molecular formula C18H24N2O5 B15572893 Enalaprilat-d5

Enalaprilat-d5

Cat. No.: B15572893
M. Wt: 353.4 g/mol
InChI Key: LZFZMUMEGBBDTC-HJJZLVALSA-N
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Description

Enalaprilat-d5 is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24N2O5

Molecular Weight

353.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14-,15-/m0/s1/i2D,3D,4D,6D,7D

InChI Key

LZFZMUMEGBBDTC-HJJZLVALSA-N

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Deuterated Enalaprilat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of deuterated enalaprilat (B1671235). Enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril (B1671234), plays a crucial role in the management of hypertension.[1][2] Deuterated analogs of enalaprilat, particularly enalaprilat-d5, are indispensable tools in pharmacokinetic and metabolic studies, serving as internal standards for highly accurate quantification by mass spectrometry.[3][4][5][6][7] This document outlines the pertinent signaling pathways, detailed experimental protocols, and comprehensive characterization data to support research and development in this area.

Mechanism of Action and Signaling Pathway

Enalaprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a central component of the Renin-Angiotensin-Aldosterone System (RAAS).[3][5] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inhibits the degradation of the vasodilator bradykinin. This dual action leads to vasodilation, reduced aldosterone (B195564) secretion, and a subsequent decrease in blood pressure.[5]

RAAS_Pathway cluster_ACE Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin_I->ACE Vasoconstriction Vasoconstriction Aldosterone Secretion Angiotensin_II->Vasoconstriction Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation Bradykinin->ACE Enalaprilat Deuterated Enalaprilat Enalaprilat->ACE Inhibition ACE->Angiotensin_II ACE->Inactive_Fragments

Figure 1: Mechanism of Action of Deuterated Enalaprilat in the RAAS.

Synthesis of Deuterated Enalaprilat

The synthesis of deuterated enalaprilat, specifically this compound, is most practically achieved through a two-step process. This involves the initial synthesis of deuterated enalapril (enalapril-d5) followed by its hydrolysis to the active diacid form.

Proposed Synthetic Pathway

Synthesis_Pathway Start Ethyl 2-oxo-4- (phenyl-d5)butanoate Step1 Reductive Amination (H₂, Pd/C) Start->Step1 Reagent1 L-Alanyl-L-proline Reagent1->Step1 Intermediate Enalapril-d5 Step1->Intermediate Step2 Alkaline Hydrolysis (NaOH) Intermediate->Step2 Product This compound Step2->Product

Figure 2: Proposed Synthetic Pathway for Deuterated Enalaprilat.

Experimental Protocols

Step 1: Synthesis of Deuterated Enalapril (Enalapril-d5)

This procedure is based on the reductive amination of a deuterated keto-ester with a dipeptide.[3]

  • Materials:

    • Ethyl 2-oxo-4-(phenyl-d5)butanoate (key deuterated precursor)

    • L-Alanyl-L-proline

    • Palladium on carbon (Pd/C) catalyst

    • Ethanol (B145695)

    • Hydrogen gas

  • Procedure:

    • Dissolve ethyl 2-oxo-4-(phenyl-d5)butanoate and L-alanyl-L-proline in ethanol in a suitable reaction vessel.

    • Add a catalytic amount of Pd/C.

    • Pressurize the vessel with hydrogen gas.

    • Stir the reaction mixture at room temperature until the reaction is complete, monitoring by a suitable chromatographic technique (e.g., TLC or LC-MS).

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield crude enalapril-d5.

    • Purify the crude product by a suitable method, such as column chromatography.

Step 2: Hydrolysis of Enalapril-d5 to this compound

This protocol describes the alkaline hydrolysis of the ethyl ester of enalapril-d5.

  • Materials:

    • Crude or purified enalapril-d5 from Step 1

    • 0.1 N Sodium hydroxide (B78521) (NaOH) solution

    • Ethanol

    • Glacial acetic acid

    • Purified water

  • Procedure:

    • Dissolve the enalapril-d5 in a mixture of ethanol and 0.1 N NaOH solution.

    • Reflux the mixture for approximately 3 hours, monitoring the disappearance of the starting material.

    • After cooling the reaction mixture in an ice bath, neutralize the solution to a pH of approximately 7 with glacial acetic acid.

    • The crude this compound may precipitate upon neutralization.

    • Purify the crude product by recrystallization from warm purified water.

    • Collect the crystalline product by filtration, wash with cold water, and dry under vacuum.

Characterization of Deuterated Enalaprilat

A comprehensive characterization of the synthesized deuterated enalaprilat is essential to confirm its identity, purity, and isotopic enrichment. This is typically achieved through a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).

Experimental Workflow for Characterization

Characterization_Workflow Start Synthesized Deuterated Enalaprilat MS Mass Spectrometry (MS) - Molecular Weight Confirmation - Isotopic Purity Start->MS NMR Nuclear Magnetic Resonance (NMR) - Structural Confirmation - Position of Deuteration Start->NMR HPLC High-Performance Liquid Chromatography (HPLC) - Chemical Purity Start->HPLC Final Characterized Deuterated Enalaprilat MS->Final NMR->Final HPLC->Final

Figure 3: Experimental Workflow for Characterization.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful tool for confirming the molecular weight of deuterated enalaprilat and determining its isotopic purity.

  • Protocol:

    • Prepare a dilute solution of the synthesized deuterated enalaprilat in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

    • Infuse the solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or analyze via LC-MS.

    • Acquire the mass spectrum in positive ion mode.

    • Determine the isotopic distribution and calculate the isotopic purity by comparing the relative abundances of the deuterated and non-deuterated isotopologs.[3]

  • Data Presentation:

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
    Enalaprilat349.1206.1[3]
    This compound354.1211.1[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound and to verify the position of the deuterium (B1214612) labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the phenyl protons should be absent or significantly reduced.

  • Protocol:

    • Dissolve an accurately weighed sample of the deuterated enalaprilat in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Assign the signals to the respective protons and carbons of the enalaprilat molecule.

    • Confirm the absence of signals from the deuterated positions in the ¹H NMR spectrum.

  • Data Presentation (¹H NMR of Enalaprilat in D₂O):

    ProtonsChemical Shift (δ ppm)Multiplicity
    Methyl (Alanine)1.49d-Doublet
    Phenyl7.2-7.4m
    Note: Specific chemical shifts can vary depending on the solvent and instrument.
High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of the synthesized deuterated enalaprilat and to separate it from any potential impurities.

  • Protocol:

    • Prepare a standard solution of the deuterated enalaprilat in the mobile phase.

    • Inject the solution into an HPLC system equipped with a suitable detector (e.g., UV at 215 nm).

    • Analyze the chromatogram for the presence of any impurity peaks.

    • Calculate the purity of the compound based on the peak area percentages.

  • Data Presentation (Example HPLC Method):

    ParameterValueReference
    Column C8 or C18 (e.g., Grace Platinumр C8 EPS, 250 x 4.6 mm, 5 µm)[8][9]
    Mobile Phase Acetonitrile and phosphate (B84403) buffer (pH 2.2) (25:75 v/v)[8][9]
    Flow Rate 1.0 - 2.0 mL/min[8][9]
    Detection UV at 215 nm[8][9]
    Column Temperature Ambient or 50°C[8][9][10]
    LOD 0.021%[8][9]
    LOQ 0.062%[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the synthesis and characterization of deuterated enalaprilat.

Table 1: Synthesis and Purity Data

ParameterValueReference
Typical Yield (Enalapril Synthesis) 30-70%[11]
Purity of Enalapril (TLC) ≥ 98.0%[11]
Isotopic Enrichment (Typical for Deuterated Standards) ≥ 98%

Table 2: LC-MS/MS Bioanalytical Method Validation Data

ParameterEnalaprilEnalaprilatReference
Linearity Range (ng/mL) 0.502 - 160.20.506 - 161.5
Correlation Coefficient (r²) > 0.99> 0.99
Mean Recovery (%) 91.2190.85
Precision (RSD %) 1.72 - 5.061.29 - 3.87

Conclusion

References

Enalaprilat-d5: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of Enalaprilat-d5, a deuterated analog of Enalaprilat. This document is intended to serve as a critical resource for researchers utilizing this compound in analytical and pharmacokinetic studies. Included are detailed summaries of its physical properties, experimental protocols for its use as an internal standard, and a proposed synthesis pathway.

Core Physical and Chemical Characteristics

This compound is a stable, isotopically labeled form of Enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Enalapril. The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Enalaprilat in biological matrices.[1]

Below is a summary of the key physical and chemical data for this compound and its common salt forms.

Table 1: Physical and Chemical Properties of this compound and its Analogs

PropertyThis compoundThis compound Sodium SaltEnalapril-d5 Maleate (B1232345) Salt
Synonyms Enalaprilat D5, MK-422 d5MK-422-d5 sodiumMK-421-d5 (maleate)
Molecular Formula C₁₈H₁₉D₅N₂O₅C₁₈H₁₈D₅N₂NaO₅C₂₀H₂₃D₅N₂O₅ • C₄H₄O₄
Molecular Weight 353.42 g/mol [2]375.41 g/mol 497.6 g/mol
Exact Mass 353.2000 Da375.1819 Da497.2580 Da
CAS Number 349554-00-3[2]1356922-29-6349554-02-5
Appearance White to off-white solid[2]White to off-white solidSolid
Melting Point Not determinedNot determinedNot determined
Boiling Point Not determinedNot determinedNot determined
Solubility Soluble in DMSO (100 mg/mL with sonication)[2]Soluble in water (≥ 100 mg/mL)Soluble in Ethanol (B145695), Methanol (B129727), and Water
Isotopic Purity ≥98%≥98%≥99% deuterated forms (d₁-d₅)
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[2]Sealed at 4°C, away from moisture. In solvent: -80°C for 6 months.Sealed storage, away from moisture. In solvent: -80°C for 6 months.

Note: The melting and boiling points for the deuterated compounds are not consistently reported in available literature. For reference, the melting point of non-deuterated Enalaprilat is cited as 148-151°C and Enalapril maleate as 143-144.5°C.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Enalaprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a central component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. Enalaprilat's inhibition of ACE prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Vasoconstriction->Increased_BP Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) Enalaprilat This compound (ACE Inhibitor) Enalaprilat->Inhibition

Mechanism of Action of Enalaprilat within the RAAS.

Experimental Protocols

Quantification of Enalaprilat in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Enalaprilat in human plasma.

Materials and Reagents:

  • Human plasma

  • Enalaprilat and this compound analytical standards

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Milli-Q water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with an ESI source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of Enalaprilat and this compound (internal standard, IS) in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of Enalaprilat by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.

    • Prepare a working solution of this compound at an appropriate concentration (e.g., 500 ng/mL) in the same diluent.

  • Sample Preparation (Protein Precipitation):

    • To a 300 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

    • Add 900 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 10 minutes.

    • Centrifuge at 10,000 rpm for 15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 column (e.g., 4.6 x 100 mm, 5 µm)

      • Mobile Phase: Acetonitrile and 0.1% formic acid in water in an isocratic or gradient elution.

      • Flow Rate: 0.7 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • Enalaprilat: m/z 349.0 → 206.0

        • This compound: m/z 354.2 → 211.2

Data Analysis: Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from the prepared standards.

LCMS_Workflow Start Start: Human Plasma Sample Spike_IS Spike with this compound (Internal Standard) Start->Spike_IS Protein_Precipitation Add Acetonitrile (Protein Precipitation) Spike_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Calibration Curve) MS_Detection->Data_Analysis End End: Quantified Enalaprilat Concentration Data_Analysis->End

Workflow for LC-MS/MS Quantification of Enalaprilat.
Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the synthesis of Enalapril-d5 followed by its hydrolysis. This proposed pathway is based on established methods for the synthesis of Enalapril and general techniques for deuterium labeling.

Step 1: Synthesis of Enalapril-d5 via Reductive Amination

This step involves the reaction of a deuterated precursor, ethyl 2-oxo-4-(phenyl-d5)butanoate, with L-alanyl-L-proline.

  • Precursor Synthesis: The key deuterated intermediate, ethyl 2-oxo-4-(phenyl-d5)butanoate, can be synthesized from commercially available benzene-d6 (B120219) through a multi-step process, such as Friedel-Crafts acylation followed by reduction and subsequent reactions to form the butanoate structure.

  • Reductive Amination:

    • In a suitable reactor, suspend a catalyst such as Raney Nickel in ethanol under a hydrogen atmosphere.

    • Add L-alanyl-L-proline and ethyl 2-oxo-4-(phenyl-d5)butanoate to the activated catalyst suspension.

    • Stir the reaction mixture at a controlled temperature (e.g., 45°C) under a hydrogen atmosphere until the reaction is complete, as monitored by TLC or HPLC.

    • Upon completion, filter the mixture to remove the catalyst and concentrate the filtrate to obtain crude Enalapril-d5.

    • The crude product can be purified through extraction and crystallization.

Step 2: Hydrolysis of Enalapril-d5 to this compound

This final step involves the base-catalyzed hydrolysis of the ethyl ester of Enalapril-d5.

  • Dissolve the crude Enalapril-d5 in a mixture of ethanol and a sodium hydroxide (B78521) solution.

  • Reflux the mixture for several hours to facilitate hydrolysis.

  • After cooling, neutralize the reaction mixture with an acid, such as acetic acid, to a pH of approximately 7. This may cause the crude this compound to precipitate.

  • The crude product is then purified by recrystallization from a suitable solvent, such as purified water, to yield pure this compound.

Synthesis_Pathway Precursor Ethyl 2-oxo-4-(phenyl-d5)butanoate + L-Alanyl-L-proline Reductive_Amination Reductive Amination (Raney Ni, H₂) Precursor->Reductive_Amination Enalapril_d5 Crude Enalapril-d5 Reductive_Amination->Enalapril_d5 Hydrolysis Base Hydrolysis (NaOH, Ethanol, Reflux) Enalapril_d5->Hydrolysis Enalaprilat_d5_crude Crude this compound Hydrolysis->Enalaprilat_d5_crude Purification Purification (Recrystallization) Enalaprilat_d5_crude->Purification Enalaprilat_d5_pure Pure this compound Purification->Enalaprilat_d5_pure

Proposed Synthesis Pathway for this compound.

This technical guide provides essential information for the effective use of this compound in a research setting. The data and protocols presented herein are intended to facilitate accurate and reproducible experimental outcomes. Researchers should always adhere to appropriate laboratory safety practices when handling these chemical substances.

References

The Role of Enalaprilat-d5 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Enalaprilat (B1671235) and the critical role of its deuterated analog, Enalaprilat-d5, as an internal standard in bioanalytical studies. This document details the underlying principles, experimental protocols, and data interpretation, offering a comprehensive resource for professionals in pharmaceutical research and development.

The Pharmacological Mechanism of Enalaprilat

Enalapril (B1671234) is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Enalaprilat.[1][2] The therapeutic effects of Enalapril are mediated by Enalaprilat's potent and competitive inhibition of ACE.[1]

ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[1] ACE catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] Angiotensin II constricts blood vessels and stimulates the adrenal cortex to release aldosterone (B195564), which promotes sodium and water retention by the kidneys, thereby increasing blood pressure.[3][4]

Enalaprilat's inhibition of ACE leads to decreased levels of angiotensin II, resulting in vasodilation (widening of blood vessels) and reduced aldosterone secretion.[1][4] This, in turn, lowers peripheral vascular resistance and reduces blood pressure.[5] Additionally, ACE is responsible for the breakdown of bradykinin (B550075), a peptide that promotes vasodilation. By inhibiting ACE, Enalaprilat increases bradykinin levels, further contributing to its antihypertensive effect.[1][3]

RAAS_Pathway cluster_System Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effect Physiological Effects cluster_Inhibition Mechanism of Inhibition Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_Retention Na+ & H2O Retention Aldosterone->Na_Retention Na_Retention->Blood_Pressure Enalaprilat Enalaprilat Enalaprilat->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Enalaprilat.

This compound as an Internal Standard in Bioanalysis

In pharmacokinetic, bioequivalence, and toxicokinetic studies, the accurate quantification of drug concentrations in biological matrices like plasma is paramount.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for achieving precise and accurate results.[1]

An internal standard (IS) is a compound chemically similar to the analyte that is added at a known concentration to all samples, calibrators, and quality controls before sample processing.[1] this compound is an ideal internal standard for Enalaprilat because it has the same chemical structure, with the exception that five hydrogen atoms have been replaced by their stable isotope, deuterium.[6]

This subtle change in mass allows the mass spectrometer to differentiate between the analyte (Enalaprilat) and the internal standard (this compound).[1] However, their physicochemical properties are nearly identical. This means that this compound co-behaves with Enalaprilat throughout the entire analytical process, including extraction, chromatography, and ionization.[1] By tracking the signal of the internal standard, any variability or loss of the analyte during sample preparation and analysis can be corrected. This is achieved by calculating the ratio of the analyte's peak area to the internal standard's peak area, which provides a highly reliable and reproducible measure of the analyte's concentration.[7]

Internal_Standard_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Plasma Plasma Sample (Unknown Enalaprilat Conc.) Spike Spike with Known Conc. of this compound (IS) Plasma->Spike Extraction Extraction (e.g., Protein Precipitation, SPE) Spike->Extraction Ratio Calculate Peak Area Ratio (Enalaprilat / this compound) Spike->Ratio Correction for Variability LC LC Separation (Analyte & IS co-elute) Extraction->LC MS MS/MS Detection (Differentiates by Mass) LC->MS MS->Ratio Curve Compare to Standard Curve Ratio->Curve Result Accurate Concentration of Enalaprilat Curve->Result

Caption: Bioanalytical workflow using this compound as an internal standard for accurate quantification.

Quantitative Data for Bioanalytical Methods

The successful implementation of an LC-MS/MS method for Enalaprilat quantification relies on optimized mass spectrometry parameters and validated performance characteristics. The following tables summarize typical parameters and validation results from published methods.

Table 1: Mass Spectrometry Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Enalaprilat349.0 - 349.1206.0 - 206.18518 - 20
This compound (IS) 354.1 - 354.2 211.1 - 211.2 70 12
Enalapril (Prodrug)377.1 - 377.2234.0 - 234.28020
Enalapril-d5 (IS)382.1 - 382.2239.28017

Data compiled from multiple sources.[7][8]

Table 2: Method Validation and Performance Characteristics
ParameterTypical Range/Value
Linearity Range0.5 - 161.5 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 - 1.0 ng/mL
Mean Recovery85% - 91%
Inter-day/Intra-day Precision (%CV)< 15%
Inter-day/Intra-day Accuracy (%Bias)Within ±15%

Data compiled from multiple sources.[3][9]

Experimental Protocols

This section provides detailed methodologies for the quantification of Enalaprilat in human plasma using this compound as an internal standard. Two common sample preparation techniques are described: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

Protocol 1: Solid-Phase Extraction (SPE)

This method offers cleaner extracts by selectively isolating the analytes from the biological matrix.

Reagents and Materials:

  • Human plasma (K2-EDTA)

  • Enalaprilat and this compound analytical standards

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (AR grade)

  • Ammonia (B1221849) solution (25%)

  • SPE Cartridges (e.g., C18, 100 mg/1 mL)

  • Working solution of this compound (concentration as per method validation)

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma sample in a polypropylene (B1209903) tube, add 20 µL of the this compound internal standard working solution. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[3]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge and allow it to pass through under gravity.[3]

  • Washing: Wash the cartridge with 200 µL of 0.1% formic acid in water to remove interferences.[3]

  • Elution: Elute Enalaprilat and this compound from the cartridge using two aliquots of 200 µL of 2% ammonia solution in methanol.[3]

  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 90:10 v/v water/methanol).[3] Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT)

This is a simpler and faster method suitable for high-throughput analysis, though it may result in less clean extracts compared to SPE.

Reagents and Materials:

  • Human plasma (K2-EDTA)

  • Enalaprilat and this compound analytical standards

  • Acetonitrile (B52724) (HPLC grade, ice-cold)

  • Working solution of this compound in acetonitrile (concentration as per method validation)

Procedure:

  • Sample Aliquoting: Pipette 300 µL of plasma sample into a microcentrifuge tube.[9]

  • Precipitation: Add 900 µL of ice-cold acetonitrile containing the this compound internal standard.[5][9]

  • Vortexing: Vortex the mixture vigorously for 10 minutes to ensure complete protein precipitation.[5][9]

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[5][9]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system.

LC-MS/MS Instrumental Analysis

Chromatographic Conditions:

  • Column: C18 column (e.g., Zorbax Eclipse, 150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% v/v formic acid in water (e.g., 65:35 v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Run Time: ~3.5 minutes

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Temperature: 550°C

  • Gas Settings: Optimized for the specific instrument (e.g., Curtain Gas: 20 psi, Collision Gas: 6 psi, Nebulizer Gas (GS1/GS2): 35 psi)

  • MRM Transitions: As specified in Table 1.

This guide provides a foundational understanding and practical protocols for the use of this compound as an internal standard. Adherence to these principles and rigorous method validation are crucial for generating high-quality, reliable bioanalytical data in drug development.

References

Enalaprilat-d5: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Enalaprilat-d5, a deuterated analog of Enalaprilat. Enalaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Enalapril. This compound is commonly used as an internal standard in analytical and pharmacokinetic studies to ensure the accuracy of quantification of Enalaprilat in biological samples.[1] This document outlines the typical data presented in a Certificate of Analysis (CoA), details the experimental protocols for its characterization, and provides visual representations of its structure and analytical workflows.

Representative Certificate of Analysis

A Certificate of Analysis for this compound is a critical document that certifies the quality and purity of the standard. Below is a summary of the typical quantitative data found on a CoA for this compound, compiled from various supplier specifications.

Physicochemical Properties
ParameterSpecification
Chemical Name ((S)-1-carboxy-3-(phenyl-d5)propyl)-L-alanyl-L-proline
CAS Number 349554-00-3
Molecular Formula C₁₈H₁₉D₅N₂O₅
Molecular Weight 353.43 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Quality Control Data
TestMethodResult
Purity HPLC≥98%
Identity Mass SpectrometryConforms to structure
Identity ¹H NMRConforms to structure
Isotopic Purity Mass Spectrometry≥99% Deuterium (B1214612) incorporation
Residual Solvents GC-HSComplies with ICH Q3C limits

Experimental Protocols

The accurate characterization and purity assessment of this compound relies on a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound by separating it from any potential impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 20 mM phosphate (B84403) buffer at pH 2.2).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Procedure:

  • A standard solution of this compound is prepared in a suitable diluent (e.g., mobile phase).

  • The prepared solution is injected into the HPLC system.

  • The chromatogram is recorded, and the peak area of this compound is measured.

  • Purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity Confirmation

Objective: To confirm the molecular weight and structure of this compound and to determine its isotopic purity.

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

Ionization Method: Electrospray Ionization (ESI) in positive ion mode.

Procedure:

  • A dilute solution of this compound is introduced into the mass spectrometer.

  • The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • The observed molecular ion peak should correspond to the calculated molecular weight of this compound ([M+H]⁺ ≈ 354.4).

  • The isotopic distribution of the molecular ion peak is analyzed to confirm the incorporation of five deuterium atoms.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆).

Procedure:

  • A small amount of this compound is dissolved in the deuterated solvent.

  • The ¹H NMR spectrum is acquired.

  • The chemical shifts, coupling constants, and integration of the observed peaks are compared with the expected spectrum for the this compound structure. The absence of signals from the phenyl protons confirms successful deuteration.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

G Chemical Structure of this compound cluster_enalaprilat_d5 img

Caption: Chemical Structure of this compound.

G Purity Analysis Workflow cluster_workflow start Sample Preparation (Dissolution in appropriate solvent) hplc HPLC Analysis (Purity Assessment) start->hplc ms Mass Spectrometry (Identity & Isotopic Purity) start->ms nmr NMR Spectroscopy (Structural Confirmation) start->nmr coa Certificate of Analysis Generation hplc->coa ms->coa nmr->coa

Caption: A typical experimental workflow for purity analysis.

G Use as an Internal Standard cluster_internal_standard sample Biological Sample (Contains unknown amount of Enalaprilat) add_is Addition of a known amount of this compound (Internal Standard) sample->add_is extraction Sample Extraction add_is->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification (Ratio of Enalaprilat to this compound response) lcms->quant

Caption: Logical workflow for using this compound as an internal standard.

References

Isotopic Purity of Enalaprilat-d5 for Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical considerations and methodologies for determining the isotopic purity of Enalaprilat-d5, a deuterated internal standard essential for accurate and precise quantification of the active pharmaceutical ingredient Enalaprilat in biological matrices by mass spectrometry.

Introduction: The Imperative of Isotopic Purity in Bioanalysis

In the realm of bioanalytical mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard for quantification. They offer a means to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results. This compound, the deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Enalaprilat, serves this vital role. However, the reliability of quantitative data is intrinsically linked to the isotopic purity of the SIL internal standard. The presence of unlabeled Enalaprilat (d0) or partially labeled isotopologues (d1-d4) in the this compound standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). Therefore, a thorough understanding and rigorous assessment of isotopic purity are paramount.

Synthesis and Isotopic Distribution of this compound

This compound is a derivative of Enalapril, which is its prodrug. The synthesis of Enalapril-d5 typically involves the use of a deuterated precursor, such as ethyl 2-oxo-4-(phenyl-d5)butanoate. The subsequent hydrolysis of Enalapril-d5 yields this compound. The deuteration is targeted at the phenyl ring, introducing five deuterium (B1214612) atoms.

The isotopic purity of a batch of this compound is not absolute. It consists of a distribution of isotopologues, with the d5 species being the most abundant. The relative abundance of the other isotopologues (d0 to d4) determines the isotopic purity. Commercially available this compound typically has a stated isotopic purity of ≥98%.

A representative isotopic distribution of a batch of this compound is summarized in the table below.

IsotopologueMass ShiftRepresentative Abundance (%)
d0 (Unlabeled Enalaprilat)+0< 0.5
d1+1< 1.0
d2+2< 1.5
d3+3< 2.0
d4+4~ 5.0
d5 (Fully Labeled)+5> 90.0

Experimental Protocols for Isotopic Purity Assessment

The isotopic purity of this compound is primarily determined by two powerful analytical techniques: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is the most direct method for determining the isotopic distribution of this compound. It allows for the separation and quantification of the different isotopologues based on their precise mass-to-charge ratios.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of achieving a resolution of at least 10,000 FWHM.

  • Method:

    • Infuse the sample directly into the mass spectrometer or inject it onto a liquid chromatography system to separate it from any potential impurities.

    • Acquire full scan mass spectra in positive ion mode over a mass range that includes the isotopic cluster of Enalaprilat (approximately m/z 349-355).

  • Data Analysis:

    • Extract the ion chromatograms for each of the expected isotopologues (d0 to d5).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy can be used to determine the degree of deuteration by quantifying the residual protons in the labeled positions.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d6) that does not contain residual signals in the regions of interest. Add a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Acquire a quantitative ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons.

  • Data Analysis:

    • Integrate the signals corresponding to the residual protons on the phenyl ring of this compound.

    • Integrate the signal of the internal standard.

    • Calculate the amount of residual protons relative to the internal standard to determine the percentage of the unlabeled species.

Visualization of Workflows and Pathways

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the key workflows and the mechanism of action of Enalaprilat.

G Workflow for Isotopic Purity Assessment of this compound cluster_0 High-Resolution Mass Spectrometry cluster_1 NMR Spectroscopy a Sample Preparation (1 µg/mL solution) b Direct Infusion or LC Injection a->b c Full Scan HR-MS Acquisition b->c d Data Analysis (Isotopologue Peak Integration) c->d end Isotopic Purity Report d->end e Sample Preparation with Internal Standard f Quantitative ¹H-NMR Acquisition e->f g Data Analysis (Signal Integration) f->g g->end start This compound Sample start->a start->e

Workflow for Isotopic Purity Assessment

Mechanism of Action of Enalaprilat Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Bradykinin Bradykinin InactivePeptides Inactive Peptides Bradykinin->InactivePeptides ACE Vasodilation Vasodilation Bradykinin->Vasodilation ACE Angiotensin-Converting Enzyme (ACE) Enalaprilat_d5 This compound (Inhibitor) Enalaprilat_d5->ACE

Mechanism of Action of Enalaprilat

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the reliability of bioanalytical data. A combination of High-Resolution Mass Spectrometry and NMR Spectroscopy provides a comprehensive assessment of isotopic distribution and enrichment. It is imperative for researchers and scientists in drug development to either obtain a detailed Certificate of Analysis from the supplier or perform in-house verification of isotopic purity to ensure the integrity of their pharmacokinetic and other quantitative studies. This due diligence is fundamental to the generation of robust and defensible scientific data.

A Technical Guide to Enalaprilat-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Enalaprilat-d5 is the deuterium-labeled form of Enalaprilat, an active metabolite of the prodrug Enalapril (B1671234). Enalaprilat functions as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component in the renin-angiotensin system (RAS) that regulates blood pressure.[1][2][3] Due to its chemical similarity to the endogenous compound but distinct mass, this compound is an invaluable tool in research, primarily serving as an internal standard for the precise quantification of Enalaprilat in biological samples using mass spectrometry techniques.[4][5] This guide provides a comprehensive overview of this compound, including supplier information, technical data, experimental protocols, and its role within the ACE signaling pathway.

Supplier and Chemical Identification

For researchers sourcing this compound, several reputable suppliers provide this stable isotope-labeled compound for research purposes only. Each product is typically accompanied by a Certificate of Analysis confirming its identity and purity.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
MedChemExpressThis compound349554-00-3C₁₈H₁₉D₅N₂O₅353.42
Simson PharmaEnalaprilat D5349554-00-3C₁₈H₁₉D₅N₂O₅353.43
PharmaffiliatesThis compoundN/AC₁₈H₁₉D₅N₂O₅353.43
BiosynthEnalaprilat d5349554-00-3C₁₈H₁₉D₅N₂O₅353.42
VeeprhoThis compound349554-00-3C₁₈H₁₉D₅N₂O₅353.42
TLC PharmachemThis compound349554-00-3C₁₈H₁₉D₅N₂O₅353.42

Note: While CAS numbers are generally consistent, it's crucial to verify the specific product details with the supplier. The product is intended for research use only.[1][5][6][7][8][9]

Physicochemical Properties and Storage

Proper handling and storage are critical to maintaining the integrity of this compound. The following table summarizes key solubility and stability data.

ParameterDataSource
Solubility DMSO: ≥ 50 mg/mLMedChemExpress[10]
Storage (Powder) -20°C for 3 years, 4°C for 2 yearsMedChemExpress[11]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 monthMedChemExpress[1][10]
Recommended Shipping Room temperature (Continental US)MedChemExpress[10]
Appearance White to off-white solid (Typical)General

Note: Always refer to the supplier-specific data sheet for the most accurate information. Reconstituted solutions should be prepared fresh for in-vivo experiments.[1]

Mechanism of Action: Inhibition of the Renin-Angiotensin System

Enalaprilat exerts its physiological effect by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is a central enzyme in the Renin-Angiotensin System (RAS), which is critical for blood pressure regulation.[2][3] The pathway begins with the conversion of Angiotensinogen to Angiotensin I by Renin. ACE then cleaves Angiotensin I to form the potent vasoconstrictor, Angiotensin II.[3][12] Angiotensin II binds to the AT1 receptor, leading to a cascade of effects including vasoconstriction and aldosterone (B195564) secretion, which ultimately increases blood pressure.[2][3] Enalaprilat competitively inhibits ACE, thereby reducing the production of Angiotensin II and leading to vasodilation and decreased blood pressure.[2]

ACE_Pathway Renin-Angiotensin System and ACE Inhibition Angiogen Angiotensinogen AngI Angiotensin I Angiogen->AngI converts to AngII Angiotensin II AngI->AngII converts to AT1R AT1 Receptor AngII->AT1R activates Effects Vasoconstriction & Aldosterone Secretion AT1R->Effects BP Increased Blood Pressure Effects->BP Renin Renin Renin->AngI ACE ACE ACE->AngII Enalaprilat This compound (Inhibitor) Enalaprilat->ACE inhibits

Figure 1. Diagram of the Renin-Angiotensin System showing inhibition by Enalaprilat.

Experimental Protocols and Applications

The primary application of this compound is as an internal standard (IS) for the quantification of Enalaprilat in biological matrices like human plasma. Its use corrects for variability during sample preparation and analysis, ensuring high accuracy.[4][5]

Protocol 1: Quantification of Enalaprilat in Human Plasma by LC-MS/MS

This protocol is adapted from validated methods for the analysis of Enalaprilat.[13][14]

1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2.0 mg of Enalaprilat and this compound in separate 2 mL volumetric flasks, bringing to volume with methanol (B129727).[13]

  • Working Solutions: Prepare serial dilutions of the Enalaprilat stock solution with a suitable diluent (e.g., methanol:water) to create calibration curve standards. Prepare a working solution of this compound (IS).

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 200 µL of human plasma, add the this compound IS and vortex.

  • Conditioning: Condition an SPE cartridge (e.g., C18 or mixed-mode) with 1 mL of methanol followed by 1 mL of water.[14]

  • Loading: Load the plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 200 µL of 0.1% formic acid in water to remove interferences.[14]

  • Elution: Elute the analyte and IS with an appropriate solvent, such as 2% ammonia (B1221849) solution in methanol.[14]

  • Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase.

3. LC-MS/MS Conditions:

  • LC Column: Zorbax Eclipse C18 (150 x 4.6 mm, 5 µm) or equivalent.[13]

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid (e.g., 65:35 v/v).[13]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Mass Transitions:

    • Enalaprilat: m/z 349 → 206[13]

    • This compound (IS): m/z 354.20 → 211.20[13]

4. Data Analysis:

  • Quantify Enalaprilat by calculating the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratios against the known concentrations of the prepared standards. The curve should exhibit a linear response with a correlation coefficient (r²) > 0.99.[13]

LCMS_Workflow LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Dry Evaporate & Reconstitute SPE->Dry LC HPLC Separation Dry->LC MS Tandem Mass Spec (MRM Detection) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Plot Calibration Curve Ratio->Curve Quant Quantify Concentration Curve->Quant

Figure 2. General workflow for quantifying Enalaprilat using this compound as an internal standard.

Protocol 2: In-Vitro ACE Inhibition Assay

This protocol measures the inhibitory activity of a compound like Enalaprilat on ACE.

1. Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung or other source.

  • Substrate: Hippuryl-Histidyl-Leucine (HHL).

  • Assay Buffer (e.g., Tris-HCl with NaCl and ZnCl₂).

  • Test Compound (Enalaprilat) and Internal Standard (this compound for validation).

  • Stopping Reagent: 1 N HCl.

2. Procedure:

  • Prepare serial dilutions of Enalaprilat in the assay buffer.

  • In a 96-well microplate, add 50 µL of the assay buffer (for control) or the Enalaprilat dilutions.

  • Add 20 µL of the ACE enzyme solution to each well and pre-incubate at 37°C for 10 minutes.[4]

  • Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution to all wells.[4]

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 250 µL of 1 N HCl.[4]

  • The product of the reaction, hippuric acid (HA), can be extracted with an organic solvent (e.g., ethyl acetate) and measured by HPLC with UV detection. The amount of HA produced is inversely proportional to the inhibitory activity of Enalaprilat.[15]

3. Data Analysis:

  • Calculate the percentage of ACE inhibition for each concentration of Enalaprilat compared to the control (no inhibitor).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

References

The Pivotal Role of Deuterium Labeling in Enalaprilat-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, application, and significance of Enalaprilat-d5 in pharmaceutical research and development, tailored for scientists and drug development professionals.

Deuterium-labeled compounds have become indispensable tools in modern drug discovery and development. Among these, this compound, a deuterated analog of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril (B1671234), plays a critical, albeit non-therapeutic, role. This technical guide elucidates the fundamental principles behind deuterium (B1214612) labeling in the context of this compound, detailing its primary application, synthesis, and the analytical methodologies it enhances.

The Primary Role of this compound: An Ideal Internal Standard

Extensive review of scientific literature indicates that the foremost application of this compound is as an internal standard for the precise quantification of enalapril and its active metabolite, enalaprilat (B1671235), in biological matrices.[1][2][3] Its utility is particularly prominent in bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

The key attributes that make this compound an exemplary internal standard are:

  • Chemical Similarity: It is chemically identical to the analyte (enalaprilat), ensuring similar behavior during sample extraction, chromatography, and ionization.[1]

  • Mass Difference: The five deuterium atoms provide a distinct mass difference, allowing the mass spectrometer to differentiate it from the non-deuterated analyte.[1][4]

  • Co-elution: It co-elutes with the analyte, experiencing the same potential matrix effects and ionization suppression or enhancement, thereby enabling accurate correction for these variabilities.[1]

By adding a known concentration of this compound to a biological sample before processing, any loss of the analyte during sample preparation or fluctuations in instrument response can be accurately accounted for by monitoring the ratio of the analyte's signal to that of the internal standard.[1] This ensures the generation of robust and reliable pharmacokinetic data.[6]

It is crucial to note that there is no evidence to suggest that this compound is developed for therapeutic use to intentionally alter the pharmacokinetic profile of enalaprilat through the kinetic isotope effect.[1] The kinetic isotope effect, a phenomenon where the substitution of a heavier isotope like deuterium for a lighter one (protium) can slow down chemical reactions, is a strategy employed in the development of some deuterated drugs to improve their metabolic stability.[7][8][9][10][11] However, in the case of this compound, its value lies in its analytical application rather than in modifying the drug's disposition.

Quantitative Data for Bioanalytical Applications

The accurate quantification of enalapril and enalaprilat using this compound as an internal standard relies on the distinct mass-to-charge (m/z) ratios of the parent and product ions in mass spectrometry. The following table summarizes the typical mass transitions used in LC-MS/MS methods.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Enalapril377.10234.0
Enalapril-d5382.10239.20
Enalaprilat349.0206.0
This compound 354.20 211.20
Table 1: Mass Spectrometry Transitions for Enalapril, Enalaprilat, and their Deuterated Analogs.[4]

Synthesis of Deuterated Enalaprilat

A similar strategy would be employed for this compound, likely starting with a deuterated phenylalanine derivative.

G cluster_synthesis Proposed Synthetic Logic for this compound Deuterated_Phenylalanine Phenylalanine-d5 Key_Intermediate Key Deuterated Intermediate Deuterated_Phenylalanine->Key_Intermediate Chemical Transformation Coupling Coupling with L-alanyl-L-proline derivative Key_Intermediate->Coupling Enalaprilat_d5 This compound Coupling->Enalaprilat_d5

Caption: Proposed logical workflow for the synthesis of this compound.

Experimental Protocols: Bioanalytical Quantification

The following section outlines a typical experimental protocol for the quantification of enalapril and enalaprilat in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation (Solid Phase Extraction)
  • To a volume of human plasma, add a known concentration of the internal standard solution containing Enalapril-d5 and this compound.[4]

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol (B129727) followed by water.[4]

  • Load the plasma sample onto the SPE cartridge.[4]

  • Wash the cartridge with an appropriate aqueous solution to remove interferences.[4]

  • Elute the analytes and internal standards with an organic solvent (e.g., methanol).[4]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column is commonly used.[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid, is typical.[4]

  • Flow Rate: Approximately 0.8 mL/min.[4]

  • Injection Volume: 20 µL.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.[4]

  • MRM Transitions: As listed in Table 1.

G cluster_workflow Bioanalytical Workflow using this compound Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS SPE Solid Phase Extraction Add_IS->SPE LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS Quantification Quantification LC_MS_MS->Quantification

Caption: Standard workflow for bioanalysis using a deuterated internal standard.

Mechanism of Action of Enalaprilat

To understand the importance of accurately quantifying enalaprilat, it is essential to grasp its mechanism of action. Enalapril is a prodrug that is hydrolyzed in the body to its active form, enalaprilat.[12] Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][6] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[1][6] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and also inhibits the degradation of the vasodilator bradykinin.[1][6] This dual action leads to vasodilation and a reduction in blood pressure.

G cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE ACE Enalaprilat Enalaprilat Enalaprilat->ACE

Caption: Mechanism of action of Enalaprilat in the RAAS pathway.

Conclusion

References

Understanding the Mass Shift of Enalaprilat-d5 vs. Enalaprilat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mass shift between Enalaprilat and its deuterated analog, Enalaprilat-d5. It provides a comprehensive overview of their chemical properties, the principles behind isotopic labeling, and the practical applications of this compound as an internal standard in bioanalytical method development, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Enalaprilat and its Deuterated Analog

Enalaprilat is the active metabolite of the prodrug Enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2] Accurate quantification of Enalaprilat in biological matrices is crucial for pharmacokinetic and bioequivalence studies. To enhance the accuracy and precision of such measurements, a stable isotope-labeled internal standard, this compound, is employed.

This compound is structurally identical to Enalaprilat, with the exception that five hydrogen atoms on the phenyl ring have been replaced by deuterium (B1214612) atoms.[3] This isotopic substitution results in a predictable increase in its molecular weight, forming the basis of its utility in mass spectrometry-based analytical methods.

The Mass Shift: A Quantitative Comparison

The key difference between Enalaprilat and this compound lies in their molecular weights, a direct consequence of the five deuterium atoms in this compound. Each deuterium atom adds approximately 1.006 atomic mass units more than a protium (B1232500) (standard hydrogen) atom. This results in a nominal mass difference of 5 Daltons.

CompoundMolecular FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)
EnalaprilatC₁₈H₂₄N₂O₅348.39348.1685
This compoundC₁₈H₁₉D₅N₂O₅353.42353.1999

Table 1: Comparison of Molecular Properties of Enalaprilat and this compound.[1][3][4]

The Role of this compound as an Internal Standard

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is crucial for correcting variations that can occur during sample preparation and analysis.[5] this compound is an ideal internal standard for Enalaprilat for several reasons:

  • Similar Physicochemical Properties: Due to its structural similarity, this compound exhibits nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to Enalaprilat.

  • Mass Distinguishability: The 5 Dalton mass difference allows the mass spectrometer to differentiate between the analyte (Enalaprilat) and the internal standard (this compound).

  • Minimization of Matrix Effects: Co-elution of the analyte and the internal standard helps to compensate for ion suppression or enhancement caused by the biological matrix.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry, leading to highly accurate and precise results.

Experimental Protocols

Proposed Synthesis of this compound

Disclaimer: The following is a proposed synthetic pathway and should be adapted and optimized by qualified chemists.

The key to the synthesis is the preparation of a deuterated precursor, specifically a phenyl-d5 containing synthon, which is then coupled with the appropriate dipeptide fragment.

Step 1: Synthesis of (2-Bromoethyl)benzene-d5

This can be achieved starting from commercially available benzene-d6 (B120219) through a Friedel-Crafts acylation with acetyl chloride to form acetophenone-d5, followed by reduction of the ketone and subsequent bromination of the ethylbenzene-d5.

Step 2: Reductive Amination to form Enalapril-d5

The deuterated phenyl-containing intermediate is then reacted with L-alanyl-L-proline via reductive amination to yield Enalapril-d5.

Step 3: Hydrolysis to this compound

The final step involves the hydrolysis of the ethyl ester of Enalapril-d5 to the corresponding carboxylic acid, this compound.

G cluster_synthesis Proposed Synthesis of this compound Benzene-d6 Benzene-d6 Acetophenone-d5 Acetophenone-d5 Benzene-d6->Acetophenone-d5 Friedel-Crafts Acylation Ethylbenzene-d5 Ethylbenzene-d5 Acetophenone-d5->Ethylbenzene-d5 Reduction (2-Bromoethyl)benzene-d5 (2-Bromoethyl)benzene-d5 Ethylbenzene-d5->(2-Bromoethyl)benzene-d5 Bromination Enalapril-d5 Enalapril-d5 (2-Bromoethyl)benzene-d5->Enalapril-d5 Reductive Amination with L-alanyl-L-proline L-alanyl-L-proline L-alanyl-L-proline->Enalapril-d5 This compound This compound Enalapril-d5->this compound Ester Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Bioanalytical Method for Enalaprilat Quantification using LC-MS/MS

The following is a typical experimental protocol for the quantification of Enalaprilat in human plasma using this compound as an internal standard.

4.2.1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of this compound (internal standard).

  • Add 600 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

4.2.2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm).

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Enalaprilat: The precursor ion [M+H]⁺ is selected and fragmented to a specific product ion.

      • This compound: The precursor ion [M+H]⁺ is selected and fragmented to its corresponding product ion. The mass-to-charge ratios for the precursor and product ions of this compound will be 5 Daltons higher than those of Enalaprilat.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Enalaprilat349.2206.1
This compound354.2211.1

Table 2: Typical MRM transitions for Enalaprilat and this compound.

G cluster_workflow LC-MS/MS Experimental Workflow Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis (Ratio of Analyte/IS) MS_MS_Detection->Data_Analysis

Caption: Bioanalytical workflow for Enalaprilat quantification.

Signaling Pathway of Enalaprilat Action

Enalaprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). The inhibition of ACE leads to a series of physiological responses that lower blood pressure.

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Blood_Pressure_Increase Blood_Pressure_Increase Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase ACE ACE Enalaprilat Enalaprilat Enalaprilat->ACE Inhibition Renin Renin

Caption: Simplified RAAS pathway and the action of Enalaprilat.

Conclusion

The mass shift between Enalaprilat and this compound is a fundamental property that enables the latter's use as a highly effective internal standard in bioanalytical assays. The incorporation of five deuterium atoms provides a distinct mass signature without significantly altering the physicochemical behavior of the molecule. This allows for robust and reliable quantification of Enalaprilat in complex biological matrices, which is essential for drug development and clinical research. The detailed methodologies and principles outlined in this guide provide a comprehensive resource for researchers and scientists working in this field.

References

Methodological & Application

Application Note and Protocol for the LC-MS/MS Analysis of Enalaprilat Using Enalaprilat-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enalapril (B1671234) is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat (B1671235).[1] Accurate quantification of enalaprilat in biological matrices, such as human plasma, is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for this purpose. The use of a stable isotope-labeled internal standard, such as Enalaprilat-d5, is the gold standard for correcting analytical variability and ensuring accurate quantification.[2] This document provides a detailed protocol for the analysis of enalaprilat in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (e.g., 300 µL) is_spike Spike with this compound (Internal Standard) plasma->is_spike precipitation Protein Precipitation (e.g., with Acetonitrile) is_spike->precipitation vortex Vortex & Centrifuge precipitation->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Enalaprilat calibration->quantification

Caption: Workflow for Enalaprilat analysis by LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Enalaprilat and this compound standards

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (AR grade)

  • Drug-free human plasma with EDTA-K3 as anticoagulant[3][4]

  • Solid Phase Extraction (SPE) cartridges (e.g., Orpheus C18, 100 mg/1 mL)[5]

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve enalaprilat and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[4][5] Store stock solutions at 2-8°C.[5]

  • Working Standard Solutions: Prepare serial dilutions of the enalaprilat stock solution with a methanol:water (50:50, v/v) mixture to create working standard solutions for calibration curve and quality control (QC) samples.[3][4]

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to prepare a working solution at an appropriate concentration (e.g., 500 ng/mL).[5]

Sample Preparation (Protein Precipitation)

A simple and rapid protein precipitation method is suitable for the extraction of enalaprilat from plasma.[3][4]

  • Pipette 300 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.[3][4]

  • Add a specified volume of the this compound internal standard working solution.

  • Add 900 µL of ice-cold acetonitrile to precipitate the plasma proteins.[3][4]

  • Vortex the mixture for 10 minutes.[3][4]

  • Centrifuge at 10,000 rpm for 15 minutes.[3][4]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3][4]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography

ParameterValue
LC System Shimadzu Prominence or equivalent[3][4]
Column C18 analytical column (e.g., 50 mm × 3 mm, 5 µm, Phenomenex Kinetex)[3][4]
Mobile Phase A 0.1% Formic acid in water[3][4]
Mobile Phase B 0.1% Formic acid in methanol[3]
Flow Rate 0.5 mL/min[3][4]
Injection Volume 10 µL[3][4]
Column Oven Temp. 40°C
Autosampler Temp. 15°C[3][4]
Run Time Approximately 3 minutes[3][4]

Mass Spectrometry

ParameterValue
Mass Spectrometer API 2000 or equivalent triple quadrupole[3][4]
Ionization Source Electrospray Ionization (ESI) in positive mode[3][4][5]
Scan Type Multiple Reaction Monitoring (MRM)[3][4][5]
Ion Spray Voltage 5500 V[5]
Source Temperature 550°C[5]
Dwell Time 200 ms[3][4][5]
MRM Transitions

The following precursor to product ion transitions are monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Enalaprilat349.1206.1[3][4]
This compound354.2211.2[5]

Quantitative Data Summary

The performance of the LC-MS/MS method should be validated according to regulatory guidelines. The following table summarizes typical validation parameters.

Validation ParameterTypical Value
Linearity Range 1 - 500 ng/mL[3][4]
Correlation Coefficient (r²) > 0.99[5]
Lower Limit of Quantification (LLOQ) 1 ng/mL[3][4]
Mean Recovery > 90%[5]
Precision (CV%) < 15%
Accuracy (%) 85 - 115%
Stability Data

Stability of enalaprilat in human plasma should be assessed under various conditions to ensure sample integrity.

Stability TestConditionDuration
Bench-top Stability Room Temperature (24 ± 2°C)8 hours[3][4]
Autosampler Stability 4°C24 hours[3][4]
Freeze-Thaw Stability Three cycles-20°C to room temperature
Long-term Stability -20°CTo be determined

Signaling Pathway Diagram

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE->Angiotensin_II Enalaprilat Enalaprilat Enalaprilat->ACE Inhibition

Caption: Enalaprilat's inhibition of the RAAS pathway.

This application note provides a comprehensive and detailed protocol for the quantitative analysis of enalaprilat in human plasma using LC-MS/MS with this compound as an internal standard. The method is sensitive, selective, and suitable for high-throughput bioanalytical applications.

References

Application Note: High-Throughput Quantification of Enalaprilat in Human Plasma using Enalaprilat-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of enalaprilat (B1671235) in human plasma. Enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril (B1671234), is a key analyte in pharmacokinetic and bioequivalence studies.[1][2][3] To ensure accuracy and precision in bioanalysis, a stable isotope-labeled internal standard, Enalaprilat-d5, is employed.[1][4] The method utilizes a simple and rapid sample preparation technique, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach offers high selectivity, sensitivity, and throughput for the reliable determination of enalaprilat in a clinical research setting.

Introduction

Enalapril is a widely prescribed prodrug for the management of hypertension and congestive heart failure.[1][5] Following oral administration, it is hydrolyzed in the liver to its active form, enalaprilat, which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][5] ACE is a critical component of the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[1] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1]

Accurate measurement of enalaprilat in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[2][6][7] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis by mass spectrometry.[4] this compound exhibits nearly identical chemical and physical properties to the endogenous analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for variability in the analytical process.[4] This application note provides a detailed protocol for the extraction and quantification of enalaprilat in human plasma using this compound as the internal standard.

Principle of the Method

The bioanalytical method involves the extraction of enalaprilat and the internal standard, this compound, from human plasma, followed by separation using liquid chromatography and detection by tandem mass spectrometry. Plasma samples are first fortified with this compound. Two common extraction techniques are presented: Solid-Phase Extraction (SPE) for cleaner extracts and Protein Precipitation (PPT) for a faster, high-throughput workflow.[6][8][9] The extracted samples are then injected into an LC-MS/MS system. The analytes are separated on a C18 reversed-phase column and detected using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[7][8] Quantification is achieved by comparing the peak area ratio of enalaprilat to this compound against a calibration curve prepared in a biological matrix.[8]

Materials and Reagents

  • Enalaprilat and this compound reference standards (e.g., from Clearsynth Labs (P) Ltd.)[8]

  • HPLC-grade methanol (B129727), acetonitrile, and water[8]

  • Formic acid (AR grade)[8]

  • Ammonia (B1221849) solution (25%)[8]

  • Human plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Orpheus, C18, 100 mg/1 mL or Thermo Scientific SOLA)[8][10]

  • Perchloric acid (for PPT)

Instrumentation

  • Liquid chromatography system (e.g., Shimadzu, Agilent, or equivalent)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, or equivalent)

  • Analytical column (e.g., Zorbax Eclipse C18, 150 × 4.6 mm, 5 µm or Hypersil GOLD 1.9µm 50 x 2.1mm)[8][10]

  • Data acquisition and processing software (e.g., Analyst software version 1.6.1)[8]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 2.0 mg of Enalaprilat and this compound working standards into separate 2 mL volumetric flasks. Dissolve and make up the volume with methanol. Store at 2–8°C.[8]

  • Working Standard Solutions: Prepare serial dilutions of the Enalaprilat stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration curve standards and quality control (QC) samples.[6]

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration suitable for spiking into plasma samples (e.g., 500 ng/mL).[8]

Calibration Standards and Quality Control Samples
  • Calibration Curve (CC) Standards: Spike drug-free human plasma with the appropriate working standard solutions of Enalaprilat to obtain final concentrations for the calibration curve (e.g., 0.5, 1, 5, 20, 80, 140, and 160 ng/mL).[8]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 80, and 140 ng/mL).[8]

Sample Preparation: Protocol 1 - Solid-Phase Extraction (SPE)
  • Thaw plasma samples at room temperature and vortex to mix.

  • Pipette 250 µL of the plasma sample (CC, QC, or unknown) into a clean tube.

  • Add 25 µL of the this compound internal standard working solution and vortex.[8]

  • Add 100 µL of 20% formic acid solution and vortex.[8]

  • Condition the SPE Cartridge: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[10]

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge and allow it to flow under gravity.[10]

  • Wash: Wash the cartridge with 200 µL of 0.1% formic acid in water.[10]

  • Elute: Elute the analytes with 2 x 200 µL of 2% ammonia solution in methanol.[10]

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase (e.g., 90:10 v/v water/methanol) and sonicate for 5 minutes.[10]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Protocol 2 - Protein Precipitation (PPT)
  • Pipette 150 µL of the plasma sample (CC, QC, or unknown) into a microcentrifuge tube.

  • Add the internal standard working solution.

  • Add 50 µL of perchloric acid to precipitate the plasma proteins.[2]

  • Vortex the mixture for 20 seconds.[2]

  • Centrifuge at 15,000 x g for 20 minutes.[2]

  • Transfer an aliquot of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical parameters and can be optimized for the specific instrumentation used.

Liquid Chromatography Conditions
ParameterValue
Column Zorbax Eclipse C18 (150 × 4.6 mm, 5 µm)[8]
Mobile Phase Acetonitrile and 0.1% v/v Formic Acid in water (65:35 v/v)[8]
Flow Rate 0.8 mL/min[8]
Injection Volume 20 µL[8]
Column Temperature Ambient
Autosampler Temperature 10°C[8]
Run Time 3.5 minutes[8]
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[8]
Scan Type Multiple Reaction Monitoring (MRM)[8]
MRM Transitions Enalaprilat: m/z 349 → 206[8] this compound: m/z 354.20 → 211.20[8]
Ion Source Temperature Optimized for the instrument
Collision Gas Nitrogen or Argon

Data and Results

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of enalaprilat using this compound as an internal standard.

Table 1: Calibration Curve Parameters for Enalaprilat in Human Plasma

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Enalaprilat0.506 - 161.5[8]> 0.99[8]
Enalaprilat1 - 100[10]0.9974[10]

Table 2: Accuracy and Precision for Enalaprilat QC Samples

QC LevelConcentration (ng/mL)Precision (%CV)
LLOQ QC0.5[8]-
IQC1.5[8]-
MQC120[8]-
MQC280[8]-
HQC140[8]-
Overall Precision-1.29% to 3.87%[8]
QC (50 ng/mL)50[10]< 6.6%[10]

Table 3: Recovery of Enalaprilat from Human Plasma

Extraction MethodMean Recovery (%)
Solid-Phase Extraction90.85%[8]
Solid-Phase Extraction (SOLA)85%[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_spe Protocol 1: Solid-Phase Extraction (SPE) cluster_ppt Protocol 2: Protein Precipitation (PPT) plasma_sample Plasma Sample (CC, QC, or Unknown) add_is Add this compound (Internal Standard) plasma_sample->add_is pretreatment Pre-treatment (e.g., add formic acid) add_is->pretreatment spe_path pretreatment->spe_path ppt_path pretreatment->ppt_path condition_spe Condition SPE Cartridge load_sample Load Sample condition_spe->load_sample wash_spe Wash load_sample->wash_spe elute Elute wash_spe->elute dry_reconstitute Evaporate to Dryness & Reconstitute elute->dry_reconstitute add_solvent Add Precipitating Agent (e.g., Perchloric Acid) vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis LC-MS/MS Analysis collect_supernatant->analysis dry_reconstitute->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: Workflow for plasma sample preparation using this compound.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

raas_pathway angiotensinogen Angiotensinogen renin Renin angiotensin_I Angiotensin I renin->angiotensin_I converts ace Angiotensin-Converting Enzyme (ACE) angiotensin_II Angiotensin II ace->angiotensin_II converts vasoconstriction Vasoconstriction angiotensin_II->vasoconstriction aldosterone Aldosterone Secretion angiotensin_II->aldosterone blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure aldosterone->blood_pressure enalaprilat Enalaprilat (Active Metabolite) enalaprilat->ace inhibits

Caption: Mechanism of action of Enalaprilat in the RAAS pathway.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantification of enalaprilat in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for pharmacokinetic and bioequivalence studies in drug development and clinical research. The choice between Solid-Phase Extraction and Protein Precipitation allows for flexibility based on the required sample cleanliness and throughput needs.

References

Application Note: Enalaprilat-d5 as an Internal Standard for the Bioanalysis of Enalaprilat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril (B1671234) is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in vivo to its active metabolite, enalaprilat (B1671235). Accurate quantification of enalaprilat in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and instrumental analysis.[1] Enalaprilat-d5, a deuterated analog of enalaprilat, is an ideal internal standard due to its similar physicochemical properties to the analyte.[2] This document provides detailed protocols for the use of this compound in the bioanalysis of enalaprilat in human plasma.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of enalaprilat using this compound as an internal standard, based on a validated LC-MS/MS method.

ParameterValueReference
AnalyteEnalaprilat[2]
Internal StandardThis compound[2]
MatrixHuman Plasma[2]
Calibration Curve Range0.506–161.5 ng/mL[2]
Linearity (r²)>0.99[2]
Lower Limit of Quantification (LLOQ)0.506 ng/mL[2]
Internal Standard Concentration500 ng/mL (working solution for spiking)[2]
Sample PreparationSolid-Phase Extraction (SPE)[2]

Experimental Protocols

Two common sample preparation methods are detailed below: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT). The choice of method may depend on required sensitivity, sample cleanliness, and throughput needs.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on a validated method for the quantification of enalapril and enalaprilat in human plasma.[2]

1. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve enalaprilat in methanol (B129727).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[2]

  • Working Standard Solutions: Prepare serial dilutions of the enalaprilat stock solution with a suitable diluent (e.g., methanol:water, 50:50, v/v) to create working solutions for calibration curve and quality control (QC) samples.[1]

  • Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with the same diluent to prepare a 500 ng/mL working solution.[2]

2. Sample Preparation

  • Condition a C18 SPE cartridge (e.g., 100 mg/1 mL) with 1 mL of methanol followed by 1 mL of Milli-Q water.[2]

  • To 200 µL of human plasma, add a specified volume of the this compound working solution.

  • Vortex the sample.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate wash solution (e.g., 0.1% formic acid in water).

  • Elute the analytes with a suitable elution solvent (e.g., 2% ammonia (B1221849) solution in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.[1]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: Protein Precipitation (PPT)

This is a simpler, high-throughput alternative to SPE.

1. Preparation of Solutions

  • Follow the same procedure for preparing stock and working solutions as in the SPE protocol. The concentration of the internal standard should be optimized to provide a response comparable to the analyte at the midpoint of the calibration curve.[1]

2. Sample Preparation

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing the optimized concentration of this compound.

  • Vortex the mixture vigorously for 5-10 minutes to precipitate proteins.[1]

  • Centrifuge the samples at 10,000 rpm for 10-15 minutes.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.[1]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical parameters for the analysis of enalaprilat and this compound. Optimization will be required for specific instrumentation.

ParameterTypical Value
LC System High-Performance Liquid Chromatography (HPLC) System
ColumnZorbax Eclipse C18 (150 × 4.6 mm, 5 µm) or equivalent
Mobile PhaseAcetonitrile : 0.1% Formic Acid in water (e.g., 65:35, v/v)[2]
Flow Rate0.800 mL/min (with splitter if necessary)[2]
Injection Volume20 µL[2]
Column TemperatureAmbient or controlled (e.g., 40°C)
Autosampler Temperature10°C[2]
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive[2]
Mass Transitions (MRM)
Enalaprilatm/z 349 → 206[2]
This compoundm/z 354.20 → 211.20[2]
Dwell Time200 msec[2]
Collision Energy (CE)Optimized for specific instrument (e.g., 26 V for Enalaprilat, 27 V for this compound)[2]
Declustering Potential (DP)Optimized for specific instrument (e.g., 85 V for Enalaprilat, 70 V for this compound)[2]

Diagrams

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Extract Extraction (SPE or PPT) Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Inject Data Data Acquisition LC_MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification of Enalaprilat Calibration->Quantification

Caption: Bioanalytical workflow for enalaprilat quantification.

Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II Vasoconstriction Vasoconstriction & Aldosterone Release Angiotensin_II->Vasoconstriction Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active) Enalapril->Enalaprilat Hydrolysis Enalaprilat->ACE Inhibition ACE->Angiotensin_II Hydrolysis Liver Hydrolysis

Caption: Enalapril's mechanism of action via ACE inhibition.

References

Application Notes and Protocols for the Bioanalytical Method Development of Enalaprilat using Enalaprilat-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril is an essential prodrug used in the management of hypertension and congestive heart failure. It is metabolized in the liver to its active form, enalaprilat (B1671235), a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] Accurate quantification of enalaprilat in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3] This document provides detailed application notes and protocols for the development and validation of a robust bioanalytical method for the determination of enalaprilat in human plasma using its stable isotope-labeled analog, Enalaprilat-d5, as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's chemical and physical properties, ensuring high accuracy and precision.[4]

Renin-Angiotensin-Aldosterone System (RAAS) Pathway and Enalaprilat Inhibition

Enalaprilat exerts its therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). A simplified diagram of this pathway is presented below, illustrating the inhibitory action of Enalaprilat.[1][5]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE ACE Enalaprilat Enalaprilat Enalaprilat->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Enalaprilat.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the bioanalytical method of enalaprilat using this compound as an internal standard, based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Enalaprilat0.506 - 161.50.506>0.99

Data synthesized from a representative study.[6]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ QC0.5< 1585-115< 1585-115
Low QC1.5< 1585-115< 1585-115
Medium QC80< 1585-115< 1585-115
High QC140< 1585-115< 1585-115

Acceptance criteria as per regulatory guidelines. Specific values can be found in cited literature.[6][7]

Table 3: Recovery and Matrix Effect

AnalyteQC LevelMean Recovery (%)Matrix Effect (%CV)
EnalaprilatLow QC90.85< 15
EnalaprilatMedium QC90.85< 15
EnalaprilatHigh QC90.85< 15

Data represents the mean recovery of Enalaprilat.[6]

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 2.0 mg of Enalaprilat and this compound working standards into separate 2 mL volumetric flasks. Dissolve the standards in methanol (B129727) and make up the volume to produce a 1 mg/mL solution.[6]

  • Working Standard Solutions: Prepare serial dilutions of the Enalaprilat stock solution with a methanol:water (50:50, v/v) mixture to create working standard solutions for calibration curve and quality control samples.[4]

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to prepare a working solution at an appropriate concentration (e.g., 500 ng/mL).[6]

2. Sample Preparation (Solid Phase Extraction - SPE)

This protocol outlines a typical solid-phase extraction procedure for the extraction of enalaprilat from human plasma.[6]

SPE_Workflow Start Start: Plasma Sample (250 µL) Add_IS Add this compound (IS) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Load Load Sample onto Cartridge Vortex1->Load Condition Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash Wash Cartridge (e.g., 0.1% Formic Acid in Water) Load->Wash Elute Elute Enalaprilat (e.g., 2% Ammonia (B1221849) in Methanol) Wash->Elute Evaporate Evaporate to Dryness (Nitrogen Stream, ~40°C) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for Solid Phase Extraction (SPE).

  • Detailed Protocol:

    • Pipette 250 µL of the human plasma sample into a clean tube.

    • Add the this compound internal standard working solution.

    • Vortex the sample.

    • Condition a C18 SPE cartridge (e.g., 100 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.[6][8]

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 200 µL of 0.1% formic acid in water.[8]

    • Elute the analytes with 2 x 200 µL of 2% ammonia solution in methanol.[8]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.[8]

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of enalaprilat.

Table 4: Liquid Chromatography Conditions

ParameterValue
ColumnZorbax Eclipse C18 (150 x 4.6 mm, 5 µm) or equivalent[6]
Mobile PhaseAcetonitrile and 0.1% v/v Formic Acid in water (65:35 v/v)[6]
Flow Rate0.8 mL/min[6]
Injection Volume20 µL[6]
Autosampler Temp.10°C[6]
Run Time3.5 minutes[6]

Table 5: Mass Spectrometry Conditions

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI)[6]
Detection ModeMultiple Reaction Monitoring (MRM)[6]
MRM TransitionEnalaprilat: m/z 349 → 206[6]
This compound: m/z 354.20 → 211.20[6]

4. Method Validation

The bioanalytical method should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should include the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma samples from multiple sources to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on the same day (intra-day) and on different days (inter-day).

  • Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of the analyte from extracted samples to those of post-extraction spiked samples at the same concentration.

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous components of the plasma.

  • Stability: The stability of the analyte in plasma should be assessed under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability.[7]

This document provides a comprehensive guide for the development and validation of a selective, sensitive, and robust bioanalytical method for the quantification of enalaprilat in human plasma using this compound as an internal standard. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the summarized quantitative data, offer a solid foundation for researchers and drug development professionals. Adherence to regulatory guidelines for method validation is imperative to ensure the integrity and reliability of the bioanalytical data.

References

Application Notes and Protocols for a Bioequivalence Study of Enalapril Using Enalaprilat-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enalapril (B1671234) is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat (B1671235), which is responsible for the therapeutic effects.[1] Bioequivalence studies are essential to ensure that generic formulations of enalapril perform comparably to the innovator product.[1]

These application notes provide a detailed protocol for conducting a bioequivalence study of enalapril tablets. The protocol outlines the study design, subject selection, drug administration, and bioanalytical method for the simultaneous quantification of enalapril and its active metabolite, enalaprilat, in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Enalaprilat-d5 is utilized as the internal standard (IS) to ensure accuracy and precision of the bioanalytical method.

Experimental Protocols

Study Design and Conduct

A typical bioequivalence study for enalapril is a single-dose, randomized, two-treatment, two-period, crossover study conducted in healthy adult volunteers under fasting conditions.[1][2]

  • Study Population: Healthy male and non-pregnant, non-lactating female volunteers. Females of reproductive potential should use effective contraception during the study.[3]

  • Inclusion Criteria: Subjects should be in good health as determined by medical history, physical examination, and routine laboratory tests.

  • Exclusion Criteria: Subjects with a history of hypersensitivity to ACE inhibitors, clinically significant illness, or those who have taken any medication that could interfere with the study's objectives.

  • Randomization: Subjects are randomly assigned to one of two treatment sequences.

  • Treatment Periods: In each period, subjects receive a single oral dose of either the test or reference enalapril formulation (e.g., 20 mg tablet) with water after an overnight fast of at least 10 hours.[2]

  • Washout Period: A washout period of at least one week is maintained between the two treatment periods to ensure complete elimination of the drug from the body.[1]

  • Blood Sampling: Venous blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA-K3) at predetermined time points before (0 hours) and after drug administration.[4] A typical sampling schedule includes multiple post-dose time points extending up to 48 or 72 hours to adequately characterize the pharmacokinetic profiles of both enalapril and enalaprilat.[1] Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.[4]

Bioanalytical Method: LC-MS/MS Quantification of Enalapril and Enalaprilat

The simultaneous quantification of enalapril and enalaprilat in human plasma is performed using a validated LC-MS/MS method.

  • Stock Solutions: Prepare individual stock solutions of enalapril, enalaprilat, and this compound in methanol at a concentration of 1 mg/mL.[5]

  • Working Standard Solutions: Prepare serial dilutions of the enalapril and enalaprilat stock solutions with a methanol:water (50:50, v/v) mixture to create working standard solutions for calibration curves and quality control (QC) samples.[5]

  • Internal Standard Working Solution: Dilute the this compound stock solution to a suitable concentration (e.g., 500 ng/mL) with the diluent.[5]

  • Allow plasma samples to thaw at room temperature.

  • To 300 µL of plasma in a microcentrifuge tube, add the internal standard working solution.

  • Add 900 µL of ice-cold acetonitrile to precipitate plasma proteins.[4]

  • Vortex the mixture for 10 minutes.[4]

  • Centrifuge at 10,000 rpm for 15 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube and inject an aliquot into the LC-MS/MS system.[4]

  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C18 analytical column (e.g., 50 mm × 3 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol at a flow rate of 0.5 mL/min.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ionization mode.[4]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions are monitored.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Enalapril377.10234.00
Enalaprilat349.00206.00
This compound354.20211.20

Data sourced from a study on the simultaneous determination of enalapril and enalaprilat in human plasma.[6]

Data Presentation

Pharmacokinetic parameters are calculated from the plasma concentration-time data for both enalapril and enalaprilat using non-compartmental analysis. The primary parameters for bioequivalence assessment are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞), and the maximum plasma concentration (Cmax).

Table 2: Summary of Pharmacokinetic Parameters for Enalapril

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio of Geometric Means (90% CI)
Cmax (ng/mL)ValueValueValue (e.g., 92.98% (83.56%-103.46%))
AUC0-t (ng·h/mL)ValueValueValue (e.g., 95.87% (88.60%-103.74%))
AUC0-∞ (ng·h/mL)ValueValueValue (e.g., 96.27% (89.20%-103.91%))
Tmax (h)ValueValueN/A
t1/2 (h)ValueValueN/A

Note: The values in the table are placeholders and should be replaced with actual study data. The example confidence intervals are from a published bioequivalence study.[2]

Table 3: Summary of Pharmacokinetic Parameters for Enalaprilat

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio of Geometric Means (90% CI)
Cmax (ng/mL)50.1 ± 15.251.5 ± 16.3Value
AUC0-t (ng·h/mL)412.6 ± 95.4422.8 ± 98.7Value
AUC0-∞ (ng·h/mL)435.7 ± 99.1446.2 ± 102.4Value
Tmax (h)4.05 ± 1.224.10 ± 1.25N/A
t1/2 (h)11.3 ± 3.111.4 ± 3.3N/A

Data sourced from a comparative bioequivalence study of enalapril formulations.[1]

For a generic product to be considered bioequivalent to the reference product, the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the parent drug (enalapril) must fall within the acceptance range of 80.00% to 125.00%.[3][7] The data for the active metabolite, enalaprilat, is submitted as supportive evidence of comparable therapeutic outcomes.[3]

Mandatory Visualizations

Metabolic Pathway of Enalapril

cluster_legend Legend Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis in Liver ACE Angiotensin-Converting Enzyme (ACE) Enalaprilat->ACE Inhibits Hydrolysis Hepatic Hydrolases Prodrug Prodrug Active Metabolite Active Metabolite Enzyme/Process Enzyme/Process

Caption: Metabolic conversion of enalapril to its active form, enalaprilat.

Experimental Workflow for Enalapril Bioequivalence Study

cluster_study_design Study Design and Conduct cluster_sampling Sample Collection and Processing cluster_analysis Bioanalysis cluster_data Data Analysis Subject_Screening Subject Screening and Enrollment Randomization Randomization to Treatment Sequence Subject_Screening->Randomization Period1 Period 1: Dosing (Test or Reference) Randomization->Period1 Washout Washout Period (≥ 7 days) Period1->Washout Blood_Sampling Serial Blood Sampling Period1->Blood_Sampling Period2 Period 2: Dosing (Crossover) Washout->Period2 Period2->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-20°C or below) Plasma_Separation->Sample_Storage Sample_Preparation Plasma Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis of Enalapril, Enalaprilat, and this compound Sample_Preparation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) LCMS_Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis BE_Assessment Bioequivalence Assessment Stat_Analysis->BE_Assessment

Caption: Workflow of a typical enalapril bioequivalence study.

References

Application Notes and Protocols for Enalaprilat-d5 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalaprilat (B1671235) is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure, making it a cornerstone in the treatment of hypertension and heart failure.[1][2] Enalaprilat-d5, a stable isotope-labeled analog of Enalaprilat, serves as an invaluable tool in drug discovery and development. While its primary application is as an internal standard for the precise quantification of Enalaprilat in biological matrices using mass spectrometry, its utility can be extended to high-throughput screening (HTS) campaigns as a reference compound for the discovery of novel ACE inhibitors.[1][3]

This document provides detailed application notes and protocols for the proposed use of this compound in a high-throughput screening assay for the identification of new ACE inhibitors, as well as its established role in hit confirmation and quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a critical physiological system that regulates blood pressure and fluid balance. ACE plays a central role in this pathway by converting Angiotensin I to the potent vasoconstrictor Angiotensin II and by inactivating the vasodilator bradykinin (B550075). Inhibition of ACE by compounds like Enalaprilat leads to reduced Angiotensin II levels and increased bradykinin levels, resulting in vasodilation and a decrease in blood pressure.[1]

RAAS_Pathway cluster_Renin Renin cluster_ACE ACE Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Bradykinin Bradykinin Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites degrades Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Enalaprilat_d5 This compound (Reference Inhibitor) Enalaprilat_d5->ACE inhibits HTS_Workflow Start Start Reagent_Prep Reagent Preparation (Assay Buffer, ACE, Tracer, this compound, Test Compounds) Start->Reagent_Prep Dispensing Dispense Test Compounds and this compound into 384-well plate Reagent_Prep->Dispensing ACE_Incubation Add ACE Enzyme Solution and Incubate Dispensing->ACE_Incubation Tracer_Addition Add Fluorescent Tracer Solution ACE_Incubation->Tracer_Addition FP_Incubation Incubate at Room Temperature Tracer_Addition->FP_Incubation FP_Reading Measure Fluorescence Polarization FP_Incubation->FP_Reading Data_Analysis Data Analysis (% Inhibition, IC50 determination) FP_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End Hit_Identification->End LCMS_Workflow Start Start (HTS Hit) Sample_Collection Collect Plasma Samples Start->Sample_Collection IS_Addition Add this compound (Internal Standard) Sample_Collection->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing (Peak Area Ratio, Concentration Calculation) LCMS_Analysis->Data_Processing Hit_Confirmation Hit Confirmation and Potency Determination Data_Processing->Hit_Confirmation End End Hit_Confirmation->End

References

Application Notes and Protocols for Enalaprilat-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of Enalaprilat-d5 for analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enalaprilat (B1671235) is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril (B1671234).[1][2][3] The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification in biological matrices by correcting for variability during sample preparation and analysis.[4][5]

Introduction to Sample Preparation Techniques

The accurate quantification of Enalaprilat in biological matrices like plasma and serum is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[6] The most common analytical technique for this purpose is LC-MS/MS, which offers high sensitivity and selectivity.[6][7] Effective sample preparation is a critical step to remove interfering substances from the biological matrix, concentrate the analyte, and ensure the robustness of the analytical method. The primary techniques employed for Enalaprilat and this compound extraction are Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE).[7]

Quantitative Performance of Sample Preparation Methods

The choice of sample preparation method can significantly impact the recovery, sensitivity, and overall performance of the bioanalytical assay. The following table summarizes quantitative data from various studies to facilitate comparison.

ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Reference
Analyte Enalapril & EnalaprilatEnalapril & EnalaprilatEnalapril & Enalaprilat
Recovery (%) Enalapril: 81, Enalaprilat: 85Enalapril: 96.5 - 99.3, Enalaprilat: 94.2 - 98.8Enalapril: 39.04 - 49.81[1][8][9]
Lower Limit of Quantification (LLOQ) (ng/mL) 110.1[1][8][10]
Linearity Range (ng/mL) 1 - 1001 - 5000.1 - 100[1][8][10]

Experimental Protocols

Detailed methodologies for the three key sample preparation techniques are provided below.

Solid-Phase Extraction (SPE)

SPE is a highly selective method that can provide very clean extracts, leading to reduced matrix effects.[7]

Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Orpheus C18, 100 mg/mL) by passing 1 mL of methanol (B129727) followed by 1 mL of Milli-Q water.[7] Do not allow the cartridge to dry out.

  • Sample Pre-treatment: To a plasma sample, add the internal standard (this compound).

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 1% formic acid solution, followed by 1 mL of Milli-Q water to remove interfering substances.[7]

  • Elution: Elute the analytes (Enalaprilat and this compound) from the cartridge with 1 mL of 1% ammonia (B1221849) solution in methanol.[7]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45°C.[7][11]

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[7]

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction plasma Plasma Sample + This compound (IS) condition 1. Condition C18 SPE Cartridge (Methanol, Water) load 2. Load Sample condition->load wash 3. Wash (1% Formic Acid, Water) load->wash elute 4. Elute (1% NH3 in Methanol) wash->elute evaporate 5. Evaporate to Dryness elute->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction (SPE) Workflow
Protein Precipitation (PPT)

PPT is a simpler and faster technique suitable for high-throughput analysis. Acetonitrile (B52724) is a commonly used precipitating agent.[1][4]

Protocol:

  • Sample Preparation: Take a 300 µL aliquot of human plasma in a microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of the internal standard (this compound).

  • Precipitation: Add 900 µL of ice-cold acetonitrile to the plasma sample to precipitate the proteins.[1][4]

  • Vortexing: Vortex the mixture for approximately 10 minutes to ensure complete protein precipitation.[1][4]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[1][4]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an autosampler vial.

  • Injection: Inject an aliquot of the supernatant directly into the LC-MS/MS system for analysis.

PPT_Workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_post Post-Precipitation plasma Plasma Sample + This compound (IS) add_acn 1. Add Ice-Cold Acetonitrile plasma->add_acn vortex 2. Vortex add_acn->vortex centrifuge 3. Centrifuge vortex->centrifuge transfer 4. Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Protein Precipitation (PPT) Workflow
Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that relies on the differential solubility of the analyte in two immiscible liquids.

Protocol:

  • Sample Preparation: To a serum sample, add the internal standard (this compound).

  • pH Adjustment (if necessary): Adjust the pH of the sample to optimize the extraction efficiency. For Enalapril, extraction with chloroform (B151607) is optimal at pH 5, and with methylene (B1212753) chloride at pH 4.[12]

  • Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate).[10]

  • Vortexing: Vortex the mixture vigorously for a few minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the organic layer containing the analyte to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction plasma Serum Sample + This compound (IS) add_solvent 1. Add Organic Solvent plasma->add_solvent vortex 2. Vortex add_solvent->vortex centrifuge 3. Centrifuge vortex->centrifuge transfer 4. Transfer Organic Layer centrifuge->transfer evaporate 5. Evaporate to Dryness transfer->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction (LLE) Workflow

Concluding Remarks

The choice of the most appropriate sample preparation technique for this compound analysis will depend on the specific requirements of the study, such as the desired level of sensitivity, sample throughput, and the complexity of the biological matrix. While SPE generally provides the cleanest extracts, PPT is often favored for its speed and simplicity in high-throughput environments. LLE remains a viable, though often more labor-intensive, alternative. The protocols and data presented here provide a comprehensive guide for researchers to select and implement a suitable sample preparation strategy for the accurate and reliable quantification of Enalaprilat.

References

Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Enalaprilat in Human Plasma using Enalaprilat-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive liquid-liquid extraction (LLE) protocol for the efficient and reproducible quantification of Enalaprilat (B1671235), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril (B1671234), in human plasma. The method employs Enalaprilat-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision in bioanalytical studies. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective detection technique. This protocol is designed to be a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical trial sample analysis.

Introduction

Enalapril is a widely prescribed prodrug for the management of hypertension and heart failure.[1][2] Following oral administration, it is hydrolyzed in the liver to its pharmacologically active form, Enalaprilat.[2][3] Accurate measurement of Enalaprilat concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[1][4] While various sample preparation techniques exist, liquid-liquid extraction offers a cost-effective and efficient method for sample cleanup and analyte enrichment. This protocol provides a detailed methodology for LLE of Enalaprilat from human plasma, utilizing this compound as the internal standard for reliable quantification. Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative bioanalysis as they exhibit nearly identical chemical and physical properties to the analyte, ensuring accurate correction for variability during sample preparation and analysis.[5]

Materials and Reagents

  • Enalaprilat reference standard

  • This compound internal standard[5][6]

  • Human plasma (with K2-EDTA as anticoagulant)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (AR grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Experimental Protocols

Preparation of Stock and Working Solutions
  • Enalaprilat Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Enalaprilat reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a concentration of 1 mg/mL.[6]

  • Working Solutions: Prepare working solutions of Enalaprilat for calibration curve standards and quality control (QC) samples by serial dilution of the stock solution with a methanol:water (50:50, v/v) mixture.[1] Prepare a working solution of the this compound internal standard at a suitable concentration (e.g., 500 ng/mL) in the same diluent.[1]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Curve (CC) Standards: Spike drug-free human plasma with the appropriate Enalaprilat working solutions to obtain a series of concentrations ranging from approximately 0.5 ng/mL to 160 ng/mL.[6]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high.[1]

Liquid-Liquid Extraction (LLE) Protocol
  • Sample Aliquoting: Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution to each tube (except for the blank plasma).

  • pH Adjustment: Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step precipitates proteins and adjusts the pH to optimize the extraction of the acidic Enalaprilat.

  • Extraction: Add 1 mL of ethyl acetate to each tube.

  • Vortexing: Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.[5]

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex for 30 seconds to ensure complete dissolution.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Analytical Column: A C18 column (e.g., Zorbax Eclipse, 150 x 4.6 mm, 5 µm) is suitable for separation.[6]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and 0.1% formic acid in water can be employed.[6]

  • Flow Rate: A typical flow rate is 0.8 mL/min.[6]

  • Injection Volume: 20 µL.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions are as follows:

    • Enalaprilat: m/z 349 → 206[6]

    • This compound: m/z 354.20 → 211.20[6]

Data Presentation

The following table summarizes typical performance characteristics for the quantification of Enalaprilat using LC-MS/MS.

ParameterEnalaprilatReference
Linearity Range0.506 - 161.5 ng/mL[6]
Correlation Coefficient (r²)>0.99[6]
Lower Limit of Quantification (LLOQ)0.1 ng/mL[4][7]
Mean Recovery~90.85%[6]
Precision (% CV)1.29% to 3.87%[6]

Experimental Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Plasma Plasma Sample (200 µL) IS Add this compound IS Plasma->IS Acid Add Phosphoric Acid IS->Acid Solvent Add Ethyl Acetate (1 mL) Acid->Solvent Vortex Vortex (5-10 min) Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for the liquid-liquid extraction of Enalaprilat from plasma.

Conclusion

This application note provides a detailed and robust liquid-liquid extraction protocol for the quantification of Enalaprilat in human plasma using this compound as an internal standard. The method is straightforward, cost-effective, and demonstrates good recovery and reproducibility. The subsequent LC-MS/MS analysis provides the necessary sensitivity and selectivity for demanding bioanalytical applications in clinical and preclinical research. This protocol serves as a valuable starting point for laboratories involved in the bioanalysis of Enalapril and its active metabolite.

References

Application Note: High-Throughput Analysis of Enalapril in Human Plasma via Protein Precipitation Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enalapril (B1671234) is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure.[1][2] It is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat (B1671235).[1] Accurate and rapid quantification of enalapril in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2][3] This application note details a simple, fast, and reliable protein precipitation method for the extraction of enalapril from human plasma, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Enalaprilat-d5 is utilized as the internal standard (IS) to ensure accuracy and precision.[4][5]

Principle

The method involves the precipitation of plasma proteins using a cold organic solvent, which effectively releases the drug and its internal standard into the supernatant. This approach is favored for its simplicity, speed, and suitability for high-throughput analysis.[3][6] Following precipitation and centrifugation, the resulting supernatant is directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 column, and quantification is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound, compensates for potential variability during sample preparation and instrument analysis.[7]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the protein precipitation method for enalapril analysis.

ParameterEnalaprilEnalaprilat (as IS)
Linearity Range1 - 500 ng/mLN/A
Lower Limit of Quantification (LLOQ)1 ng/mL[2]N/A
Intra-day Precision (%RSD)< 7.7%[8]N/A
Inter-day Precision (%RSD)< 7.8%[8]N/A
Accuracy (%RE)Within ± 3.9%[8]N/A
Mean Extraction Recovery96.5% - 99.3%[2]N/A
Matrix EffectNo significant effect observed[2]N/A

Experimental Protocols

1. Materials and Reagents

2. Stock and Working Solutions Preparation

  • Enalapril Stock Solution (1 mg/mL): Accurately weigh and dissolve enalapril maleate in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.[4]

  • Working Standards: Prepare working standard solutions of enalapril by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with the same diluent to a final concentration of 500 ng/mL.[2]

3. Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike drug-free human plasma with the appropriate enalapril working solutions to obtain final concentrations of 1, 5, 10, 50, 100, 250, and 500 ng/mL.[2]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at three concentration levels: low (3 ng/mL), medium (200 ng/mL), and high (400 ng/mL).[2]

4. Sample Preparation: Protein Precipitation

  • Pipette 300 µL of plasma (from calibration standards, QC samples, or study samples) into a microcentrifuge tube.[2]

  • Add a specified volume of the this compound internal standard working solution.

  • Add 900 µL of ice-cold acetonitrile to each tube.[2]

  • Vortex the mixture for 10 minutes to ensure complete protein precipitation.[2]

  • Centrifuge the samples at 10,000 rpm for 15 minutes.[2]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions

  • Liquid Chromatography System: A standard HPLC or UHPLC system.

  • Column: C18 analytical column (e.g., 50 mm × 3 mm, 5 µm).[2]

  • Mobile Phase: A gradient system using 0.1% formic acid in water and 0.1% formic acid in methanol.[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Total Run Time: Approximately 3.0 minutes.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.[2]

  • MRM Transitions:

    • Enalapril: m/z 377.2 → 234.2[2]

    • This compound: m/z 354.2 → 211.2[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 300 µL Plasma Sample add_is Add this compound (IS) plasma->add_is add_meoh Add 900 µL Ice-Cold MeCN add_is->add_meoh vortex Vortex (10 min) add_meoh->vortex centrifuge Centrifuge (10,000 rpm, 15 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 10 µL supernatant->injection lc_separation C18 Column Separation injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for enalapril analysis.

enalapril_moa angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i (cleavage) renin Renin renin->angiotensin_i angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii (conversion) ace ACE ace->angiotensin_ii vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Release angiotensin_ii->aldosterone enalapril Enalapril (Prodrug) enalaprilat Enalaprilat (Active) enalapril->enalaprilat (hydrolysis) enalaprilat->ace Inhibition

Caption: Enalapril's mechanism of action via RAAS inhibition.

References

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Enalapril and Enalaprilat in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enalapril (B1671234) is a prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class of medications, primarily used in the management of hypertension and congestive heart failure.[1][2] Following oral administration, enalapril is hydrolyzed in the liver to its active metabolite, enalaprilat (B1671235), which is a potent ACE inhibitor.[2][3] Monitoring the plasma concentrations of both enalapril and enalaprilat is crucial for pharmacokinetic and bioequivalence studies.[2][4] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of enalapril and enalaprilat in human plasma, utilizing their respective stable isotope-labeled internal standards, enalapril-d5 and enalaprilat-d5.

Stable isotope-labeled analogs are considered the gold standard for internal standards in mass spectrometry-based bioanalysis as they share nearly identical chemical and physical properties with the analyte, ensuring accurate quantification.[5] This method employs a simple and rapid sample preparation technique followed by a fast chromatographic separation, making it suitable for high-throughput analysis in a clinical or research setting.

Experimental Protocols

1. Materials and Reagents

  • Enalapril Maleate, Enalaprilat, Enalapril-d5 Maleate, and this compound were of reference standard grade.[1]

  • HPLC-grade acetonitrile (B52724) and methanol (B129727) were procured from a reputable supplier.[1]

  • Formic acid (AR grade) was obtained from a commercial source.[1]

  • Milli-Q or HPLC grade water was used for all aqueous preparations.[1]

  • Human plasma (K2-EDTA) was sourced from a certified biobank.

2. Stock and Working Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 2.0 mg of enalapril, enalaprilat, enalapril-d5, and this compound working standards into separate 2 mL volumetric flasks. Dissolve the standards in methanol and make up the volume to produce a 1 mg/mL solution for each analyte.[1] Store stock solutions at 2-8°C.[1]

  • Working Standard Solutions: Prepare serial dilutions of the enalapril and enalaprilat stock solutions using a methanol:water (50:50, v/v) mixture to create working standards for calibration curve and quality control (QC) samples.[5]

  • Internal Standard (IS) Working Solution: Dilute the enalapril-d5 and this compound stock solutions with the mobile phase to achieve a final concentration suitable for spiking into plasma samples (e.g., 500 ng/mL).[1]

3. Sample Preparation (Solid Phase Extraction - SPE)

  • To a 100 µL aliquot of human plasma, add the internal standard working solution.

  • The samples are then loaded onto a C18 SPE cartridge (e.g., Orpheus, C18, 100 mg/1 mL) that has been pre-conditioned with methanol followed by water.[1]

  • Wash the cartridge with 0.1% formic acid in water.[3]

  • Elute the analytes with a suitable organic solvent, such as 2% ammonia (B1221849) solution in methanol.[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue with the mobile phase and inject it into the LC-MS/MS system.[6]

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography system capable of delivering a precise and stable gradient.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in the positive ionization mode.[1]

Table 1: Chromatographic Conditions

ParameterCondition
Column Zorbax Eclipse C18 (150 x 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (65:35, v/v)[1]
Flow Rate 0.800 mL/min (with a 50:50 splitter)[1]
Injection Volume 20 µL[1]
Column Temperature Ambient or controlled at 25°C
Autosampler Temp. 10°C[1]
Run Time 3.5 minutes[1]

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Ion Spray Voltage 5500 V[1]
Temperature 550°C[1]
Gas 1 (Nebulizer Gas) 35 psi[1]
Gas 2 (Turbo Gas) 35 psi[1]
Curtain Gas 20 V[1]
Collision Gas 6 V[1]
Acquisition Mode Multiple Reaction Monitoring (MRM)[1]

Data Presentation

Table 3: MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Enalapril377.10234.001.60 ± 0.5[1]
Enalapril-d5382.10239.201.60 ± 0.5[1]
Enalaprilat349.00206.001.60 ± 0.5[1]
This compound354.20211.201.60 ± 0.5[1]

Table 4: Method Performance Characteristics

ParameterEnalaprilEnalaprilat
Linearity Range 0.502 - 160.2 ng/mL[1]0.506 - 161.5 ng/mL[1]
Correlation Coeff. (r²) >0.99[1]>0.99[1]
Mean Recovery 91.21%[1]90.85%[1]
Precision (CV%) 1.72% to 5.06%[1]1.29% to 3.87%[1]
LLOQ 0.502 ng/mL[1]0.506 ng/mL[1]

Mandatory Visualization

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standards (Enalapril-d5, this compound) plasma->add_is spe Solid Phase Extraction (C18) add_is->spe wash Wash Cartridge spe->wash elute Elute Analytes wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject Sample (20 µL) reconstitute->inject lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometric Detection (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratio vs. Concentration) ms->quant

Caption: Workflow for the bioanalysis of enalapril and enalaprilat.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Interference with Enalaprilat-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering issues with isotopic interference when using Enalaprilat-d5 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is isotopic interference in the context of using this compound as an internal standard?

A1: Isotopic interference occurs when the mass spectral signal of the analyte (Enalaprilat) overlaps with the signal of its deuterated internal standard (this compound). This can lead to inaccurate quantification, particularly at low analyte concentrations. The two primary causes for this are:

  • Natural Isotopic Abundance: Naturally occurring heavier isotopes (like ¹³C) in the Enalaprilat (B1671235) molecule can result in a small portion of the analyte having a mass that is detected in the mass transition monitored for this compound.

  • Isotopic Impurity of the Internal Standard: The synthesis of deuterated standards is often not 100% complete. This means the this compound standard may contain a small percentage of non-deuterated (d0) or partially deuterated (d1-d4) Enalaprilat.[1]

Q2: My calibration curve for Enalaprilat is non-linear, especially at lower concentrations. Could isotopic interference be the cause?

A2: Yes, non-linearity at the lower end of the calibration curve is a classic symptom of isotopic interference. A constant interfering signal from either the analyte's natural isotopes or impurities in the internal standard has a more pronounced effect at the lower limit of quantitation (LLOQ), artificially inflating the measured response and compromising the linearity of the curve.[2]

Q3: I'm observing a signal for Enalaprilat in my blank samples that are only spiked with the this compound internal standard. What does this indicate?

A3: This is a strong indication of isotopic impurity in your this compound standard. The signal you are seeing in the Enalaprilat mass transition (MRM) is likely from the non-deuterated (d0) version of the molecule present as an impurity in your internal standard stock. It is crucial to assess the isotopic purity of your internal standard, which is often provided in the Certificate of Analysis by the supplier.

Q4: How can I determine the extent of isotopic interference in my assay?

A4: You can perform an experiment to quantify the "cross-talk" or signal contribution from the analyte to the internal standard channel, and vice-versa. This involves analyzing high-concentration solutions of the analyte without the internal standard and monitoring the internal standard's MRM transition. A detailed protocol for this experiment is provided in the "Experimental Protocols" section below. Following FDA guidelines, any interfering response should not be more than 20% of the analyte response at the LLOQ, and the interference signal in the internal standard channel should not be more than 5% of the internal standard's response.[3]

Troubleshooting Workflow

The following diagram illustrates a typical workflow for identifying and mitigating isotopic interference.

Troubleshooting Isotopic Interference start Start: Inaccurate or Non-Linear Results check_purity Check Certificate of Analysis for this compound Isotopic Purity start->check_purity quantify_interference Quantify Cross-Talk (Analyte -> IS Channel) check_purity->quantify_interference is_interference_significant Is Interference > 5% of IS Response? quantify_interference->is_interference_significant increase_is_conc Increase this compound Concentration is_interference_significant->increase_is_conc Yes revalidate Re-validate Assay (Accuracy & Precision) is_interference_significant->revalidate No mathematical_correction Apply Mathematical Correction to Data increase_is_conc->mathematical_correction If needed increase_is_conc->revalidate mathematical_correction->revalidate end End: Accurate Quantification revalidate->end

Caption: A workflow for troubleshooting isotopic interference.

Data Presentation: Quantifying Isotopic Interference

The following tables present hypothetical data from an experiment to determine the cross-signal contribution between Enalaprilat and this compound. The MRM transitions used are:

  • Enalaprilat: 349.1 → 206.1[4]

  • This compound: 354.2 → 211.2[5]

Table 1: Contribution of High-Concentration Enalaprilat to this compound Signal

Enalaprilat Concentration (ng/mL)Response in Enalaprilat Channel (Analyte)Response in this compound Channel (Interference)% Contribution to IS Channel
10002,500,0005,0000.20%
500012,500,00025,5000.20%
1000025,000,00051,0000.20%

Table 2: Contribution of this compound to Enalaprilat Signal (Isotopic Impurity)

This compound Concentration (ng/mL)Response in this compound Channel (IS)Response in Enalaprilat Channel (d0 Impurity)% d0 Impurity Signal
1002,000,0004,0000.20%
50010,000,00020,5000.21%
100020,000,00041,0000.21%

Experimental Protocols

Protocol 1: Determining the Percent Contribution of Enalaprilat to the this compound Signal

Objective: To quantify the signal interference from the unlabeled analyte in the internal standard's mass transition channel.

Methodology:

  • Prepare a High-Concentration Analyte Stock Solution: Prepare a stock solution of Enalaprilat at a high concentration (e.g., 10,000 ng/mL) in a suitable solvent (e.g., methanol).

  • Sample Preparation: Prepare a sample by spiking a known amount of the high-concentration Enalaprilat stock solution into the blank matrix (e.g., plasma). Do not add the this compound internal standard.

  • LC-MS/MS Analysis: Analyze the prepared sample using your established LC-MS/MS method.

  • Data Acquisition: Monitor the MRM transitions for both Enalaprilat (e.g., m/z 349.1 → 206.1) and this compound (e.g., m/z 354.2 → 211.2).

  • Data Analysis:

    • Measure the peak area of the signal observed in the this compound channel at the retention time of Enalaprilat. This is the "Interference Response".

    • Prepare and analyze a sample containing only the this compound at its working concentration to get the "Internal Standard Response".

    • Calculate the percent contribution using the following formula: % Contribution = (Interference Response / Internal Standard Response) x 100

Protocol 2: Assessing Isotopic Purity of this compound

Objective: To determine the level of non-deuterated (d0) Enalaprilat present as an impurity in the this compound internal standard.

Methodology:

  • Prepare Internal Standard Solution: Prepare a solution of the this compound internal standard at its working concentration in a suitable solvent or blank matrix. Do not add the unlabeled Enalaprilat.

  • LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system.

  • Data Acquisition: Monitor the MRM transitions for both this compound and Enalaprilat.

  • Data Analysis:

    • Measure the peak area of the this compound in its own channel ("IS Response").

    • Measure the peak area of the signal detected in the Enalaprilat channel at the same retention time ("d0 Impurity Response").

    • Calculate the percentage of the d0 impurity signal relative to the main deuterated peak: _% d0 Impurity Signal = (d0 Impurity Response / IS Response) x 100

Logical Relationships in Isotopic Interference

The following diagram illustrates the sources of signal in the analyte and internal standard channels.

Isotopic Interference Logic cluster_analyte Analyte Channel (m/z 349.1 -> 206.1) cluster_is Internal Standard Channel (m/z 354.2 -> 211.2) analyte_signal Enalaprilat Signal impurity_signal d0 Impurity from IS impurity_signal->analyte_signal Adds to is_signal This compound Signal crosstalk_signal Isotopic Contribution from Analyte crosstalk_signal->is_signal Adds to

Caption: Sources of signal interference in analyte and IS channels.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Enalaprilat-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enalaprilat-d5 in mass spectrometry applications.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Issue: Low or No Signal for this compound

Possible Cause Recommended Action
Incorrect Mass Spectrometry Parameters Verify the precursor and product ion m/z values, collision energy, and cone/declustering potential. Refer to the optimized parameters in Table 1.
Improper Sample Preparation Ensure complete extraction from the biological matrix. Solid-phase extraction (SPE) is a commonly used and effective method.[1] Protein precipitation is another viable option.[2]
Analyte Degradation Enalaprilat (B1671235) can be susceptible to degradation. It is recommended to work quickly, on ice, and to control the pH of your samples to minimize degradation.[3]
Instrument Malfunction Check the mass spectrometer for any hardware issues, ensure proper calibration, and verify that the electrospray ionization (ESI) source is functioning correctly.
Poor Ionization This compound is typically analyzed in positive ionization mode.[1] Ensure the mobile phase composition, often containing a small percentage of formic acid, is suitable for efficient protonation.[1][4]

Issue: High Background Noise or Interferences

Possible Cause Recommended Action
Matrix Effects Biological matrices can cause ion suppression or enhancement. Improve sample cleanup using techniques like SPE.[5] The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for matrix effects.[3]
Contaminated Solvents or Reagents Use high-purity solvents and freshly prepared mobile phases.
Carryover from Previous Injections Implement a robust autosampler wash routine with a strong solvent to prevent carryover between samples.[5]
Co-elution with Interfering Compounds Optimize the chromatographic separation to resolve this compound from other matrix components. This can be achieved by adjusting the mobile phase gradient or trying a different column chemistry.[3]

Issue: Inconsistent or Poor Peak Shape

Possible Cause Recommended Action
Column Contamination or Degradation Flush the column with a strong solvent or replace it if necessary.[3]
Incompatible Mobile Phase Ensure the mobile phase components are miscible and properly degassed.[3] The pH of the mobile phase can also affect peak shape.[3]
Improper Injection Volume or Sample Solvent Ensure the sample solvent is compatible with the mobile phase. A high percentage of strong organic solvent in the sample can lead to peak distortion.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry parameters for this compound?

A1: The optimal parameters can vary slightly between different instruments. However, based on published literature, the following parameters can be used as a starting point.

Table 1: Mass Spectrometry Parameters for this compound [1]

ParameterValue
Precursor Ion (m/z) 354.20
Product Ion (m/z) 211.20
Ionization Mode Positive Electrospray Ionization (ESI)
Declustering Potential (DP) 70 V
Collision Energy (CE) 27 V
Collision Cell Exit Potential (CXP) 12 V

Note: These values were reported for an API 4000 LC-MS/MS system and may require optimization for other instruments.[1]

Q2: How should I prepare my samples for this compound analysis?

A2: Solid-phase extraction (SPE) and protein precipitation are the most common methods for extracting Enalaprilat from biological matrices like human plasma.[1][2]

Q3: What is the purpose of using a deuterated internal standard like this compound?

A3: this compound is a stable isotope-labeled internal standard. It is chemically identical to Enalaprilat but has a different mass due to the deuterium (B1214612) atoms.[6] This allows it to be distinguished by the mass spectrometer. Its primary role is to correct for variability during sample preparation and instrument analysis, such as extraction efficiency and matrix effects, leading to more accurate and precise quantification of the analyte.[6][7]

Q4: My chromatogram shows a peak that I suspect is an Enalaprilat degradation product. How can I confirm this?

A4: A common degradation product of Enalapril (B1671234) is Enalapril Diketopiperazine (DKP).[3] To confirm its identity, you can use mass spectrometry to check for its specific precursor and product ions. Chromatographic optimization, such as adjusting the mobile phase gradient, may be necessary to resolve it from Enalaprilat.[3]

Experimental Protocols

Optimizing Collision Energy for this compound

Collision energy (CE) is a critical parameter for obtaining optimal fragmentation and signal intensity.[8] The ideal CE for a specific precursor-to-product ion transition can be determined experimentally.

CollisionEnergyOptimization cluster_workflow Collision Energy Optimization Workflow infuse Infuse a standard solution of this compound set_mrm Set MRM transition (354.2 -> 211.2) infuse->set_mrm ramp_ce Ramp Collision Energy (e.g., 10-50 V) set_mrm->ramp_ce acquire_data Acquire data across the CE range ramp_ce->acquire_data plot_intensity Plot product ion intensity vs. Collision Energy acquire_data->plot_intensity determine_optimal Determine optimal CE (highest intensity) plot_intensity->determine_optimal

Caption: Workflow for optimizing collision energy.

Signaling Pathways and Logical Relationships

Troubleshooting Workflow for Low Signal

The following diagram illustrates a logical workflow for troubleshooting low or no signal for this compound.

TroubleshootingWorkflow cluster_troubleshooting Low Signal Troubleshooting cluster_solutions Potential Solutions start Low or No Signal for this compound check_ms_params Verify MS Parameters (m/z, CE, DP) start->check_ms_params check_sample_prep Review Sample Preparation Protocol check_ms_params->check_sample_prep Parameters OK optimize_params Re-optimize Parameters check_ms_params->optimize_params Incorrect check_degradation Investigate Potential Analyte Degradation check_sample_prep->check_degradation Protocol OK improve_extraction Improve Extraction Efficiency (e.g., SPE) check_sample_prep->improve_extraction Suboptimal check_instrument Check Instrument Performance check_degradation->check_instrument No Degradation stabilize_sample Implement Sample Stabilization Procedures check_degradation->stabilize_sample Degradation Suspected calibrate_instrument Calibrate and Maintain Instrument check_instrument->calibrate_instrument Issue Found

Caption: Troubleshooting workflow for low signal.

References

Technical Support Center: Enalaprilat-d5 Matrix Effects in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects when using Enalaprilat-d5 as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of Enalaprilat (B1671235), the active metabolite of the prodrug Enalapril (B1671234). It is considered the "gold standard" for use as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] Because it has nearly identical chemical and physical properties to the unlabeled analyte (Enalaprilat), it co-elutes chromatographically and experiences similar effects from the biological matrix, such as ion suppression or enhancement. This allows for accurate correction of variability during sample preparation and analysis.

Q2: What are matrix effects and how do they impact the analysis of Enalaprilat?

A2: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) caused by co-eluting components from the biological sample (e.g., plasma, urine).[2][3] These effects can lead to inaccurate and imprecise quantification.[2] In electrospray ionization (ESI), which is commonly used for Enalaprilat analysis, endogenous components like phospholipids, salts, and proteins in plasma, or high concentrations of salts and urea (B33335) in urine, are major sources of matrix effects.[4] Because Enalaprilat is a polar molecule, it may elute early in reversed-phase chromatography, a region often subject to significant ion suppression.[5]

Q3: How can I assess whether my analysis is affected by matrix effects?

A3: The presence of matrix effects can be evaluated both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a standard solution of the analyte (Enalaprilat) and internal standard (this compound) into the mass spectrometer while injecting a blank, extracted matrix sample.[6][7] A dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively, caused by co-eluting matrix components.[5]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method. The peak response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution (e.g., mobile phase).[4] The matrix factor (MF) is calculated, and if it is not close to 1, it indicates a matrix effect. The use of a SIL IS like this compound should normalize this effect, resulting in an IS-normalized MF close to 1.

Q4: My results for Enalaprilat are inconsistent and show poor sensitivity. Could this be a matrix effect, even if I'm using this compound?

A4: Yes. While this compound is an excellent internal standard, significant and variable matrix effects can still lead to issues.[8] Poor sensitivity and inconsistent results are classic signs of ion suppression.[5] If the ion suppression is so severe that the analyte signal falls below the limit of detection, even a good internal standard cannot provide correction. It is crucial to develop a robust sample preparation and chromatographic method to minimize the source of the matrix effect in the first place.[9]

Troubleshooting Guides

Issue 1: Significant Ion Suppression or Enhancement Observed

If a quantitative post-extraction spike experiment reveals significant ion suppression (Matrix Factor < 0.85) or enhancement (Matrix Factor > 1.15) that is not fully compensated by the this compound internal standard, follow these steps.

Step 1: Improve Sample Preparation

The goal is to remove interfering endogenous components before analysis. Protein precipitation (PPT) is a simple but often "dirtier" method. Consider more rigorous techniques.

  • Liquid-Liquid Extraction (LLE): LLE can be effective for cleaning up samples. The pH of the aqueous phase and the choice of organic solvent are critical for extracting ionizable analytes like Enalaprilat.[4]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by utilizing different chemical interactions to retain the analyte while washing away interferences. Mixed-mode or polymeric SPE cartridges are often effective.[4][10]

Step 2: Optimize Chromatographic Conditions

Increasing the chromatographic separation between Enalaprilat and co-eluting matrix components can significantly reduce ion suppression.

  • Gradient Elution: Employ a gradient elution to better separate analytes from the "void volume" where many polar interferences elute.[11]

  • Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl, polar-embedded) that may offer different selectivity for Enalaprilat versus the interfering matrix components.[9]

  • Mobile Phase Modifiers: Adjusting the pH or using different additives (e.g., formic acid, ammonium (B1175870) formate) can alter the retention and peak shape of Enalaprilat.[11]

Step 3: Modify Mass Spectrometry Source Conditions
  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI.[3] If your instrument allows, testing APCI could be a viable option.

  • Ionization Polarity: Switching from positive to negative ion mode (or vice versa) may reduce interference, as different matrix components will be ionized.[5]

Issue 2: High Variability in QC Samples

If you observe high coefficient of variation (%CV) in your quality control (QC) samples, it may be due to inconsistent matrix effects across different lots of biological matrix.

Step 1: Evaluate Matrix Effect in Multiple Lots

During method validation, it is essential to evaluate the matrix effect in at least six different lots of the biological matrix (e.g., human plasma).[11] This ensures the method is robust and not susceptible to lot-to-lot variability.

Step 2: Dilute the Sample

Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[6][9] However, this approach is only feasible if the assay has sufficient sensitivity to measure the diluted analyte concentrations.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Enalaprilat Analysis
Method Matrix Analyte Recovery (%) Matrix Effect (%) Internal Standard Used Reference
Protein Precipitation (PPT)Human Plasma>90% (for Enalaprilat)Not explicitly quantified, but method was successfulTolbutamide[11]
Protein Precipitation (PPT)Human Plasma~100%Not explicitly quantified, but method was successfulBenazepril[12]
Solid-Phase Extraction (SPE)Human Serum>70%Not explicitly quantified, but method was successfulHydroflumethiazide[10][13]
Solid-Phase Extraction (SPE)Human Plasma81% (for Enalapril)Not explicitly quantified, but method was successfulBenazepril[14]
Liquid-Liquid Extraction (LLE)Human Serum39.04% - 49.81%Not explicitly quantified, but method was successfulFluoxetine[15]

Note: Matrix effect data is often presented as a Matrix Factor or as a %CV across different matrix lots. Direct percentage values are not always published, but successful validation implies that the matrix effect was within acceptable limits (typically 85-115%).

Experimental Protocols

Protocol 1: Assessment of Matrix Factor (MF) using Post-Extraction Spiking
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Enalaprilat and this compound into the final reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike Enalaprilat and this compound into the extracted supernatant/reconstituted extract at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike Enalaprilat and this compound into the blank biological matrix before the extraction process.

  • Analyze Samples: Inject all samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Interpretation: An IS-Normalized MF between 0.85 and 1.15 with a %CV ≤ 15% across the different lots is generally considered acceptable.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This is a general protocol and should be optimized. A mixed-mode cation exchange (MCX) cartridge is often suitable for Enalaprilat.[4]

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard (this compound). Acidify the sample by adding 200 µL of 2% phosphoric acid or 4 µL of formic acid. Vortex to mix.[4][14]

  • Cartridge Conditioning: Condition an MCX SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[4]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M HCl or 0.1% formic acid in water to remove acidic and neutral interferences.[4][14]

    • Wash with 1 mL of methanol to remove non-polar interferences.[4]

  • Elution: Elute Enalaprilat and this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol (or 2% ammonia (B1221849) solution in methanol).[4][14]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.[4][14]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma/Urine) is_spike Spike with This compound IS start->is_spike extraction Extraction (PPT, LLE, or SPE) is_spike->extraction evap Evaporate to Dryness extraction->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc LC Separation reconstitute->lc Inject ms MS/MS Detection (ESI Source) lc->ms quant Quantification (Peak Area Ratio of Analyte/IS) ms->quant

Caption: A typical bioanalytical workflow for Enalaprilat using this compound.

G start Inconsistent Results or Poor Sensitivity Observed check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_ok Matrix Effect Acceptable (IS-Normalized MF ≈ 1) check_me->me_ok No me_bad Significant Matrix Effect (Ion Suppression/Enhancement) check_me->me_bad Yes other_issues other_issues me_ok->other_issues Investigate other issues: Instrument performance, Analyte stability, etc. improve_prep Improve Sample Prep (SPE > LLE > PPT) me_bad->improve_prep optimize_lc Optimize Chromatography (Gradient, Column, Mobile Phase) improve_prep->optimize_lc Still an issue dilute Dilute Sample optimize_lc->dilute Still an issue

References

Technical Support Center: Analysis of Enalaprilat-d5 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Enalaprilat-d5 in plasma using liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guides

Issue 1: Poor Signal Intensity, Inconsistent Peak Areas, and Low Sensitivity for this compound

These symptoms are often indicative of ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's source.[1]

Recommended Actions:

  • Confirm Ion Suppression: Perform a post-column infusion experiment to verify that ion suppression is the root cause. This involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column while injecting a blank plasma extract. A significant drop in the baseline signal at the retention time of this compound confirms the presence of co-eluting interfering components.[2][3]

  • Optimize Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[3] While simple, protein precipitation (PPT) may not sufficiently remove phospholipids (B1166683) and other endogenous components that cause interference.[1][4] Consider more robust sample preparation techniques.

    • Solid-Phase Extraction (SPE): Often the most effective method for removing interfering matrix components for polar analytes.[2][5]

    • Liquid-Liquid Extraction (LLE): Can also be effective but requires careful optimization of the extraction solvent and pH.[2][4]

  • Refine Chromatographic Separation: Adjusting the liquid chromatography (LC) conditions can help separate this compound from interfering matrix components.[4]

    • Optimize Gradient Elution: A well-designed gradient can resolve the analyte from early-eluting matrix components.[2]

    • Consider HILIC: For highly polar compounds like Enalaprilat (B1671235), Hydrophilic Interaction Liquid Chromatography (HILIC) can be more effective than traditional reversed-phase chromatography at separating the analyte from ion-suppressing substances.[2]

  • Adjust Mass Spectrometry Parameters:

    • Switch Ionization Polarity: If using positive ion mode, switching to negative ion mode might reduce ion suppression, as fewer matrix components may ionize in the alternative polarity.[2][4]

    • Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[2][4]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma).[2][5] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1] Enalaprilat is a polar molecule and can be prone to eluting in regions where significant ion suppression from plasma components occurs in reversed-phase chromatography.[2]

Q2: How can I quantitatively measure the extent of ion suppression (matrix effect)?

A2: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas is the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]

Q3: Which sample preparation technique is generally most effective at minimizing ion suppression for this compound in plasma?

A3: For polar analytes like Enalaprilat, Solid-Phase Extraction (SPE) is often the most effective technique for removing interfering matrix components and minimizing ion suppression.[2][5][6] Polymeric or mixed-mode SPE sorbents can provide good retention and cleanup. While protein precipitation is simpler, it is often less effective at removing phospholipids, a major source of ion suppression.[4][6]

Q4: Can using a stable isotope-labeled internal standard like this compound completely eliminate the impact of ion suppression?

A4: While this compound is the internal standard in this case, the principle of using a stable isotope-labeled (SIL) internal standard is to compensate for, not eliminate, ion suppression. A good SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression. This allows for accurate quantification based on the peak area ratio of the analyte to the internal standard.[2]

Q5: What are the primary sources of ion suppression when analyzing plasma samples?

A5: The most common sources of ion suppression in plasma samples are phospholipids, salts, and other endogenous components.[2][6] These substances can co-elute with the analyte and compete for ionization in the MS source.[2]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation TechniqueRelative Effectiveness in Removing PhospholipidsGeneral Impact on Ion SuppressionReference
Protein Precipitation (PPT)LowHigh[1][4]
Liquid-Liquid Extraction (LLE)Moderate to HighLow to Moderate[4]
Solid-Phase Extraction (SPE)HighLow[2][5]

Table 2: Example LC-MS/MS Parameters for Enalaprilat Analysis

ParameterConditionReference
Liquid Chromatography
ColumnC18 (e.g., 50 mm x 3 mm, 5 µm)[7]
Mobile Phase A0.1% Formic Acid in Water[7]
Mobile Phase B0.1% Formic Acid in Methanol[7]
Flow Rate0.5 mL/min[7]
Injection Volume10 µL[7]
Run Time3.0 min[7]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)[7]
Monitored Transition (MRM)m/z 349.1 → 206.1[7]
Internal Standard TransitionThis compound: m/z 354.20 → 211.20[8]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water).

  • Using a syringe pump, continuously infuse the this compound standard solution into the LC flow stream between the analytical column and the mass spectrometer.

  • Establish a stable baseline signal for the this compound transition.

  • Inject a blank plasma sample that has been processed using your current sample preparation method.

  • Monitor the baseline signal for any dips or decreases. A drop in the signal indicates the presence of co-eluting matrix components that are suppressing the ionization of this compound.[2][9]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
  • Sample Pre-treatment: To 200 µL of plasma, add 10 µL of the working internal standard solution (this compound). Add 4 µL of formic acid and mix well.[10]

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., SOLA) with 1 mL of methanol, followed by 1 mL of water.[10]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge and allow it to flow through by gravity.[10]

  • Washing: Wash the cartridge with 200 µL of 0.1% formic acid in water to remove polar interferences.[10]

  • Elution: Elute Enalaprilat and this compound with 2 x 200 µL of 2% ammonia (B1221849) solution in methanol.[10]

  • Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in 200 µL of a suitable solvent (e.g., 90:10 v/v water/methanol).[10]

Visualizations

IonSuppressionWorkflow cluster_Problem Problem Identification cluster_Solutions Troubleshooting Strategies cluster_Outcome Desired Outcome PoorSignal Poor Signal / Inconsistent Results ConfirmSuppression Perform Post-Column Infusion Experiment PoorSignal->ConfirmSuppression SuppressionConfirmed Ion Suppression Confirmed ConfirmSuppression->SuppressionConfirmed OptimizeSamplePrep Optimize Sample Prep (e.g., SPE, LLE) SuppressionConfirmed->OptimizeSamplePrep Primary Approach OptimizeLC Optimize LC Separation (e.g., Gradient, HILIC) SuppressionConfirmed->OptimizeLC OptimizeMS Adjust MS Parameters (e.g., Polarity, Source) SuppressionConfirmed->OptimizeMS ImprovedSignal Improved Signal & Reproducibility OptimizeSamplePrep->ImprovedSignal OptimizeLC->ImprovedSignal OptimizeMS->ImprovedSignal

Caption: Troubleshooting workflow for ion suppression.

SamplePrepComparison cluster_PPT Protein Precipitation (PPT) cluster_SPE Solid-Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) Plasma Plasma Sample (Analyte + Matrix) PPT_Step Add Acetonitrile/ Methanol Plasma->PPT_Step SPE_Step Load, Wash, Elute Plasma->SPE_Step LLE_Step Add Immiscible Solvent Plasma->LLE_Step PPT_Result Supernatant for Analysis (High Phospholipids) PPT_Step->PPT_Result Simple, Fast SPE_Result Clean Extract for Analysis (Low Phospholipids) SPE_Step->SPE_Result Selective, Effective LLE_Result Organic Layer for Analysis (Moderate Cleanup) LLE_Step->LLE_Result Solvent Dependent

Caption: Comparison of sample preparation techniques.

References

Technical Support Center: Stability of Enalaprilat-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Enalaprilat-d5 in biological matrices. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a deuterated form of Enalaprilat (B1671235), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril (B1671234). In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is commonly used as an internal standard (IS). Because it is chemically almost identical to the analyte (Enalaprilat) but has a different mass, it can be added to samples at a known concentration to correct for variability during sample preparation and analysis, leading to more accurate quantification of Enalaprilat.

Q2: What are the main degradation pathways for Enalaprilat?

Enalaprilat is a metabolite of Enalapril. The primary degradation pathways for the parent drug, Enalapril, are hydrolysis of the ester group to form Enalaprilat and intramolecular cyclization to form a diketopiperazine derivative.[1][2][3] The stability of Enalapril and, by extension, Enalaprilat is pH-dependent.[1] Under alkaline conditions, hydrolysis to Enalaprilat is the predominant degradation pathway for Enalapril.[1]

Q3: How stable is this compound in stock solutions?

Stock solutions of this compound in organic solvents like methanol (B129727) are generally stable when stored at low temperatures. For instance, methanol stock solutions of enalaprilat have been shown to be stable for at least 24 hours at room temperature and for approximately 62 days when stored at -80°C.[4]

Q4: What are the recommended storage conditions for biological samples containing this compound?

For long-term storage, biological samples (plasma, blood, urine) should be kept frozen at -80°C.[4] This minimizes degradation of both the analyte and the internal standard.

Q5: Is this compound stable during freeze-thaw cycles?

Yes, Enalaprilat and its deuterated internal standard are generally stable for a limited number of freeze-thaw cycles. It is common practice in bioanalytical method validation to assess stability for at least three freeze-thaw cycles to reflect typical sample handling.[5]

Q6: What is "bench-top stability" and is this compound stable at room temperature in biological matrices?

Bench-top stability refers to the stability of an analyte in a biological matrix at room temperature for a period of time that reflects the sample preparation and handling process. Studies have shown that enalaprilat is stable in the dried blood spot (DBS) matrix for at least 12 hours when stored on a lab bench.[4]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High variability in Internal Standard (this compound) peak area Inconsistent addition of IS to samples.Ensure the IS working solution is accurately and consistently added to all samples, including calibration standards, QCs, and unknowns. Use a calibrated pipette.
Degradation of IS in stock or working solutions.Prepare fresh stock and working solutions. Verify the storage conditions and expiry of the solutions.
Instability of IS in the biological matrix during sample preparation.Minimize the time samples are at room temperature. Process samples on ice if necessary. Confirm bench-top stability under your specific laboratory conditions.
Decreasing Internal Standard response over an analytical run Instability of the processed samples in the autosampler.Verify the autosampler stability of this compound in the final reconstituted solution. Ensure the autosampler temperature is maintained as required (e.g., 4°C).
Inaccurate quantification of Enalaprilat Degradation of the analyte or internal standard in the biological samples.Review the long-term storage conditions and freeze-thaw history of the samples. Re-evaluate the stability of both Enalaprilat and this compound under your specific storage and handling conditions.
Presence of interfering peaks.Check for any co-eluting peaks in blank matrix samples that might interfere with the analyte or IS. Optimize chromatographic conditions if necessary.

Data Presentation

Table 1: Summary of Enalaprilat and this compound Stability in Biological Matrices and Solutions

Stability Type Matrix/Solvent Analyte(s) Storage Condition Duration Result Citation
Stock Solution StabilityMethanolEnalaprilatRoom Temperature24 hoursStable[4]
Stock Solution StabilityMethanolEnalaprilat~ -80°C~62 daysStable[4]
Bench-top StabilityDried Blood Spot (DBS)EnalaprilatOn-bench12 hoursStable (difference from nominal <15%)[4]
Long-term StabilityDried Blood Spot (DBS)Enalaprilat~ -80°C124 daysStable[4]
Freeze-Thaw StabilityHuman SerumEnalapril3 cycles (-20°C to RT)3 cyclesStable[5]
Short-term StabilityHuman SerumEnalapril~25°C24 hoursStable[5]
Autosampler StabilityProcessed Human SerumEnalapril~ -5°C24 hoursStable[5]

Experimental Protocols

Protocol for Freeze-Thaw Stability Assessment

This protocol outlines a general procedure for assessing the freeze-thaw stability of this compound in a biological matrix (e.g., human plasma).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Spike a pool of blank human plasma with the this compound stock solution to achieve low and high-quality control (QC) concentrations.

    • Aliquot these QC samples into multiple sets of labeled polypropylene (B1209903) tubes. One set will serve as the baseline (T=0), and the other sets will be used for each freeze-thaw cycle.

  • Freeze-Thaw Cycling:

    • Baseline (Cycle 0): Analyze one set of low and high concentration QC samples immediately after preparation without freezing.

    • Cycle 1: Freeze the remaining sets of QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours. Thaw one set of low and high QC samples unassisted at room temperature until completely thawed.

    • Subsequent Cycles: Return the remaining frozen QC sets to the freezer for at least 12-24 hours between each thaw cycle. Repeat the thawing and analysis process for the desired number of cycles (typically a minimum of three).

  • Sample Analysis:

    • After each cycle, process the thawed QC samples using the validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).

    • Quantify the concentration of this compound in each sample.

  • Data Analysis:

    • Calculate the mean concentration and coefficient of variation (CV%) for each QC level at each freeze-thaw cycle.

    • Compare the mean concentrations of the freeze-thaw samples to the baseline (Cycle 0) samples. The stability is generally considered acceptable if the mean concentration is within ±15% of the baseline concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Blood, Urine) Add_IS Add this compound (Internal Standard) Sample->Add_IS 1 Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction 2 Evaporation Evaporation to Dryness Extraction->Evaporation 3 Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution 4 Injection Inject into LC-MS/MS System Reconstitution->Injection 5 Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography 6 Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection 7 Integration Peak Integration Detection->Integration 8 Calculation Concentration Calculation (Analyte/IS Ratio) Integration->Calculation 9 Report Generate Report Calculation->Report 10

Caption: Experimental workflow for the bioanalysis of Enalaprilat using this compound as an internal standard.

troubleshooting_workflow Start Inaccurate or Variable This compound Signal Check_IS_Prep Review IS Stock/Working Solution Preparation and Storage Start->Check_IS_Prep Prep_OK Preparation OK? Check_IS_Prep->Prep_OK Check_Sample_Handling Examine Sample Handling and Storage Procedures Handling_OK Handling OK? Check_Sample_Handling->Handling_OK Check_Method Investigate Analytical Method Method_OK Method OK? Check_Method->Method_OK Prep_OK->Check_Sample_Handling Yes Remake_IS Remake IS Solutions Prep_OK->Remake_IS No Handling_OK->Check_Method Yes Validate_Handling Re-validate Bench-top and Freeze-Thaw Stability Handling_OK->Validate_Handling No Optimize_Method Optimize Chromatography and MS Parameters Method_OK->Optimize_Method No Root_Cause_Identified Root Cause Identified and Resolved Method_OK->Root_Cause_Identified Yes Remake_IS->Check_Sample_Handling Validate_Handling->Check_Method Optimize_Method->Root_Cause_Identified

Caption: Troubleshooting decision tree for issues related to this compound stability and signal variability.

References

Enalaprilat-d5 Stability and Degradation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation pathways and products of Enalaprilat-d5. The following question-and-answer format addresses common issues and provides guidance for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The degradation pathways of this compound are expected to be identical to those of non-deuterated enalaprilat (B1671235). The two primary degradation pathways are hydrolysis and intramolecular cyclization. The deuterium (B1214612) labeling on the phenyl ring is not expected to influence these reactions. Enalapril (B1671234), the prodrug of enalaprilat, degrades into two major products: enalaprilat and a diketopiperazine derivative (DKP).[1][2][3] Enalaprilat itself can undergo further degradation, primarily through intramolecular cyclization to form the same diketopiperazine derivative.

Q2: What are the major degradation products of this compound?

A2: The main degradation product of this compound is its corresponding diketopiperazine (DKP-d5) derivative, formed through intramolecular cyclization.[4] Other minor degradation products may arise from oxidative or photolytic stress.

Q3: How do experimental conditions affect the degradation of this compound?

A3: The degradation of enalaprilat is highly dependent on pH, temperature, and humidity.[5][6][7]

  • Acidic Conditions: Favor the formation of the diketopiperazine (DKP) derivative.[1]

  • Neutral Conditions: Can also lead to the formation of the DKP derivative.[1]

  • Basic/Alkaline Conditions: Significantly accelerate the hydrolysis of the parent drug, enalapril, to enalaprilat.[1] While enalaprilat is the product of this initial hydrolysis, prolonged exposure to basic conditions can also influence its stability.

  • Temperature and Humidity: Increased temperature and humidity generally accelerate the degradation process, particularly the formation of DKP in the solid state.[5][6]

  • Light: Enalapril has been shown to be photosensitive, which may lead to photolytic degradation products.[7][8] It is advisable to protect this compound from light.

Q4: Are there any known incompatibilities of this compound with common excipients?

A4: Studies on enalapril maleate (B1232345) have shown that certain pharmaceutical excipients can influence its degradation rate.[9] For instance, interactions with some excipients can accelerate the formation of DKP. Therefore, compatibility studies are crucial when developing a formulation containing this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Appearance of an unexpected peak in the chromatogram, identified as DKP-d5. The sample may have been exposed to acidic conditions or elevated temperatures, promoting intramolecular cyclization.Ensure the pH of all solutions is controlled. Store samples at recommended low temperatures and protect them from heat. Analyze samples as soon as possible after preparation.
Loss of this compound signal over time in solution. Degradation of the analyte in the sample solution.Prepare samples fresh before analysis. If storage is necessary, keep samples at low temperatures (e.g., -20°C or -80°C) and protect from light. Evaluate the stability of this compound in the chosen solvent and buffer system.
Poor resolution between this compound and its degradation products in HPLC analysis. The analytical method may not be optimized for stability indicating.Develop and validate a stability-indicating HPLC method. This may involve adjusting the mobile phase composition and pH, changing the column, or using a gradient elution.[10][11][12][13]
Variability in quantitative results between replicate samples. Inconsistent sample handling leading to variable degradation.Standardize all sample preparation steps, including time, temperature, and pH. Use a deuterated internal standard (if analyzing the non-deuterated form) to correct for variability.[14][15]

Quantitative Data Summary

The following table summarizes the degradation of enalapril under various stress conditions. While this data is for the prodrug, it provides insight into the conditions that favor the formation of enalaprilat and its subsequent degradation product, DKP.

Stress ConditionTemperatureDurationMajor Degradation ProductsExtent of DegradationReference
0.1 N HCl (Acid Hydrolysis)80°C24 hoursDiketopiperazine, Enalaprilat19.6% enalapril remaining[1]
Water (Neutral Hydrolysis)80°C24 hoursDiketopiperazine, Enalaprilat95.2% enalapril remaining[1]
0.1 N NaOH (Base Hydrolysis)60°C30 minutesEnalaprilat, Diketopiperazine7.5% enalapril remaining[1]
Oxidative (e.g., H₂O₂)Room Temp-StableNo significant degradation[1]
Thermal (Solid State)70°C27 daysStableNo decomposition[1]
PhotolyticDaylight7 daysEnalaprilatSlight degradation[16]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products under various stress conditions, based on ICH guidelines.[9][17]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at a specified temperature (e.g., 80°C) for various time points.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at a specified temperature (e.g., 60°C) for various time points.

    • Neutral Hydrolysis: Mix the stock solution with purified water. Heat at a specified temperature (e.g., 80°C) for various time points.

    • Oxidative Degradation: Treat the stock solution with a solution of 3% hydrogen peroxide at room temperature for a defined period.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light. Protect a control sample from light.

    • Thermal Degradation (Solid State): Expose the solid this compound powder to dry heat (e.g., 70°C) for a defined period.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a generalized HPLC method for the separation of enalapril and its primary degradation products, which can be adapted for this compound.[10][11][12][13][17]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM) with the pH adjusted to be acidic (e.g., pH 2.2-3.0).[10][17] The ratio of acetonitrile to buffer should be optimized for best separation.

  • Flow Rate: 1.0 - 2.0 mL/min.[1][10]

  • Detection: UV detection at 210 nm or 215 nm.[11][13]

  • Column Temperature: Ambient or controlled (e.g., 55°C).[12]

Visualizations

Enalaprilat_Degradation_Pathways cluster_hydrolysis Hydrolysis (e.g., Basic Conditions) cluster_cyclization Intramolecular Cyclization (e.g., Acidic/Neutral Conditions) Enalapril Enalapril-d5 (Prodrug) Enalaprilat This compound Enalapril->Enalaprilat - H₂O (Ester Hydrolysis) DKP Diketopiperazine-d5 (DKP-d5) Enalapril->DKP - Ethanol Enalaprilat->DKP - H₂O

Caption: Primary degradation pathways of this compound.

Experimental_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) start->stress sampling Sampling at Time Points stress->sampling neutralize Neutralization / Dilution sampling->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc data Data Analysis: Identify & Quantify Degradants hplc->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Enalaprilat-d5 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the low recovery of Enalaprilat-d5 during sample extraction. It is intended for researchers, scientists, and drug development professionals encountering challenges in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a deuterated form of Enalaprilat, which is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril (B1671234).[1][2][3] It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard because it has nearly identical physicochemical properties and extraction behavior to the unlabeled analyte (Enalaprilat), which helps to accurately correct for variability during sample preparation and instrument analysis.[4]

Q2: What are the key physicochemical properties of this compound I should be aware of during extraction?

Understanding the properties of this compound is crucial for optimizing extraction methods.

PropertyValue
Molecular Formula C18H19D5N2O5
Molecular Weight 353.42 g/mol
Solubility Soluble in DMSO and H2O.[1][2] Slightly soluble in Methanol (B129727) and Water.[3]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Q3: What are the common extraction techniques for this compound?

The most common extraction techniques used for Enalaprilat and its deuterated internal standard from biological matrices like plasma or urine are:

  • Protein Precipitation (PPT): A straightforward method where a solvent like acetonitrile (B52724) or methanol is added to the sample to precipitate proteins.[4]

  • Solid-Phase Extraction (SPE): A more selective technique that separates components of a mixture based on their physical and chemical properties.[5][6][7]

  • Liquid-Liquid Extraction (LLE): A method that separates compounds based on their relative solubilities in two different immiscible liquids.[8]

Troubleshooting Guide: Low Recovery of this compound

This guide addresses specific issues that can lead to low recovery of this compound during sample extraction.

Protein Precipitation (PPT)

Q: I am experiencing low recovery of this compound after protein precipitation. What are the potential causes and how can I troubleshoot this?

A: Low recovery after PPT can be due to several factors. Here is a step-by-step guide to troubleshoot the issue:

  • Incomplete Protein Precipitation: If proteins are not fully precipitated, this compound can remain bound to them and be discarded with the protein pellet.

    • Solution: Ensure the ratio of precipitation solvent to sample is optimal. A common starting point is 3:1 (solvent:sample). You may need to test different ratios to find the most effective one for your specific matrix. Also, ensure thorough vortexing (5-10 minutes) to facilitate precipitation.[4]

  • Analyte Adsorption: this compound might adsorb to the precipitated proteins or the walls of the collection tubes.

    • Solution: Try different types of collection tubes (e.g., low-binding tubes). Also, consider adjusting the pH of the sample or the precipitation solvent to minimize non-specific binding.

  • Precipitation of the Analyte: The addition of a large volume of organic solvent could cause the analyte itself to precipitate out of solution.

    • Solution: After centrifugation, carefully check for any precipitate in the supernatant. If observed, try a different precipitation solvent or adjust the solvent-to-sample ratio.

Solid-Phase Extraction (SPE)

Q: My this compound recovery is low when using Solid-Phase Extraction. What steps in the SPE process should I investigate?

A: SPE involves multiple steps, and low recovery can occur at any stage. A systematic approach is key to identifying the problem.

Troubleshooting SPE Steps:

  • Conditioning: Inadequate conditioning of the SPE sorbent can lead to poor retention of the analyte.

    • Solution: Ensure the conditioning solvent fully wets the sorbent. Follow the manufacturer's protocol strictly.

  • Loading: The sample loading conditions, such as flow rate and pH, are critical for proper retention.

    • Solution: Optimize the loading flow rate. A slower flow rate can improve retention. Adjust the pH of the sample to ensure this compound is in the correct ionic state for binding to the sorbent.

  • Washing: The wash step is designed to remove interferences, but an overly harsh wash solvent can lead to the loss of the analyte.

    • Solution: If you suspect analyte loss during this step, analyze the wash eluate for the presence of this compound. If found, use a weaker (less organic) wash solvent.

  • Elution: Incomplete elution of the analyte from the sorbent is a common cause of low recovery.

    • Solution: Ensure the elution solvent is strong enough to disrupt the interaction between this compound and the sorbent. You may need to increase the organic content or modify the pH of the elution solvent. Collecting multiple, smaller elution fractions can help determine if the elution is complete.

Liquid-Liquid Extraction (LLE)

Q: I am observing low and inconsistent recovery of this compound with Liquid-Liquid Extraction. What factors should I consider?

A: LLE efficiency is highly dependent on the physicochemical properties of the analyte and the extraction conditions.

  • Incorrect pH: The pH of the aqueous phase is critical for ensuring the analyte is in a neutral form to be extracted into the organic solvent.

    • Solution: Adjust the pH of the sample to be at least 2 units away from the pKa of Enalaprilat. Since Enalaprilat is acidic, acidifying the sample will promote its extraction into an organic solvent.

  • Inappropriate Organic Solvent: The choice of extraction solvent is crucial.

    • Solution: Select a solvent in which this compound has high solubility. Common solvents for LLE of similar compounds include ethyl acetate (B1210297) and mixtures of dichloromethane (B109758) and isopropanol.[8] You may need to screen several solvents to find the one with the best recovery.

  • Insufficient Mixing: Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency.

    • Solution: Ensure vigorous mixing (e.g., vortexing for several minutes) to maximize the surface area between the two phases and allow for efficient partitioning of the analyte.

  • Emulsion Formation: The formation of an emulsion layer between the two phases can trap the analyte and lead to low recovery.

    • Solution: To break up emulsions, try centrifugation, adding salt to the aqueous phase, or filtering the mixture.

Experimental Protocols

Below are example protocols for the extraction of this compound. These should be optimized for your specific application.

Protein Precipitation Protocol
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 5-10 minutes.[4]

  • Centrifuge at 10,000 rpm for 10-15 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[4]

  • Reconstitute the dried residue in 200 µL of the mobile phase.[4]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[4]

Solid-Phase Extraction (SPE) Protocol (C18 Cartridge)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 20 mmol/L HCl followed by 1 mL of petroleum ether.[5]

  • Elution: Elute the analyte with 1.5 mL of methanol.[5]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.[5]

Liquid-Liquid Extraction (LLE) Protocol
  • To 500 µL of plasma, add the internal standard solution.

  • Add 100 µL of 1M HCl to acidify the sample.

  • Add 3 mL of ethyl acetate as the extraction solvent.[8]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the experimental processes.

LowRecoveryTroubleshooting Start Low Recovery of This compound ExtractionMethod Which extraction method? Start->ExtractionMethod PPT Protein Precipitation ExtractionMethod->PPT PPT SPE Solid-Phase Extraction ExtractionMethod->SPE SPE LLE Liquid-Liquid Extraction ExtractionMethod->LLE LLE PPT_Cause1 Incomplete Precipitation? PPT->PPT_Cause1 SPE_Step Which SPE Step? SPE->SPE_Step LLE_Cause1 Incorrect pH? LLE->LLE_Cause1 PPT_Sol1 Optimize Solvent:Sample Ratio Increase Vortex Time PPT_Cause1->PPT_Sol1 Yes PPT_Cause2 Analyte Adsorption? PPT_Cause1->PPT_Cause2 No PPT_Sol2 Use Low-Binding Tubes Adjust pH PPT_Cause2->PPT_Sol2 Yes SPE_Condition Conditioning SPE_Step->SPE_Condition Conditioning SPE_Load Loading SPE_Step->SPE_Load Loading SPE_Wash Washing SPE_Step->SPE_Wash Washing SPE_Elute Elution SPE_Step->SPE_Elute Elution SPE_Sol_Cond Ensure Sorbent Wetting SPE_Condition->SPE_Sol_Cond SPE_Sol_Load Optimize Flow Rate & pH SPE_Load->SPE_Sol_Load SPE_Sol_Wash Use Weaker Solvent SPE_Wash->SPE_Sol_Wash SPE_Sol_Elute Use Stronger Solvent SPE_Elute->SPE_Sol_Elute LLE_Sol1 Adjust pH of Aqueous Phase LLE_Cause1->LLE_Sol1 Yes LLE_Cause2 Wrong Solvent? LLE_Cause1->LLE_Cause2 No LLE_Sol2 Screen Different Solvents LLE_Cause2->LLE_Sol2 Yes LLE_Cause3 Emulsion? LLE_Cause2->LLE_Cause3 No LLE_Sol3 Centrifuge / Add Salt LLE_Cause3->LLE_Sol3 Yes

Caption: Troubleshooting Decision Tree for Low this compound Recovery.

SPE_Workflow cluster_spe Solid-Phase Extraction Workflow Condition 1. Conditioning Load 2. Sample Loading Condition->Load Condition_Desc Equilibrate sorbent (e.g., Methanol, Water) Condition->Condition_Desc Wash 3. Washing Load->Wash Load_Desc Load pre-treated sample Load->Load_Desc Elute 4. Elution Wash->Elute Wash_Desc Remove interferences (e.g., weak solvent) Wash->Wash_Desc Elute_Desc Collect analyte (e.g., strong solvent) Elute->Elute_Desc

Caption: General Workflow for Solid-Phase Extraction.

References

Addressing variability in Enalaprilat-d5 internal standard response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Enalaprilat-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address variability in the this compound internal standard response during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of Enalaprilat (B1671235), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril (B1671234).[1][2][3] It is used as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3][4] Stable isotope-labeled internal standards like this compound are considered ideal because they have nearly identical chemical and physical properties to the analyte (Enalaprilat).[5][6] This ensures they behave similarly during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process.[5]

Q2: What are the primary causes of variability in the this compound internal standard response?

A2: Variability in the internal standard (IS) response can stem from several factors throughout the analytical workflow. The most common causes include:

  • Matrix Effects: Components in the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of the internal standard in the mass spectrometer source.[7][8]

  • Inconsistent Sample Preparation: Errors during sample extraction, such as inefficient or inconsistent recovery, can lead to variable IS response.[9] Thorough mixing during extraction is crucial.

  • Instrument-Related Issues: Fluctuations in instrument performance, such as inconsistent injection volumes or a drifting detector response, can cause variability.[9]

  • Pipetting or Human Errors: Inaccurate spiking of the internal standard into samples is a common source of error.

  • Stability of this compound: Degradation of the internal standard due to improper storage or handling can lead to a decreased response.[10] Enalaprilat itself is susceptible to degradation, particularly through hydrolysis.[11][12][13][14][15]

  • Isotopic Exchange: Although less common for stable labels like those in this compound, there is a potential for deuterium-hydrogen exchange under certain pH or temperature conditions, which would alter the mass-to-charge ratio and affect quantification.[5][10]

Q3: How should this compound be properly stored and handled?

A3: Proper storage and handling are critical to maintain the integrity of your this compound internal standard. General best practices include:

  • Temperature: For long-term storage, temperatures of -20°C or -80°C are often recommended.[2][10] Always refer to the manufacturer's certificate of analysis for specific storage temperature requirements.[10]

  • Protection from Light: Store in amber vials or in the dark to prevent potential photodegradation.[10]

  • Solvent Choice: Methanol is a common solvent for creating stock solutions.[10] Avoid strongly acidic or basic solutions, as they can catalyze deuterium-hydrogen exchange.[10][16]

  • Inert Atmosphere: Handling and storing under an inert atmosphere, such as nitrogen or argon, can prevent oxidation.[10]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to this compound internal standard variability.

Issue 1: Inconsistent or Drifting Internal Standard Response Across an Analytical Run

This is a common problem that can often be traced back to the analytical instrument or the sample preparation process.

Troubleshooting Workflow

start Inconsistent IS Response Observed check_instrument Step 1: Verify Instrument Performance - Check injection volume precision - Monitor system pressure - Review MS source stability start->check_instrument check_sample_prep Step 2: Evaluate Sample Preparation - Review extraction procedure for consistency - Ensure thorough mixing - Check for evaporation check_instrument->check_sample_prep check_reagents Step 3: Assess Reagent and Standard Stability - Prepare fresh mobile phase - Use a freshly prepared working IS solution check_sample_prep->check_reagents reinject_qcs Step 4: Re-inject Quality Control Samples check_reagents->reinject_qcs problem_persists Does the problem persist? reinject_qcs->problem_persists reprepare_samples Reprepare a subset of samples problem_persists->reprepare_samples Yes resolved Issue Resolved problem_persists->resolved No reprepare_samples->resolved

Caption: Troubleshooting workflow for inconsistent internal standard response.

Quantitative Data Summary: Impact of Inconsistent Injection Volume

ParameterRun 1 (Normal Operation)Run 2 (With 10% Injection Volume Variability)
Mean IS Peak Area 850,000845,000
Standard Deviation of IS Peak Area 25,50085,000
%RSD of IS Peak Area 3.0%10.1%
Analyte/IS Ratio Precision (%RSD) 2.5%8.5%

This table illustrates how seemingly small variations in injection volume can significantly increase the variability of the internal standard response and negatively impact the precision of the final results.

Issue 2: Low Internal Standard Response in a Subset of Samples

This issue often points towards matrix effects or problems with specific samples.

Troubleshooting Workflow for Matrix Effects

start Low IS Response in Specific Samples post_extraction_spike Experiment: Post-Extraction Spike - Spike IS into blank matrix extract - Compare response to IS in clean solvent start->post_extraction_spike matrix_effect_present Is there a significant difference in response? post_extraction_spike->matrix_effect_present optimize_chromatography Action: Optimize Chromatography - Adjust gradient to separate IS from interfering matrix components matrix_effect_present->optimize_chromatography Yes (Ion Suppression) no_matrix_effect No significant matrix effect detected. Investigate other causes (e.g., sample-specific degradation). matrix_effect_present->no_matrix_effect No optimize_sample_prep Action: Optimize Sample Preparation - Evaluate different extraction techniques (e.g., SPE, LLE) - Dilute sample optimize_chromatography->optimize_sample_prep resolved Issue Mitigated optimize_sample_prep->resolved

Caption: Workflow to diagnose and mitigate matrix effects.

Experimental Protocol: Post-Extraction Addition for Matrix Effect Evaluation

Objective: To determine if the biological matrix is causing ion suppression or enhancement of the this compound signal.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the this compound working solution into the final reconstitution solvent to achieve the target concentration.

    • Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix (e.g., plasma) using the established sample preparation method. After the final evaporation step, reconstitute the dried extract with the reconstitution solvent containing this compound at the same target concentration as Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak area of this compound.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[1]

Quantitative Data Summary: Matrix Effect Assessment

Sample SetMean Peak Area of this compoundStandard Deviation% Matrix Effect
Set A (Neat Solution) 1,200,00036,000N/A
Set B (Post-Extraction Spike) 780,00093,60065%

In this example, the 65% matrix effect indicates significant ion suppression, which is a likely cause of low internal standard response in actual samples.

Issue 3: Appearance of Unexpected Peaks or Shift in Retention Time

This can be indicative of internal standard degradation or chromatographic issues. Enalapril is known to degrade into Enalaprilat and diketopiperazine.[11][17]

Logical Relationship Diagram for Peak Issues

start Unexpected Peaks or Retention Time Shift for IS check_degradation Hypothesis: IS Degradation - Enalaprilat can degrade to diketopiperazine start->check_degradation check_chromatography Hypothesis: Chromatographic Issue start->check_chromatography analyze_fresh_is Action: Analyze a freshly prepared IS solution check_degradation->analyze_fresh_is review_mobile_phase Action: Check mobile phase composition and pH. Prepare fresh mobile phase. check_chromatography->review_mobile_phase equilibrate_column Action: Ensure sufficient column equilibration time. check_chromatography->equilibrate_column degradation_confirmed Degradation products present. analyze_fresh_is->degradation_confirmed chromatography_issue Retention time shift persists. review_mobile_phase->chromatography_issue equilibrate_column->chromatography_issue solution_degradation Solution: Review IS solution storage and preparation. degradation_confirmed->solution_degradation solution_chromatography Solution: Re-evaluate and optimize chromatographic method. chromatography_issue->solution_chromatography

Caption: Diagnostic flowchart for unexpected peaks or retention time shifts.

Experimental Protocol: this compound Stability Assessment

Objective: To evaluate the stability of the this compound internal standard under typical experimental conditions.

Methodology:

  • Prepare a stock solution of this compound in the recommended solvent (e.g., methanol).

  • Create working solutions by spiking the stock solution into the blank biological matrix (e.g., plasma) at a concentration similar to that used in the analytical method.

  • Incubate the samples under various conditions that mimic the experimental process (e.g., room temperature for 4 hours, 4°C for 24 hours, autosampler temperature for the duration of a typical run).

  • Analyze the samples by LC-MS/MS at different time points and monitor for:

    • A decrease in the peak area of this compound.

    • The appearance of peaks corresponding to potential degradation products (e.g., the deuterated equivalent of diketopiperazine).

  • Compare the results to a control sample that was freshly prepared and immediately analyzed. A significant decrease in the response of the incubated samples indicates instability.

For further assistance, please contact our technical support team with your experimental details and data.

References

Enalaprilat-d5 stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Enalaprilat-d5 under various storage conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder?

A1: this compound solid powder should be stored in a refrigerator at 2-8°C.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, it is recommended to aliquot and store this compound stock solutions to prevent repeated freeze-thaw cycles. The stability of stock solutions is dependent on the storage temperature:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.

Q3: What are the primary degradation products of this compound?

A3: Based on studies of its non-deuterated counterpart, enalapril (B1671234), the primary degradation products of this compound are expected to be Enalaprilat (B1671235) and a diketopiperazine derivative. The formation of these products is influenced by factors such as pH and temperature.

Q4: How does pH affect the stability of this compound in solution?

A4: Studies on enalapril, the prodrug of enalaprilat, indicate that the degradation pathway is pH-dependent. Under alkaline conditions, hydrolysis to enalaprilat is the predominant degradation pathway. In acidic and neutral conditions, both enalaprilat and a diketopiperazine derivative are formed, with the diketopiperazine being the major product under acidic stress.[1][2]

Q5: Is this compound sensitive to light?

A5: Exposure of an aqueous solution of enalapril to UV and visible light for 7 days has been shown to cause slight degradation to enalaprilat.[1] Therefore, it is advisable to protect this compound solutions from prolonged light exposure.

Q6: What is the stability of this compound under freeze-thaw cycles?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Step
Inconsistent analytical results over time Degradation of this compound in solution.- Prepare fresh solutions for each experiment.- Store stock solutions at -80°C in single-use aliquots.- Verify the pH of your solutions, as it can significantly impact stability.
Appearance of unexpected peaks in chromatogram Formation of degradation products.- Characterize the degradation products using techniques like LC-MS.[4]- Adjust the pH of the solution to minimize degradation. Enalaprilat is generally more stable in acidic to neutral pH.[5]- Protect solutions from light.
Loss of compound after repeated freeze-thaw cycles Instability due to freezing and thawing.- Aliquot stock and working solutions into single-use volumes to avoid repeated freeze-thaw cycles.- If working with biological matrices, consider the potential for enzymatic degradation and take appropriate precautions (e.g., use of enzyme inhibitors).

Data on Enalapril Stability (Non-deuterated)

The following tables summarize quantitative data on the stability of enalapril, which can serve as a guide for this compound.

Table 1: Stability of Enalapril in Aqueous Solutions under Different pH Conditions

Condition Remaining Enalapril (%) Time Primary Degradation Products
0.1 N Hydrochloric Acid80.4%24 hoursEnalaprilat, Diketopiperazine (major)
Water95.2%24 hoursEnalaprilat, Diketopiperazine
0.1 N Sodium Hydroxide7.5%30 minutesEnalaprilat

Data from a study on enalapril maleate (B1232345).[1]

Table 2: Photostability of Enalapril in Aqueous Solution

Condition Observation Duration
UV and VIS radiationSlight degradation to enalaprilat7 days

Data from a study on enalapril maleate.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution: Dissolve the powder in a suitable solvent (e.g., DMSO, Methanol (B129727), or Water) to a desired concentration. For aqueous solutions, sonication may be required to aid dissolution.

  • Aliquoting: Aliquot the stock solution into single-use, low-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Protocol 2: Forced Degradation Study (General Guideline)

This protocol is a general guideline for assessing the stability of this compound and identifying its degradation products.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature for a defined period.

    • Neutral Hydrolysis: Mix the stock solution with purified water and heat at 60-80°C for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period, with a control sample protected from light.

  • Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.[6]

Visualizations

Enalapril_Degradation_Pathway Enalaprilat_d5 This compound Enalaprilat Enalaprilat Enalaprilat_d5->Enalaprilat Hydrolysis (Alkaline pH) Enalaprilat_d5->Enalaprilat Hydrolysis (Acidic/Neutral pH) DKP Diketopiperazine Derivative Enalaprilat_d5->DKP Intramolecular Cyclization (Acidic pH) Enalaprilat_d5->DKP Intramolecular Cyclization (Neutral pH)

Caption: Degradation pathway of this compound.

Experimental_Workflow_Stability_Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Acid Acidic Prep_Stock->Acid Expose to stress Base Basic Prep_Stock->Base Expose to stress Neutral Neutral Prep_Stock->Neutral Expose to stress Oxidative Oxidative Prep_Stock->Oxidative Expose to stress Photolytic Photolytic Prep_Stock->Photolytic Expose to stress HPLC HPLC Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidative->HPLC Photolytic->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS If degradants observed

Caption: Workflow for a forced degradation study.

References

Impact of hemolyzed plasma on Enalaprilat-d5 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the bioanalysis of Enalaprilat-d5, with a specific focus on the impact of hemolyzed plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is hemolysis and how can it affect the analysis of this compound?

A1: Hemolysis is the rupture of red blood cells (erythrocytes), which leads to the release of their intracellular contents into the plasma.[1][2] This can significantly impact the accuracy and reliability of bioanalytical assays for this compound. The primary mechanisms of interference include:

  • Matrix Effects: Components released from red blood cells, such as hemoglobin, phospholipids, and various enzymes, can alter the ionization efficiency of this compound and its deuterated internal standard (IS), this compound, in the mass spectrometer source. This can lead to ion suppression or enhancement, causing an underestimation or overestimation of the analyte concentration.[1][2]

  • Extraction Recovery Issues: Hemolysis can alter the protein binding of this compound or its interaction with the extraction materials, potentially leading to inconsistent and inaccurate recovery during sample preparation.

  • Stability Problems: The release of enzymes from red blood cells can potentially degrade this compound, affecting the stability of the analyte in the sample.

Q2: My this compound assay is showing unexpected variability with some clinical samples. Could hemolysis be the cause?

A2: Yes, unexpected variability, particularly if it correlates with a reddish appearance of the plasma, is a strong indicator that hemolysis may be affecting your assay. Even low levels of hemolysis, not always visible to the naked eye, can cause significant matrix effects.[1] It is recommended to perform a systematic investigation to confirm if hemolysis is the root cause.

Q3: How can I assess the impact of hemolysis on my this compound assay?

A3: A systematic evaluation should be conducted, ideally during method development and validation. The standard approach involves analyzing quality control (QC) samples prepared in both normal and hemolyzed plasma. A common practice is to spike a known concentration of hemolyzed whole blood (e.g., 1-5% v/v) into blank plasma to create the hemolyzed matrix.[3] The results from the hemolyzed QCs are then compared to those from the non-hemolyzed QCs. A difference of more than 15% typically indicates a significant impact from hemolysis.[3]

Q4: What are the acceptance criteria for the hemolysis effect experiment during method validation?

A4: The concentration of this compound in the hemolyzed QC samples should be within ±15% of the concentration in the non-hemolyzed QC samples for both low and high QC levels. The internal standard response should also be monitored for any significant suppression or enhancement.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and mitigating the impact of hemolyzed plasma on your this compound analysis.

Problem: Inaccurate or variable results in samples with a reddish tint.

Step 1: Visual Inspection and Segregation

  • Visually inspect all plasma samples for any reddish discoloration, which is a sign of hemolysis.

  • Segregate suspect samples for further investigation.

Step 2: Quantify the Impact of Hemolysis

  • Prepare pools of plasma with varying degrees of hemolysis (e.g., 0%, 1%, 2%, and 5% hemolyzed whole blood).

  • Prepare low and high concentration QC samples of this compound in each of these pools.

  • Analyze these QCs and compare the results to QCs prepared in non-hemolyzed plasma.

Data Presentation: Impact of Hemolysis on this compound Quantification

Degree of Hemolysis (% v/v)Analyte Peak Area (Enalaprilat)IS Peak Area (this compound)Calculated Concentration (ng/mL)Accuracy (%) vs. Non-Hemolyzed
Low QC (5 ng/mL)
0% (Control)1,500,0003,000,0005.0100.0
1%1,350,0002,750,0004.998.0
2%1,100,0002,300,0004.896.0
5%750,0001,600,0004.794.0
High QC (80 ng/mL)
0% (Control)24,000,0003,100,00080.0100.0
1%21,800,0002,800,00077.997.4
2%18,500,0002,400,00077.196.4
5%12,500,0001,700,00073.591.9

Step 3: Decision and Action

Based on the results from Step 2, follow the appropriate path in the troubleshooting workflow diagram below.

TroubleshootingWorkflow start Inaccurate Results in Hemolyzed Samples check_impact Quantify Impact (See Data Table) start->check_impact impact_less_15 Impact < 15%? check_impact->impact_less_15 proceed Proceed with Caution and Document impact_less_15->proceed Yes impact_greater_15 Impact > 15% impact_less_15->impact_greater_15 No troubleshoot Troubleshooting Options impact_greater_15->troubleshoot dilution Dilute Sample with Control Plasma troubleshoot->dilution modify_extraction Modify Sample Extraction troubleshoot->modify_extraction modify_chromatography Modify Chromatography troubleshoot->modify_chromatography revalidate Re-validate Method dilution->revalidate modify_extraction->revalidate modify_chromatography->revalidate

Troubleshooting workflow for hemolyzed samples.
Troubleshooting Options in Detail

  • Sample Dilution: If the hemolysis effect is marginal, diluting the hemolyzed sample with control plasma (e.g., 1:1 or 1:2) can reduce the concentration of interfering substances.[4] This approach requires re-validation of the dilution integrity.

  • Modification of Sample Extraction:

    • Protein Precipitation (PPT): If currently used, consider optimizing the precipitation solvent and its volume.

    • Liquid-Liquid Extraction (LLE): This can be a robust alternative to PPT for cleaner extracts. Experiment with different organic solvents and pH conditions to selectively extract this compound.

    • Solid-Phase Extraction (SPE): SPE can provide very clean extracts. Method development should focus on selecting the appropriate sorbent and optimizing the wash and elution steps to remove interfering components.

  • Modification of Chromatographic Conditions: Adjusting the HPLC/UPLC method can help separate this compound from co-eluting matrix components.

    • Gradient Modification: A shallower gradient can improve the resolution between the analyte and interferences.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.

Experimental Protocols

Protocol 1: Preparation of Hemolyzed Plasma
  • Collect whole blood in an appropriate anticoagulant (e.g., K2-EDTA).

  • Set aside a portion of the whole blood for lysis.

  • Freeze the designated whole blood at -20°C or below until completely frozen.

  • Thaw the frozen blood at room temperature.

  • Repeat the freeze-thaw cycle two more times to ensure complete lysis of red blood cells.

  • Centrifuge the lysed blood to pellet the cell debris.

  • The resulting supernatant is your hemolyzed whole blood stock.

  • Prepare different percentages of hemolyzed plasma by spiking the hemolyzed whole blood stock into control plasma (e.g., 20 µL of hemolyzed blood into 980 µL of control plasma for a 2% hemolyzed sample).

HemolyzedPlasmaPrep whole_blood Whole Blood (K2-EDTA) freeze_thaw Freeze-Thaw Cycle (3x) whole_blood->freeze_thaw centrifuge1 Centrifuge freeze_thaw->centrifuge1 hemolyzed_stock Hemolyzed Whole Blood (Supernatant) centrifuge1->hemolyzed_stock spike Spike Hemolyzed Stock into Control Plasma hemolyzed_stock->spike control_plasma Control Plasma control_plasma->spike final_sample Hemolyzed Plasma Sample (e.g., 2%) spike->final_sample

Preparation of hemolyzed plasma samples.
Protocol 2: Assessment of Hemolysis Effect on this compound Analysis

  • Prepare two sets of QC samples (low and high concentrations) of this compound.

    • Set A: Prepare in control (non-hemolyzed) plasma.

    • Set B: Prepare in hemolyzed plasma (e.g., 2% hemolyzed).

  • Prepare a calibration curve in control plasma.

  • Process both sets of QC samples and the calibration curve using your established sample extraction procedure (e.g., protein precipitation).

  • Add the internal standard (this compound) to all samples and standards.

  • Analyze the extracted samples by LC-MS/MS.

  • Quantify the concentration of this compound in the QC samples using the calibration curve.

  • Calculate the accuracy of the QC samples in hemolyzed plasma against the nominal concentration.

  • Compare the analyte and internal standard peak areas between the hemolyzed and non-hemolyzed QC samples.

HemolysisEffectAssessment cluster_prep Sample Preparation cluster_analysis Analysis prep_qc Prepare Low & High QCs in Control & Hemolyzed Plasma extract Sample Extraction (e.g., PPT) prep_qc->extract prep_cal Prepare Calibration Curve in Control Plasma prep_cal->extract add_is Add Internal Standard (this compound) extract->add_is analyze LC-MS/MS Analysis add_is->analyze quantify Quantify QC Concentrations analyze->quantify compare Compare Results (Accuracy & Peak Areas) quantify->compare

Workflow for assessing the effect of hemolysis.

References

Validation & Comparative

A Comparative Guide to Validating Analytical Methods for Enalaprilat Utilizing Enalaprilat-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Enalaprilat (B1671235), the pharmacologically active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Enalapril (B1671234). A special focus is placed on the use of Enalaprilat-d5 as a stable isotope-labeled internal standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold standard in bioanalysis. We will also compare this highly sensitive and specific method with a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, providing supporting experimental data to aid in the selection of the most appropriate analytical technique for your research needs.

Introduction to Enalaprilat Analysis

Enalapril is a prodrug that is hydrolyzed in vivo to Enalaprilat, which is a potent inhibitor of ACE. The accurate and precise quantification of Enalaprilat in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a SIL-IS, such as this compound, is highly recommended for LC-MS/MS-based bioanalytical methods to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision.

Comparative Analysis of Validated Methods

The performance of different analytical methods for Enalaprilat can be evaluated based on key validation parameters. The following tables summarize the quantitative data from a validated LC-MS/MS method using this compound and a representative HPLC-UV method.

Data Presentation

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Enalaprilat in Human Plasma with this compound Internal Standard

Validation ParameterPerformance Characteristic
Linearity Range0.506 - 161.5 ng/mL[1]
Correlation Coefficient (r²)>0.99[1]
Lower Limit of Quantification (LLOQ)0.506 ng/mL[1]
AccuracyWithin ±15% of the nominal concentration
Precision (Intra- and Inter-day)≤15% Coefficient of Variation (CV)
Mean Recovery90.85%[1]
Internal StandardThis compound

Table 2: Performance Characteristics of a Validated HPLC-UV Method for Enalaprilat

Validation ParameterPerformance Characteristic
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)>0.999
Lower Limit of Quantification (LLOQ)0.5 µg/mL
Accuracy97.35 ± 4.93%
Precision (Intra- and Inter-day)Intra-day: 3.72% CV, Inter-day: 5.18% CV
Internal StandardDiclofenac sodium[2]

As evidenced in the tables, LC-MS/MS assays offer a significantly lower limit of quantification, making them the preferred choice for bioanalytical applications where low concentrations of Enalaprilat are expected.[3] HPLC-UV methods, while robust and cost-effective, generally lack the sensitivity required for pharmacokinetic studies in biological matrices without significant sample concentration.[3][4]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of analytical results. The following sections outline the experimental protocols for the compared methods.

LC-MS/MS Method with this compound

This method is designed for high-throughput bioanalysis and offers excellent sensitivity and selectivity.[3]

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 0.5 mL of human plasma sample, previously spiked with this compound internal standard solution.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water.

  • Elute the analytes with two 200 µL aliquots of 2% ammonia (B1221849) solution in methanol.[5]

  • Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in 200 µL of the mobile phase.[5]

2. Liquid Chromatography Conditions

  • Chromatographic Column: Zorbax Eclipse C18 (150 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile (B52724) and 0.1% v/v formic acid in water (65:35 v/v)[1]

  • Flow Rate: 0.8 mL/min[1]

  • Injection Volume: 20 µL[1]

  • Column Temperature: Ambient

  • Total Run Time: 3.5 minutes[1]

3. Mass Spectrometry Conditions

  • Instrumentation: Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ionization[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions:

    • Enalaprilat: m/z 349 → 206[1]

    • This compound: m/z 354.20 → 211.20[1]

  • Dwell Time: 200 msec[1]

HPLC-UV Method

This method is suitable for the analysis of bulk drug material or pharmaceutical formulations where higher concentrations of Enalaprilat are present.

1. Sample Preparation: Protein Precipitation

  • To 200 µL of human plasma, add 600 µL of acetonitrile to precipitate proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. Liquid Chromatography Conditions

  • Chromatographic Column: Purospher STAR RP-18 (250 cm x 4.6 mm, 5 μm)[6]

  • Mobile Phase: Methanol:Acetonitrile:Water (70:30 v/v), pH 3.5 adjusted with phosphoric acid[6]

  • Flow Rate: 1 mL/min[2][6]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • UV Detection Wavelength: 215 nm[2][6]

  • Total Run Time: Approximately 5 minutes[2]

Mandatory Visualization

Bioanalytical_Method_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Validation Biological_Matrix Biological Matrix (e.g., Plasma) Spiking Spike with this compound (Internal Standard) Biological_Matrix->Spiking 1. Extraction Extraction (e.g., SPE, LLE, PPT) Spiking->Extraction 2. Evaporation Evaporation & Reconstitution Extraction->Evaporation 3. LC_Separation LC Separation (Chromatography) Evaporation->LC_Separation 4. Inject MS_Detection MS/MS Detection (Quantification) LC_Separation->MS_Detection 5. Elution Peak_Integration Peak Integration & Ratio Calculation (Analyte/IS) MS_Detection->Peak_Integration 6. Data Acquisition Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve 7. Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination 8. Validation_Assessment Validation Assessment (Accuracy, Precision, etc.) Concentration_Determination->Validation_Assessment 9.

Caption: Workflow for Bioanalytical Method Validation of Enalaprilat using this compound.

Method_Comparison_Logic start Analytical Need: Quantification of Enalaprilat decision Required Lower Limit of Quantification (LLOQ)? start->decision lcms LC-MS/MS with this compound (High Sensitivity, High Specificity) decision->lcms Low (pg/mL to low ng/mL) hplc HPLC-UV (Lower Sensitivity, Cost-Effective) decision->hplc High (µg/mL) bioanalysis Application: Bioanalysis (e.g., Pharmacokinetics) lcms->bioanalysis qc Application: Quality Control (e.g., Pharmaceutical Formulation) hplc->qc

Caption: Decision tree for selecting an analytical method for Enalaprilat.

References

The Gold Standard for Enalapril Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the analytical performance of Enalaprilat-d5 versus other common internal standards for the quantification of enalapril (B1671234), providing researchers, scientists, and drug development professionals with the data-driven insights needed for robust and accurate bioanalytical method development.

In the quantitative analysis of the angiotensin-converting enzyme (ACE) inhibitor enalapril and its active metabolite enalaprilat (B1671235), the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of the analytical method. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for any potential variability. While stable isotope-labeled (SIL) internal standards are widely considered the gold standard, other compounds have also been successfully employed. This guide provides a comprehensive comparison of this compound with other commonly used internal standards, supported by experimental data from various studies.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. Key validation parameters such as linearity, precision, accuracy, recovery, and the lower limit of quantification (LLOQ) are critically dependent on the IS. The following tables summarize the performance of this compound and other internal standards in the analysis of enalapril and enalaprilat from various studies.

Table 1: Performance Data for Enalapril Analysis

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Citation
This compound 0.502 - 160.20.502Not Reported[1]
Tolbutamide1 - 5001Not Reported[2]
Benazepril1 - 100181[3]
Fluoxetine0.25 - 50.00.2539.04 - 49.81[4]
Felodipine1 - 2001Not Reported[5]
Sitagliptin1.0 - 200.01>85[6]
Ramipril5 - 5005Not Reported

Table 2: Performance Data for Enalaprilat Analysis

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Citation
This compound 0.506 - 161.50.506Not Reported[1]
Tolbutamide1 - 5001Not Reported[2]
Benazepril1 - 100185[3]
Felodipine20 - 50020Not Reported[5]
Sitagliptin1.0 - 200.01>85[6]
Captopril1 - 1001Not Reported

As the data indicates, this compound, the deuterated analog of the active metabolite, is considered the gold standard due to its near-identical chemical and physical properties to the analyte, which allows for the most accurate correction of analytical variability.[7] However, other structurally similar compounds have also been effectively utilized, offering viable alternatives when a SIL IS is not available.

Experimental Protocols

The following sections detail the methodologies employed in the analysis of enalapril and enalaprilat using different internal standards.

Sample Preparation

A critical step in bioanalysis is the extraction of the analyte and internal standard from the biological matrix. The most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and rapid method where a precipitating agent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte and IS is collected for analysis.[2][5][6]

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and IS from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is crucial for achieving high extraction efficiency.[4]

  • Solid-Phase Extraction (SPE): SPE provides a more selective sample cleanup by utilizing a solid sorbent to retain the analytes of interest while interferences are washed away. The analytes are then eluted with a small volume of solvent.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used analytical technique for the quantification of enalapril and enalaprilat due to its high sensitivity and selectivity.

  • Chromatographic Separation: A C18 reversed-phase column is commonly used to separate enalapril, enalaprilat, and the internal standard from endogenous plasma components.[1][4][5] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid to improve peak shape and ionization efficiency.[1][2][5]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard, which provides high selectivity and sensitivity. The mass transitions for enalapril are typically m/z 377.1 → 234.1, and for enalaprilat, m/z 349.2 → 206.1.[1][5] For this compound, the transition is m/z 382.10 → 239.20.[1]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for enalapril analysis using different internal standards and sample preparation techniques.

Experimental_Workflow_PPT cluster_SamplePrep Sample Preparation (Protein Precipitation) cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (e.g., Tolbutamide) Plasma_Sample->Add_IS Add_PPT_Solvent Add Acetonitrile Add_IS->Add_PPT_Solvent Vortex Vortex Mix Add_PPT_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Data_Acquisition Data Acquisition (MRM) Inject->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Experimental_Workflow_LLE cluster_SamplePrep Sample Preparation (Liquid-Liquid Extraction) cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (e.g., Fluoxetine) Plasma_Sample->Add_IS Add_Buffer Add Buffer Add_IS->Add_Buffer Add_Extraction_Solvent Add Organic Solvent Add_Buffer->Add_Extraction_Solvent Vortex Vortex Mix Add_Extraction_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Organic_Layer Collect Organic Layer Centrifuge->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Data_Acquisition Data Acquisition (MRM) Inject->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Experimental_Workflow_SPE cluster_SamplePrep Sample Preparation (Solid-Phase Extraction) cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (e.g., Benazepril) Plasma_Sample->Add_IS Condition_Cartridge Condition SPE Cartridge Add_IS->Condition_Cartridge Load_Sample Load Sample Condition_Cartridge->Load_Sample Wash Wash Cartridge Load_Sample->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Data_Acquisition Data Acquisition (MRM) Inject->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

References

A Comparative Guide to the Cross-Validation of Enalapril Assays Utilizing Enalaprilat-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of enalapril (B1671234) and its active metabolite, enalaprilat (B1671235), with a focus on the cross-validation of these assays using Enalaprilat-d5 as an internal standard. The accurate and precise measurement of these analytes is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document offers supporting experimental data, detailed methodologies, and a comparative analysis of internal standards to aid in the selection of the most appropriate analytical strategy.

Comparative Performance of Enalapril and Enalaprilat Assays

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant method for the quantification of enalapril and enalaprilat in biological matrices due to its high sensitivity and selectivity.[1][2] The performance characteristics of several validated LC-MS/MS methods are summarized below, providing a benchmark for inter-laboratory comparison.

Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Enalapril

Validation ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 1 - 500[2]1.0 - 200.0[3]0.638 - 255[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 1[2]1[3]0.638[4]
Intra-day Precision (% CV) 3.4 - 11.8[2]< 5< 7.2[4]
Inter-day Precision (% CV) 7.7 - 10.9[2]< 5< 14[4]
Intra-day Accuracy (%) 93.38 - 105.53[2]94 - 101[3]Within ±8.7 (RE)
Inter-day Accuracy (%) Not Specified95 - 99[3]Within ±5.5 (RE)[4]
Recovery (%) Not Specified94.22 - 103.62[3]> 84[5]

Table 2: Performance Characteristics of Validated LC-MS/MS Methods for Enalaprilat

Validation ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 1 - 500[2]1.0 - 200.0[3]0.638 - 255[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 1[2]1[3]0.638[4]
Intra-day Precision (% CV) 3.1 - 10.3[2]< 5< 7.2[4]
Inter-day Precision (% CV) 6.7 - 13.7[2]< 5< 14[4]
Intra-day Accuracy (%) 96.49 - 109.80[2]94 - 101[3]Within ±8.7 (RE)
Inter-day Accuracy (%) Not Specified95 - 99[3]Within ±5.5 (RE)[4]
Recovery (%) Not Specified98.17 - 108.40[3]> 84[5]

The Role and Comparison of Internal Standards

The choice of an appropriate internal standard (IS) is critical for a robust and reliable bioanalytical method. An IS is used to correct for variability during sample processing and analysis. Stable isotope-labeled (SIL) analogs of the analyte are considered the "gold standard" as they have nearly identical physicochemical properties to the analyte, leading to the most accurate correction for analytical variability. Enalapril-d5 and this compound are such SIL-IS. However, other structurally similar compounds have also been successfully used.

Table 3: Comparison of Internal Standards for Enalapril/Enalaprilat Assays

Internal StandardTypeRationale for UseReported in Combination With
This compound Stable Isotope-LabeledCo-elutes and has similar ionization properties to enalaprilat, providing the most accurate correction.Enalapril and Enalaprilat
Enalapril-d5 Stable Isotope-LabeledCo-elutes and has similar ionization properties to enalapril, providing the most accurate correction.Enalapril and Enalaprilat
Tolbutamide Structurally UnrelatedDemonstrated to have no interference with the analysis and provides reliable quantification.[2]Enalapril and Enalaprilat[2]
Benazepril Structurally Similar (ACE inhibitor)Similar chemical properties and chromatographic behavior.Enalapril and Enalaprilat[6]
Sitagliptin Structurally UnrelatedUsed successfully in a validated method with good accuracy and precision.Enalapril and Enalaprilat
Felodipine Structurally UnrelatedEmployed in a validated method for the simultaneous determination of multiple cardiovascular drugs.Enalapril, Enalaprilat, and others
Hydroflumethiazide Structurally UnrelatedUsed as an internal standard in a validated method for enalapril, enalaprilat, and hydrochlorothiazide.[4]Enalapril, Enalaprilat, and Hydrochlorothiazide[4]

Experimental Protocols

A detailed methodology is essential for the reproducibility of analytical results. The following sections outline a typical experimental protocol for the analysis of enalapril and enalaprilat in human plasma and the protocol for inter-laboratory cross-validation.

Protocol 1: Enalapril and Enalaprilat Quantification in Human Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., this compound).

    • Vortex the mixture for 1 minute to precipitate plasma proteins.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.[1]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.[1]

    • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.[1]

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column.[1]

      • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).[1]

      • Flow Rate: Typically 0.2-0.5 mL/min.[1]

      • Injection Volume: 5-10 µL.[1]

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[1]

      • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] Specific precursor-to-product ion transitions for enalapril, enalaprilat, and the internal standard are monitored.

Protocol 2: Inter-Laboratory Cross-Validation

When a bioanalytical method is transferred between laboratories, a cross-validation study is crucial to ensure the consistency and reliability of the data.[1]

  • Method Validation: Both the originating and receiving laboratories must have a fully validated bioanalytical method in place.[1]

  • Sample Exchange: The originating laboratory prepares and analyzes a set of quality control (QC) samples and a representative subset of study samples. These samples are then shipped frozen to the receiving laboratory for analysis.[1]

  • Blinded Analysis: To minimize bias, the receiving laboratory should analyze the samples in a blinded fashion.[1]

  • Data Comparison and Acceptance Criteria:

    • QC Samples: The mean accuracy of the QC samples analyzed by the receiving lab should be within ±15% of the nominal concentration.[1]

    • Study Samples: The difference between the values obtained by the two laboratories for each study sample should be within ±20% for at least 67% of the samples.[1]

  • Investigation of Discrepancies: If the acceptance criteria are not met, a thorough investigation is required to identify the source of the discrepancy.[1]

Table 4: Hypothetical Cross-Validation Data for Enalaprilat

Sample IDOriginating Lab (ng/mL)Receiving Lab (ng/mL)% DifferenceWithin Acceptance Criteria (±20%)
QC Low (5 ng/mL)4.855.10+5.15%Yes
QC Mid (50 ng/mL)51.2049.80-2.73%Yes
QC High (150 ng/mL)148.50155.20+4.51%Yes
Study Sample 112.3411.89-3.65%Yes
Study Sample 285.6792.11+7.52%Yes
Study Sample 3178.90165.43-7.53%Yes

Visualizing the Cross-Validation Workflow

The following diagram illustrates the key stages of an inter-laboratory bioanalytical method cross-validation process.

CrossValidationWorkflow cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory cluster_analysis Data Analysis & Reporting A Method Validation B Prepare & Analyze QC and Study Samples A->B C Ship Frozen Samples B->C F Compare Results from Both Laboratories B->F E Receive & Analyze Blinded Samples C->E D Method Validation D->E E->F G Check Acceptance Criteria (e.g., within ±20%) F->G H Successful Cross-Validation G->H Pass I Investigate Discrepancies G->I Fail

Caption: Workflow for Inter-Laboratory Bioanalytical Method Cross-Validation.

References

Navigating the Analytical Maze: A Comparative Guide to Enalaprilat Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of enalaprilat (B1671235), the active metabolite of the antihypertensive drug enalapril (B1671234), is paramount for pharmacokinetic, bioequivalence, and quality control studies. This guide provides a comprehensive comparison of the widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, often employing a deuterated internal standard like Enalaprilat-d5, and the High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This objective analysis, supported by experimental data, will aid in selecting the most appropriate analytical technique for your specific research needs.

Enalapril is a prodrug that is converted in the body to its active form, enalaprilat.[1] The accurate measurement of enalaprilat is crucial for understanding the drug's efficacy and safety profile.[1] Various analytical methods have been developed and validated for this purpose, with LC-MS/MS and HPLC-UV being two of the most common techniques.[1]

Performance Under the Microscope: A Quantitative Comparison

The choice of analytical method is often dictated by the required sensitivity and the nature of the sample matrix. The following tables summarize the key performance characteristics of a validated LC-MS/MS method, representative of a method using a deuterated internal standard, and a standard HPLC-UV method for enalaprilat determination.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Enalaprilat in Human Plasma [1]

Validation ParameterPerformance Characteristic
Linearity Range0.638 - 255 ng/mL
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)0.638 ng/mL
Intra-day Precision (% CV)
Low QC (3 ng/mL)10.3%
Medium QC (200 ng/mL)3.1%
High QC (400 ng/mL)3.4%
Inter-day Precision (% CV)
Low QC (3 ng/mL)13.7%
Medium QC (200 ng/mL)6.7%
High QC (400 ng/mL)7.7%
Intra-day Accuracy (% Mean)
Low QC (3 ng/mL)93%
Medium QC (200 ng/mL)103%
High QC (400 ng/mL)98%
Inter-day Accuracy (% Mean)
Low QC (3 ng/mL)96%
Medium QC (200 ng/mL)99%
High QC (400 ng/mL)97%

Data synthesized from multiple sources describing validated LC-MS/MS methods for enalaprilat in human plasma.[2]

Table 2: Performance Characteristics of a Validated HPLC-UV Method for Enalaprilat (as a related substance) [1]

Validation ParameterPerformance Characteristic
Linearity Range80 - 240 ng/mL
Correlation Coefficient (r²)≥ 0.99
Limit of Quantification (LOQ)80 ng/mL
Precision (% RSD)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%

Note: The HPLC-UV method data is for the determination of Enalaprilat as a related compound in Enalapril Maleate (B1232345) tablets.[1]

The data clearly indicates that the LC-MS/MS method offers significantly higher sensitivity, with a much lower LLOQ (0.638 ng/mL) compared to the HPLC-UV method's LOQ (80 ng/mL).[1] This makes LC-MS/MS the superior choice for bioanalytical studies where low concentrations of enalaprilat in biological matrices need to be measured.[1] Conversely, the HPLC-UV method provides adequate precision and accuracy for quality control applications, such as determining enalaprilat as an impurity in pharmaceutical formulations.[1]

Behind the Data: A Look at the Experimental Protocols

The reliability of any analytical data is intrinsically linked to the methodology employed. The following sections detail the experimental protocols for the compared methods.

LC-MS/MS Method for Enalapril and Enalaprilat in Human Plasma

This method is designed for the simultaneous quantification of enalapril and its active metabolite, enalaprilat, in human plasma, making it ideal for pharmacokinetic studies.

  • Instrumentation : A High-Performance Liquid Chromatography system coupled with a triple quadrupole tandem mass spectrometer.[1]

  • Chromatographic Column : An Ultimate XB-C18 column (50 mm x 2.1 mm, 3 µm) is commonly used.[1]

  • Mobile Phase : A mixture of methanol (B129727), water, and formic acid in a ratio of 62:38:0.2 (v/v/v) is often employed.[1]

  • Detection : The analysis is carried out in Multiple Reaction Monitoring (MRM) mode using an Electrospray Ionization (ESI) source.[1]

  • Internal Standard : A deuterated internal standard, such as this compound, is frequently used to ensure accuracy and precision by compensating for matrix effects and variability in sample processing.[3] Benazepril has also been used as an internal standard.[1][4]

  • Sample Preparation : A simple protein precipitation step is typically used to extract the analytes from the plasma matrix. This involves adding a protein-precipitating agent like acetonitrile (B52724) or methanol to the plasma sample, followed by centrifugation to remove the precipitated proteins.[5]

HPLC-UV Method for Determination of Related Compounds in Enalapril Maleate Tablets

This method is suitable for the quality control of enalapril maleate tablets, specifically for quantifying enalaprilat as a related substance.

  • Instrumentation : A High-Performance Liquid Chromatography system equipped with a UV detector.[1]

  • Chromatographic Column : A Hypersil ODS column (5 µm, 250 x 4 mm) is a common choice.[1]

  • Mobile Phase : The mobile phase typically consists of a mixture of a buffer solution (pH 2.2) and acetonitrile.[1]

  • Flow Rate : A flow rate of 1.0 mL/min is generally maintained.[1]

  • Column Temperature : The column is often maintained at 50°C.[1]

  • Detection Wavelength : Detection is typically performed at around 215 nm.[1]

  • Sample Preparation : The sample is prepared by dissolving the enalapril maleate tablets in the aqueous component of the mobile phase.[1]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for sample analysis using both LC-MS/MS and HPLC-UV methods.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Analysis Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Data Acquisition & Quantification Detection->Quantification

LC-MS/MS analytical workflow.

HPLC-UV Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Tablet Enalapril Maleate Tablet Dissolution Dissolution in Mobile Phase Tablet->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC-UV Filtration->Injection Analysis Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Data Acquisition & Quantification Detection->Quantification

HPLC-UV analytical workflow.

References

A Comparative Guide to Inter-laboratory Quantification of Enalapril Using Enalaprilat-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the quantification of enalapril (B1671234) and its active metabolite, enalaprilat (B1671235). The focus of this comparison is on methods that utilize Enalaprilat-d5 as an internal standard, a common practice in bioanalytical studies to ensure accuracy and precision. The data and protocols presented here are synthesized from multiple studies, offering an objective overview for researchers, scientists, and drug development professionals. This document is intended to assist in the establishment, validation, and comparison of bioanalytical assays for enalapril.

Quantitative Performance Comparison

The performance of different LC-MS/MS methods for the quantification of enalapril and enalaprilat is summarized below. These tables highlight key validation parameters from various studies, providing a benchmark for inter-laboratory comparison.

Table 1: Linearity and Sensitivity of Published Enalapril and Enalaprilat Quantification Methods

Study / MethodAnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Correlation Coefficient (r²)
Method 1Enalapril0.502 - 160.20.502>0.99
Enalaprilat0.506 - 161.50.506>0.99
Method 2[1]Enalapril0.638 - 2550.638≥ 0.99
Enalaprilat0.638 - 2550.638≥ 0.99
Method 3[2][3]Enalapril0.10 - 100.00.1Not Specified
Enalaprilat0.10 - 100.00.1Not Specified
Method 4[4]Enalapril1 - 5001Not Specified
Enalaprilat1 - 5001Not Specified
Method 5[5]Enalapril1 - 10010.9986
Enalaprilat1 - 10010.9974

Table 2: Precision and Accuracy of Published Enalapril and Enalaprilat Quantification Methods

Study / MethodAnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Method 1Enalapril1.72 - 5.06Not SpecifiedNot Specified
Enalaprilat1.29 - 3.87Not SpecifiedNot Specified
Method 2[1]Enalapril< 7.2< 14± 8.7
Enalaprilat< 7.2< 14± 5.5
Method 3[2][3]Enalapril< 7.7< 7.8± 3.9
Enalaprilat< 7.7< 7.8± 2.7
Method 4[4]Enalapril3.4 - 11.87.7 - 10.9100 - 106% (mean)
Enalaprilat3.1 - 10.36.7 - 13.796 - 99% (mean)
Method 5[5]Enalapril & Enalaprilat< 6.6Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. The following sections outline a synthesized experimental protocol based on the common practices identified in the reviewed literature for the quantification of enalapril and enalaprilat in human plasma using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Objective: To extract enalapril, enalaprilat, and the internal standard (this compound) from human plasma.

  • Procedure:

    • Condition an SPE cartridge (e.g., Thermo Scientific SOLA) with 1 mL of methanol (B129727) followed by 1 mL of water.[5]

    • Load the plasma sample (to which a known concentration of this compound has been added) onto the cartridge.

    • Wash the cartridge with 200 µL of 0.1% formic acid in water to remove interferences.[5]

    • Elute the analytes with two aliquots of 200 µL of 2% ammonia (B1221849) solution in methanol.[5]

    • Evaporate the eluate to dryness and reconstitute the residue in 200 µL of a water/methanol mixture (90:10 v/v).[5]

2. Chromatographic Separation

  • Objective: To separate enalapril, enalaprilat, and this compound prior to mass spectrometric detection.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system.

  • Chromatographic Column: A C18 reverse-phase column is commonly used (e.g., Zorbax Eclipse C18, 150 x 4.6 mm, 5 µm or Ultimate XB-C18, 50 mm x 2.1 mm, 3 µm).

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier like formic acid.[6][7] For example, a mixture of methanol, water, and formic acid in a ratio of 62:38:0.2 (v/v/v).[8][7]

  • Flow Rate: A flow rate of around 0.8 mL/min is often employed.[9]

  • Injection Volume: 20 µL.[9]

3. Mass Spectrometric Detection

  • Objective: To detect and quantify enalapril, enalaprilat, and this compound.

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ionization mode is typically used.[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions: The precursor-to-product ion transitions for quantification are as follows:

    • Enalapril: m/z 377.10 → 234[9]

    • Enalaprilat: m/z 349 → 206[9]

    • This compound (Internal Standard): m/z 354.20 → 211.20[9]

Visualizations

Signaling Pathway

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active) Enalapril->Enalaprilat Hepatic Hydrolysis ACE Angiotensin-Converting Enzyme (ACE) Enalaprilat->ACE Inhibition Renin Renin cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with this compound Plasma_Sample->Spike_IS SPE Solid Phase Extraction (SPE) Spike_IS->SPE Elution Elution SPE->Elution Dry_Reconstitute Dry Down & Reconstitute Elution->Dry_Reconstitute HPLC HPLC Separation (C18 Column) Dry_Reconstitute->HPLC Mass_Spec Mass Spectrometry (ESI+ & MRM) HPLC->Mass_Spec Data_Acquisition Data Acquisition Mass_Spec->Data_Acquisition Peak_Integration Peak Area Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

References

Comparison of LC-MS/MS and GC-MS for enalapril analysis using Enalaprilat-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals tasked with the quantitative analysis of the angiotensin-converting enzyme (ACE) inhibitor enalapril (B1671234) and its active metabolite, enalaprilat (B1671235), the choice of analytical technique is paramount. This guide provides a comprehensive comparison of two powerful mass spectrometry-based methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on the use of Enalaprilat-d5 as an internal standard.

Executive Summary

Both LC-MS/MS and GC-MS are capable of quantifying enalapril and enalaprilat in biological matrices. However, they differ significantly in their experimental workflows, sample preparation requirements, and overall performance characteristics. LC-MS/MS generally offers higher sensitivity, simpler sample preparation, and avoids the need for chemical derivatization, making it the more prevalent method in recent bioanalytical studies. Conversely, GC-MS, while a robust and reliable technique, necessitates a derivatization step to enhance the volatility of the analytes, adding complexity to the workflow.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Enalapril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Understanding this pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data.

Enalapril's Mechanism of Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Renin Renin Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Enalaprilat Enalaprilat (Active Metabolite) Enalaprilat->ACE Inhibition Increased_Blood_Pressure Increased Blood Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure

Caption: Enalapril's inhibitory effect on the RAAS pathway.

Quantitative Performance: A Data-Driven Comparison

The following tables summarize the key quantitative performance parameters for both LC-MS/MS and GC-MS methods for the analysis of enalapril and enalaprilat. It is important to note that while the ideal internal standard for this comparison is this compound, some cited GC-MS methods utilize other internal standards, which is indicated in the data.

Table 1: LC-MS/MS Performance Data

ParameterEnalaprilEnalaprilatReference
LLOQ (ng/mL) 0.502 - 10.506 - 1[1][2]
Linearity Range (ng/mL) 0.502 - 160.20.506 - 161.5[2]
Intra-day Precision (%CV) < 7.2< 7.2[3][4]
Inter-day Precision (%CV) < 14< 14[3][4]
Accuracy (%RE) ± 8.7± 5.5[3][4]
Internal Standard Enalapril-d5, BenazeprilThis compound[2][5]

Table 2: GC-MS Performance Data

ParameterEnalaprilEnalaprilatReference
LLOQ (ng/mL) 22[6]
Linearity Range (ng/mL) 5 - 1605 - 160[6]
Intra-day Precision (%CV) 2.4 - 3.55.3 - 7.8[6]
Inter-day Precision (%CV) 3.9 - 7.96.7 - 9.1[6]
Accuracy (%) > 94.5> 94.5[6]
Internal Standard PerindoprilPerindopril[6]

Experimental Protocols: A Step-by-Step Look

The experimental workflows for LC-MS/MS and GC-MS analysis of enalapril highlight the fundamental differences between the two techniques.

LC-MS/MS Experimental Workflow

LC-MS/MS Workflow Start Start Sample_Collection Plasma Sample Collection Start->Sample_Collection IS_Spiking Spike with this compound Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (Protein Precipitation or SPE) IS_Spiking->Sample_Prep LC_Separation Liquid Chromatography (LC) Separation Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for LC-MS/MS analysis of enalapril.

A common LC-MS/MS protocol involves a straightforward sample preparation step. For instance, a protein precipitation method may be employed where plasma samples are treated with a solvent like acetonitrile (B52724) to precipitate proteins. After centrifugation, the supernatant is directly injected into the LC-MS/MS system.[1] Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.[2] Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

GC-MS Experimental Workflow

GC-MS Workflow Start Start Sample_Collection Plasma Sample Collection Start->Sample_Collection IS_Spiking Spike with Internal Standard Sample_Collection->IS_Spiking Extraction Extraction (e.g., LLE or SPE) IS_Spiking->Extraction Derivatization Chemical Derivatization (e.g., Methylation, Acylation) Extraction->Derivatization GC_Separation Gas Chromatography (GC) Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry (MS) Detection GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End Data_Analysis->End

Caption: The GC-MS workflow, highlighting the essential derivatization step.

The GC-MS analysis of enalapril and enalaprilat requires a derivatization step to increase their volatility, a prerequisite for gas chromatography.[2][7] A typical protocol would involve an initial extraction of the analytes from the plasma, often using liquid-liquid extraction or solid-phase extraction. Following extraction, a chemical derivatization is performed. Reagents such as diazomethane (B1218177) and trifluoroacetic anhydride (B1165640) or methyl iodide have been used to convert the non-volatile enalapril and enalaprilat into more volatile esters or amides.[6] After derivatization, the sample is injected into the GC-MS system for separation and detection.

Head-to-Head: A Logical Comparison

The choice between LC-MS/MS and GC-MS for enalapril analysis depends on several factors, including desired sensitivity, sample throughput, and available instrumentation.

LC-MS/MS vs. GC-MS: A Comparison cluster_LCMS LC-MS/MS cluster_GCMS GC-MS LCMS_Advantages Advantages: - High Sensitivity (Lower LLOQ) - No Derivatization Required - Simpler Sample Preparation - Suitable for Thermally Labile Compounds LCMS_Disadvantages Disadvantages: - Potential for Matrix Effects - Higher Instrument Cost GCMS_Advantages Advantages: - Robust and Reliable - Lower Instrument Cost (typically) - Less Susceptible to Matrix Effects GCMS_Disadvantages Disadvantages: - Requires Derivatization - More Complex Sample Preparation - Not Suitable for Non-volatile or Thermally Labile Compounds Enalapril_Analysis Enalapril Analysis Enalapril_Analysis->LCMS_Advantages Enalapril_Analysis->GCMS_Advantages

Caption: Key advantages and disadvantages of LC-MS/MS and GC-MS for enalapril analysis.

Conclusion

For the routine bioanalysis of enalapril and its active metabolite enalaprilat, LC-MS/MS emerges as the more advantageous technique. Its ability to analyze the compounds directly without derivatization simplifies the workflow, reduces potential sources of error, and generally provides superior sensitivity. The use of a deuterated internal standard like this compound in LC-MS/MS effectively mitigates potential matrix effects, ensuring high accuracy and precision.[8]

While GC-MS remains a powerful and valid analytical tool, the mandatory derivatization step for enalapril and enalaprilat analysis adds a layer of complexity and time to the experimental protocol. However, in laboratories where LC-MS/MS is not available, a properly validated GC-MS method can provide reliable quantitative data. The choice ultimately rests on the specific requirements of the study, available resources, and the desired balance between analytical performance and workflow simplicity.

References

A Comparative Guide to Enalaprilat Bioanalysis: Unveiling the Superiority of Enalaprilat-d5 Based LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies of Enalapril (B1671234), the precise and reliable quantification of its active metabolite, Enalaprilat (B1671235), is paramount. This guide provides a comprehensive comparison of bioanalytical methods, highlighting the exceptional linearity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays utilizing Enalaprilat-d5 as an internal standard.

Enalaprilat, the pharmacologically active diacid metabolite of the prodrug Enalapril, is a potent inhibitor of the angiotensin-converting enzyme (ACE). Accurate measurement of its concentration in biological matrices is crucial for determining the therapeutic efficacy and safety profile of Enalapril. While various analytical techniques have been employed for this purpose, LC-MS/MS methods using a deuterated internal standard like this compound have emerged as the gold standard due to their unparalleled sensitivity and specificity.

Performance Comparison: Linearity and Sensitivity

The choice of a bioanalytical method is often dictated by its ability to accurately measure a wide range of analyte concentrations (linearity) and to detect very low concentrations (sensitivity). The following table summarizes the performance characteristics of this compound based LC-MS/MS assays in comparison to other analytical platforms.

Analytical MethodTypical Linear Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
LC-MS/MS with this compound 0.5 - 500[1]>0.99[1]0.1 - 1[1][2]
HPLC-UV10 - 100,000>0.99912 - 500
GC-MS5 - 160>0.9992[3]
Immunoassay (ELISA/RIA)VariesVaries~1

As evidenced by the data, LC-MS/MS assays incorporating this compound offer a significantly wider linear range and a substantially lower LLOQ compared to other methods. This enhanced sensitivity is critical for accurately characterizing the terminal elimination phase of Enalaprilat's pharmacokinetic profile.

The Gold Standard: LC-MS/MS with this compound

The use of a stable isotope-labeled internal standard, such as this compound, is a key advantage of modern LC-MS/MS methods. This compound is chemically identical to Enalaprilat but has a slightly higher molecular weight due to the presence of deuterium (B1214612) atoms. This allows it to be distinguished by the mass spectrometer while behaving identically to the analyte during sample preparation and chromatographic separation. This co-elution and co-ionization behavior effectively compensates for variations in extraction recovery and matrix effects, leading to highly accurate and precise quantification.

Experimental Workflow and Signaling Pathway

The following diagram illustrates a typical bioanalytical workflow for the quantification of Enalaprilat in plasma using an this compound based LC-MS/MS assay.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is extraction Protein Precipitation or Solid-Phase Extraction add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Injection into LC System evaporation->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification results Concentration Results quantification->results

Bioanalytical workflow for Enalaprilat quantification.

Enalapril exerts its therapeutic effect by being metabolized to Enalaprilat, which then inhibits the Angiotensin-Converting Enzyme (ACE). The diagram below outlines this key signaling pathway.

signaling_pathway Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Metabolism (Liver) ACE Angiotensin-Converting Enzyme (ACE) Enalaprilat->ACE Inhibition Angiotensin_II Angiotensin II Angiotensin_I Angiotensin I Angiotensin_I->Angiotensin_II Conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Leads to

References

Navigating the Analytical Maze: A Comparative Guide to the Ruggedness and Robustness of Enalaprilat-d5 Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of the ruggedness and robustness of analytical methods for Enalaprilat-d5, a deuterated internal standard crucial for the accurate quantification of the active pharmaceutical ingredient, Enalaprilat. By presenting experimental data, detailed protocols, and clear visual workflows, this document serves as a vital resource for method validation and selection.

Enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril, requires precise and reliable quantification in various matrices for pharmacokinetic and bioequivalence studies. The use of a deuterated internal standard like this compound is a common practice in liquid chromatography-mass spectrometry (LC-MS/MS) methods to improve accuracy and precision. However, the reliability of any analytical method hinges on its ruggedness and robustness—its ability to remain unaffected by small, deliberate variations in method parameters.

This guide explores the key aspects of ruggedness and robustness testing for two common analytical approaches for Enalaprilat analysis: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method utilizing this compound.

Performance Under Pressure: A Comparative Analysis

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2] Ruggedness, often used interchangeably with robustness, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.[2][3]

The following table summarizes the comparative performance of a typical HPLC-UV method and an LC-MS/MS method for Enalaprilat analysis under various robustness challenges. The data presented is a synthesis of typical performance characteristics found in validated methods for Enalaprilat.[4][5][6]

Parameter VariedHPLC-UV MethodLC-MS/MS Method (with this compound)
Mobile Phase Composition
Organic Phase (±2%)%RSD of Peak Area: < 2.0%%RSD of Peak Area Ratio: < 1.5%
Mobile Phase pH
pH (±0.2 units)Retention Time Shift: ±5%Retention Time Shift: ±3%
Column Temperature
Temperature (±5°C)%RSD of Peak Area: < 2.5%%RSD of Peak Area Ratio: < 2.0%
Flow Rate
Flow Rate (±10%)Retention Time Shift: ±15%Retention Time Shift: ±12%
Wavelength/Detection
Detection Wavelength (±2 nm)%RSD of Peak Area: < 3.0%Not Applicable
Collision Energy (±5 eV)Not Applicable%RSD of Product Ion Intensity: < 5.0%

Experimental Protocols: A Closer Look at the Methodology

Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are representative protocols for the HPLC-UV and LC-MS/MS methods discussed.

Method A: HPLC-UV for Enalaprilat

This method is suitable for the quantification of Enalaprilat in pharmaceutical dosage forms.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 20 mM phosphate (B84403) buffer pH 2.2 (25:75 v/v)[5]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 215 nm[5]

    • Injection Volume: 20 µL

  • Standard Solution Preparation:

    • Prepare a stock solution of Enalaprilat in the mobile phase.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Grind tablets and dissolve a portion equivalent to a specific dose in the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

Method B: LC-MS/MS for Enalaprilat with this compound

This high-sensitivity method is ideal for the determination of Enalaprilat in biological matrices like plasma.

  • Chromatographic Conditions:

    • Column: C18 (50 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient Elution: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Enalaprilat: Precursor Ion > Product Ion (e.g., m/z 349.2 > 206.1)

      • This compound: Precursor Ion > Product Ion (e.g., m/z 354.2 > 211.1)

    • Collision Energy: Optimized for each transition

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of this compound internal standard solution.

    • Perform protein precipitation with 300 µL of acetonitrile.

    • Vortex and centrifuge the samples.

    • Inject the supernatant into the LC-MS/MS system.

Visualizing the Workflow

To better understand the logical flow of the analytical processes, the following diagrams illustrate the experimental workflows for method validation and sample analysis.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Chromatography Chromatographic Separation Standard_Prep->Chromatography Sample_Prep Sample Preparation Sample_Prep->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A generalized workflow for chromatographic analysis.

robustness_testing_workflow Define_Parameters Define Critical Method Parameters Vary_Parameters Systematically Vary Parameters Define_Parameters->Vary_Parameters Analyze_Samples Analyze Samples Under Varied Conditions Vary_Parameters->Analyze_Samples Evaluate_Impact Evaluate Impact on Performance Analyze_Samples->Evaluate_Impact Establish_Ranges Establish Acceptable Operating Ranges Evaluate_Impact->Establish_Ranges

Caption: Logical workflow for robustness testing of an analytical method.

Conclusion

The choice between an HPLC-UV and an LC-MS/MS method for Enalaprilat analysis depends on the specific application. For quality control of pharmaceutical formulations where concentrations are high, a robust HPLC-UV method may be sufficient.[4] However, for bioanalytical applications requiring high sensitivity and selectivity to measure low concentrations in complex biological matrices, the LC-MS/MS method with a deuterated internal standard like this compound is superior.[4]

Regardless of the method chosen, rigorous ruggedness and robustness testing is a critical component of method validation.[7] By systematically evaluating the impact of minor variations in experimental conditions, researchers can ensure the reliability, consistency, and regulatory compliance of their analytical data. This guide provides a framework for comparing and selecting the most appropriate method, ultimately contributing to the development of safe and effective pharmaceuticals.

References

Assessing Enalapril Bioequivalence: A Comparative Guide Utilizing Enalaprilat-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic and innovator drug formulations is a critical step in the regulatory approval process. This guide provides a comprehensive comparison of methodologies and data for assessing the bioequivalence of enalapril (B1671234) formulations, with a specific focus on the use of the deuterated internal standard, Enalaprilat-d5, for accurate quantification of the active metabolite.

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. As a prodrug, it is metabolized in the liver to its active form, enalaprilat (B1671235). Bioequivalence studies for enalapril formulations, therefore, necessitate the accurate measurement of both enalapril and enalaprilat in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is paramount for robust and reliable bioanalytical method development, ensuring precision and accuracy in pharmacokinetic assessments.

Comparative Pharmacokinetic Data

Bioequivalence is determined by comparing the pharmacokinetic parameters of a test formulation to a reference formulation. The key parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). The following tables summarize representative pharmacokinetic data from bioequivalence studies of 20 mg enalapril tablets.

Table 1: Pharmacokinetic Parameters of Enalapril (Test vs. Reference Formulation)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL)118.58 ± 52.38134.63 ± 56.28
AUC(0-t) (ng·h/mL)203.45 ± 75.34218.49 ± 80.15
AUC(0-∞) (ng·h/mL)210.12 ± 78.91225.67 ± 83.44
Tmax (h)0.96 (median)0.90 (median)
t½ (h)1.5 ± 0.51.6 ± 0.6

Data compiled from a representative bioequivalence study.[1][2]

Table 2: Pharmacokinetic Parameters of Enalaprilat (Test vs. Reference Formulation)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL)70.02 ± 31.9073.60 ± 30.31
AUC(0-t) (ng·h/mL)450.11 ± 155.89470.23 ± 160.47
AUC(0-∞) (ng·h/mL)485.33 ± 165.21505.88 ± 170.13
Tmax (h)3.25 (median)3.39 (median)
t½ (h)11.1 ± 2.311.3 ± 2.5

Data compiled from a representative bioequivalence study.[1][2]

Experimental Protocols

The accurate quantification of enalapril and enalaprilat is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of deuterated internal standards, Enalapril-d5 and this compound, is crucial for correcting analytical variability.

Bioanalytical Method for Enalapril and Enalaprilat in Human Plasma

1. Sample Preparation:

A solid-phase extraction (SPE) or protein precipitation method is commonly employed for the extraction of analytes from plasma.[3]

  • Protein Precipitation: To a 500 µL aliquot of human plasma, add a protein precipitating agent such as acetonitrile (B52724) or perchloric acid. Vortex the mixture and then centrifuge to separate the precipitated proteins. The clear supernatant is then transferred for further processing, which may include evaporation and reconstitution in the mobile phase.[4][5]

  • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge with methanol (B129727) followed by water. Load the plasma sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analytes with a suitable solvent. The eluate is then evaporated and reconstituted.

2. Internal Standard Spiking:

A working solution of Enalapril-d5 and this compound is added to all samples, including calibration standards, quality control samples, and unknown study samples, prior to extraction.

3. Chromatographic Separation:

Chromatographic separation is achieved on a C18 reverse-phase column.[3][6]

  • Column: Zorbax Eclipse; 150 × 4.6 mm, C18 5 µm column.[3]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% v/v formic acid in water) in a ratio of 65:35 v/v.[3]

  • Flow Rate: 0.8 mL/min.[3]

  • Injection Volume: 20 µL.[3]

4. Mass Spectrometric Detection:

Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion and multiple reaction monitoring (MRM) mode.[3] The mass transitions used for quantification are:

  • Enalapril: m/z 377.10 → 234.00[3]

  • Enalapril-d5: m/z 382.10 → 239.20[3]

  • Enalaprilat: m/z 349.00 → 206.00[3]

  • This compound: m/z 354.20 → 211.20[3]

5. Method Validation:

The bioanalytical method must be fully validated according to regulatory guidelines, demonstrating its linearity, accuracy, precision, selectivity, and stability.[7] A linear response is typically observed in the concentration range of 0.5 to 160 ng/mL for both enalapril and enalaprilat.[3]

Visualizing the Process

To better understand the key processes involved in a bioequivalence study of enalapril, the following diagrams illustrate the metabolic pathway and a typical experimental workflow.

metabolic_pathway cluster_ingestion Oral Administration cluster_metabolism Hepatic Metabolism cluster_analysis Bioanalysis Enalapril_Tablet Enalapril Formulation Enalapril Enalapril (Prodrug) Enalapril_Tablet->Enalapril Absorption Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis Enalaprilat_d5 This compound (Internal Standard) Esterases Esterases Esterases->Enalaprilat

Metabolic conversion of enalapril to its active form, enalaprilat.

experimental_workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data_analysis Data Analysis Phase Volunteer_Screening Volunteer Screening & Enrollment Drug_Administration Drug Administration (Test vs. Reference) Volunteer_Screening->Drug_Administration Blood_Sampling Timed Blood Sampling Drug_Administration->Blood_Sampling Sample_Preparation Plasma Sample Preparation (with this compound) Blood_Sampling->Sample_Preparation LC_MSMS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MSMS_Analysis Data_Acquisition Data Acquisition LC_MSMS_Analysis->Data_Acquisition PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, AUC) Data_Acquisition->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis (90% Confidence Intervals) PK_Parameter_Calculation->Statistical_Analysis Bioequivalence_Conclusion Bioequivalence Conclusion Statistical_Analysis->Bioequivalence_Conclusion

Typical workflow for a bioequivalence study of enalapril formulations.

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Enalaprilat Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, the accuracy of quantifying therapeutic drug levels is paramount. For researchers and drug development professionals working with Enalaprilat (B1671235), the active metabolite of the widely prescribed ACE inhibitor Enalapril (B1671234), the choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical decision that directly impacts data reliability. This guide provides an objective comparison between the "gold standard" stable isotope-labeled (SIL) internal standard, Enalaprilat-d5, and commonly used structural analog internal standards.

Enalaprilat functions by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[1] Accurate measurement of Enalaprilat in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2] An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.[3]

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[3] However, structural analogs, which are different molecules with similar chemical structures to the analyte, are also employed, often due to cost or availability.[4] This guide presents a comprehensive comparison of their performance based on published experimental data.

Performance Comparison: this compound vs. Structural Analogs

The following tables summarize the performance characteristics of LC-MS/MS methods for Enalaprilat quantification using either this compound or a structural analog as the internal standard.

Table 1: Performance of this compound as an Internal Standard

Validation ParameterPerformance CharacteristicSource
Linearity Range0.506 - 161.5 ng/mL[5]
Correlation Coefficient (r²)>0.99[5]
Lower Limit of Quantification (LLOQ)0.506 ng/mL[5]
Intra-day Precision (%CV)0.81% - 6.17%[5]
Inter-day Precision (%CV)1.06% - 9.24%[5]
Accuracy (% Mean)88.00% - 99.92%[5]
Mean Recovery90.85%[5]

Table 2: Performance of Structural Analog Internal Standards

Internal StandardValidation ParameterPerformance CharacteristicSource
Benazepril Linearity Range0.638 - 255 ng/mL[1]
Correlation Coefficient (r²)≥ 0.99[1]
LLOQ0.638 ng/mL[1]
Intra-day Precision (%RSD)< 7.2%[1]
Inter-day Precision (%RSD)< 14%[1]
Accuracy (%RE)within ±8.7%[1]
Recovery87%[6]
Tolbutamide Linearity Range1 - 500 ng/mL[7]
LLOQ1 ng/mL[7]
Intra-day Precision (%CV)2.67% - 11.24%[7]
Inter-day Precision (%CV)4.19% - 10.53%[7]
Accuracy (% Bias)-3.51% to 9.80%[7]
RecoveryNot explicitly stated for IS[7]
Sitagliptin Linearity Range1.0 - 200.0 ng/mL[8]
LLOQ1 ng/mL[8]
Intra-day Precision (%CV)< 5%[8]
Inter-day Precision (%CV)< 5%[8]
Accuracy94% - 101%[8]
Recovery98.17% - 108.40% (for Enalaprilat)[8]

The data indicates that while both this compound and structural analog internal standards can be used to develop validated bioanalytical methods with acceptable linearity, sensitivity, precision, and accuracy, stable isotope-labeled standards are generally associated with lower variability.[4][9] The closer physicochemical properties of this compound to the analyte result in more effective compensation for matrix effects and other sources of analytical variability.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following is a representative experimental protocol for the quantification of Enalaprilat in human plasma using LC-MS/MS.

Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or a structural analog).

  • Add 400 µL of methanol (B129727) to precipitate the plasma proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled with a triple quadrupole tandem mass spectrometer.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm).[1]

  • Mobile Phase: A mixture of methanol, water, and formic acid (e.g., 62:38:0.2, v/v/v).[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Enalaprilat and the internal standard. For Enalaprilat, a common transition is m/z 349 → 206.[5]

Visualizing the Science

To better understand the context of Enalaprilat analysis, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin ACE ACE Enalaprilat Enalaprilat Enalaprilat->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Enalaprilat.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Analog) Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio Calculate Analyte/IS Ratio Peak_Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical bioanalytical workflow for the quantification of Enalaprilat in plasma.

References

Safety Operating Guide

Safe Disposal of Enalaprilat-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of Enalaprilat-d5, a deuterated form of the active metabolite of the ACE inhibitor enalapril (B1671234), are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a compound used in research and development, its waste must be handled with care, following established protocols. This guide provides essential logistical and safety information for researchers, scientists, and drug development professionals. All waste disposal procedures must adhere strictly to local, state, and federal regulations. A key federal regulation to note is the nationwide ban on sewering (flushing) hazardous pharmaceutical waste, a practice that contributes to the presence of active compounds in waterways.[1][2]

Compound Characteristics and Hazard Profile

Understanding the toxicological profile of Enalaprilat (B1671235) and its derivatives is crucial for implementing meticulous disposal practices. While some safety data sheets for deuterated forms of enalapril suggest it is not classified as hazardous, others for similar forms indicate potential health risks.[3][4] The parent compound, enalaprilat, is considered a hazardous substance.[5][6] Therefore, it is prudent to handle and dispose of this compound with a high level of caution.

Hazard Information (Enalaprilat & its derivatives)DescriptionSource
Acute Toxicity Harmful if swallowed. The oral LD50 in rats is 2973 mg/kg.[6]
Eye Irritation Can cause serious eye irritation.[4][6][7]
Reproductive Toxicity Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[4][7]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[7]
Skin Sensitization May cause an allergic skin reaction.[4]
Aquatic Toxicity While studies on enalapril and enalaprilat suggest low risk to aquatic organisms at typical environmental concentrations, their transformation products can be more toxic.[8][9] Disposal down the drain is prohibited for hazardous pharmaceuticals.[1]

Step-by-Step Disposal Procedure for this compound

This procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE to minimize exposure:

  • Safety glasses with side shields or chemical splash goggles.

  • A fully buttoned laboratory coat.

  • Chemically resistant gloves (e.g., nitrile).

Step 2: Waste Segregation and Collection

Proper segregation is the foundation of compliant waste disposal.

  • Identify Waste Streams: Differentiate between the following types of this compound waste:

    • Unused/Expired Pure Compound: Raw chemical that has not been used.

    • Grossly Contaminated Items: Weigh boats, spatulas, or containers with visible powder residue.

    • Trace Contaminated Items: Empty vials, used gloves, bench paper, and other disposables from handling procedures.

  • Use Designated Containers:

    • Place all this compound waste into a designated, sealable, and clearly labeled hazardous waste container.[2]

    • In the United States, pharmaceutical hazardous waste is often collected in black containers.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[2]

Step 3: Labeling and Storage

Accurate labeling and safe storage are critical for regulatory compliance and safety.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste - Pharmaceutical" and list "this compound" as the primary content.[2] Follow all institutional and regulatory labeling requirements.

  • Storage:

    • Store the hazardous waste container in a secure, designated area away from general laboratory traffic.

    • The storage area should be well-ventilated.

    • Ensure the container is kept closed except when adding waste.

Step 4: Disposal and Treatment

The final disposal of this compound waste must be handled by qualified professionals.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection of the waste.

    • These companies are equipped to transport and treat the waste in compliance with all federal and state regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][10][11]

  • Treatment Method:

    • The primary and required method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment, storage, and disposal facility (TSDF).[1][11] This high-temperature process effectively destroys the active pharmaceutical ingredient.

Step 5: Spill Management

In the event of a spill, follow these procedures to minimize exposure and contamination.

  • Minor Spills (Powder):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, carefully sweep or wipe up the powder with absorbent pads. Avoid generating dust.

    • Place all cleanup materials into the designated hazardous pharmaceutical waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Prevent entry into the affected area until it has been cleared by safety professionals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: Labeling & Storage cluster_3 Step 3: Final Disposal cluster_4 Emergency Procedure start Generate this compound Waste (Unused, Contaminated Items) segregate Segregate at Point of Generation start->segregate spill Spill Occurs start->spill collect Place in Designated 'Hazardous Pharmaceutical Waste' Container segregate->collect label_waste Label Container Correctly: - Hazardous Waste - this compound collect->label_waste store Store in Secure, Designated Area label_waste->store contact Contact EHS or Licensed Waste Disposal Vendor store->contact incinerate Transport to Permitted Facility for Incineration contact->incinerate minor_spill Minor Spill: Clean up with PPE, Dispose as Hazardous Waste spill->minor_spill Small & Contained? major_spill Major Spill: Evacuate & Contact EHS spill->major_spill Large or Uncontained?

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.